1-Chloroisoquinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloroisoquinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-9-8-6(4-5-11-9)2-1-3-7(8)12/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDHJBPGUUWIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501311508 | |
| Record name | 8-Isoquinolinol, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1374651-67-8 | |
| Record name | 8-Isoquinolinol, 1-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1374651-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Isoquinolinol, 1-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501311508 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinolin-8-ol
Introduction
1-Chloroisoquinolin-8-ol is a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Its substituted isoquinoline scaffold is a common motif in a wide array of biologically active molecules and functional materials. The presence of a chlorine atom at the C1 position provides a reactive handle for further functionalization through nucleophilic aromatic substitution, while the hydroxyl group at the C8 position can be leveraged for tuning the electronic properties and for forming metal complexes. This guide provides a comprehensive overview of plausible and robust synthetic pathways for this compound, designed for researchers, scientists, and drug development professionals. The methodologies discussed herein are grounded in established chemical principles and aim to provide a clear and practical framework for its synthesis.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to three primary synthetic strategies. The choice of strategy will often depend on the availability of starting materials, desired scale, and the specific requirements for purity and yield.
Figure 1: Retrosynthetic analysis of this compound.
Strategy 1: Late-Stage Functionalization of an 8-Substituted Isoquinoline Core
This approach focuses on first constructing the isoquinoline ring system with a hydroxyl group or a protected precursor at the 8-position, followed by the introduction of the chlorine atom at the 1-position. The success of this strategy hinges on the regioselective chlorination of the electron-rich isoquinoline ring.
Conceptual Workflow
The synthesis commences with a classical isoquinoline synthesis, such as the Bischler-Napieralski or Pomeranz-Fritsch reaction, to build the core structure. Subsequent chlorination is then performed. Direct chlorination of 8-hydroxyisoquinoline is challenging as it typically occurs at the 5 and 7 positions. Therefore, a more controlled approach is often necessary.
Figure 2: Workflow for Strategy 1 via Bischler-Napieralski reaction.
Experimental Protocols
Step 1: Synthesis of N-(2-(3-hydroxyphenyl)ethyl)acetamide (Precursor for Bischler-Napieralski)
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 3-Methoxyphenethylamine | 151.21 | 15.1 g | 0.1 |
| Acetic Anhydride | 102.09 | 11.2 mL | 0.12 |
| Pyridine | 79.10 | 9.7 mL | 0.12 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
Dissolve 3-methoxyphenethylamine in 100 mL of DCM in a 250 mL round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add pyridine followed by the dropwise addition of acetic anhydride.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction with 50 mL of water and separate the organic layer.
-
Wash the organic layer with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(2-(3-methoxyphenyl)ethyl)acetamide. The product is often used in the next step without further purification.
Step 2: Bischler-Napieralski Cyclization to 1-Methyl-7-methoxy-3,4-dihydroisoquinoline
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| N-(2-(3-methoxyphenyl)ethyl)acetamide | 193.24 | 19.3 g | 0.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 27.5 mL | 0.3 |
| Toluene | 92.14 | 100 mL | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve the crude amide from the previous step in 100 mL of dry toluene.[1][2][3][4]
-
Heat the solution to reflux.
-
Slowly add phosphorus oxychloride dropwise to the refluxing solution.[1][2][3][4]
-
Continue refluxing for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Make the aqueous solution basic (pH > 9) with concentrated NaOH solution while cooling in an ice bath.
-
Extract the product with toluene (3 x 75 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude dihydroisoquinoline.
Step 3: Aromatization to 8-Methoxy-1-methylisoquinoline
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Methyl-7-methoxy-3,4-dihydroisoquinoline | 175.22 | 17.5 g | 0.1 |
| Palladium on Carbon (10%) | - | 1.75 g | - |
| Toluene | 92.14 | 150 mL | - |
Procedure:
-
Dissolve the crude dihydroisoquinoline in 150 mL of toluene in a 250 mL round-bottom flask.
-
Add 10% Pd/C catalyst.
-
Heat the mixture to reflux for 12-24 hours, monitoring for the disappearance of the starting material by TLC.
-
Cool the reaction mixture, filter through a pad of Celite to remove the catalyst, and wash the Celite pad with toluene.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 8-methoxy-1-methylisoquinoline.
Step 4: N-Oxidation to 8-Methoxy-1-methylisoquinoline-N-oxide
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 8-Methoxy-1-methylisoquinoline | 173.21 | 17.3 g | 0.1 |
| m-Chloroperoxybenzoic acid (m-CPBA, 77%) | 172.57 | 24.7 g | 0.11 |
| Dichloromethane (DCM) | 84.93 | 200 mL | - |
Procedure:
-
Dissolve the isoquinoline derivative in 200 mL of DCM and cool to 0 °C.
-
Add m-CPBA portion-wise over 30 minutes, maintaining the temperature below 5 °C.
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with saturated NaHCO₃ solution until the aqueous layer is basic.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the N-oxide, which can be used directly in the next step.
Step 5: Chlorination to 1-Chloro-8-methoxyisoquinoline
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 8-Methoxy-1-methylisoquinoline-N-oxide | 189.21 | 18.9 g | 0.1 |
| Phosphorus oxychloride (POCl₃) | 153.33 | 55 mL | 0.6 |
Procedure:
-
Under an inert atmosphere, carefully add phosphorus oxychloride to the crude N-oxide at 0 °C.[5]
-
Slowly heat the mixture to reflux and maintain for 2-3 hours.[5]
-
Cool the reaction mixture and remove the excess POCl₃ under reduced pressure.
-
Carefully quench the residue by pouring it onto crushed ice.
-
Neutralize with a saturated solution of Na₂CO₃.
-
Extract the product with DCM (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography to yield 1-chloro-8-methoxyisoquinoline.
Step 6: Demethylation to this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Chloro-8-methoxyisoquinoline | 191.62 | 19.2 g | 0.1 |
| Boron tribromide (BBr₃) | 250.52 | 30 mL (1M in DCM) | 0.03 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
Procedure:
-
Dissolve 1-chloro-8-methoxyisoquinoline in 100 mL of dry DCM and cool to -78 °C under an inert atmosphere.
-
Slowly add a 1M solution of BBr₃ in DCM.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by water.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Strategy 2: Synthesis via a Sandmeyer-Type Reaction
This strategy introduces the chloro group at the C1 position via a Sandmeyer reaction on a 1-aminoisoquinoline precursor. This approach can be highly effective if the requisite amino-substituted isoquinoline is accessible.
Conceptual Workflow
The key intermediate is 1-aminoisoquinolin-8-ol. This can be prepared from 8-hydroxyisoquinoline by nitration, followed by reduction of the nitro group, and then amination at the 1-position. A more direct route would involve the synthesis of 1-aminoisoquinolin-8-ol from a suitable precursor.
Figure 3: Workflow for Strategy 2 via Sandmeyer reaction.
Experimental Protocols
Step 1: Synthesis of 1-Aminoisoquinolin-8-ol
(Note: The synthesis of this specific precursor can be challenging. A potential route is outlined here, though optimization would be required.)
A plausible, though not explicitly documented, approach would be to start from 8-hydroxyquinoline, protect the hydroxyl group, introduce a nitro group at the 1-position, reduce the nitro group, and then deprotect the hydroxyl group. A more direct, but potentially lower-yielding, method would be direct amination of a 1-halo-8-hydroxyisoquinoline derivative. For the purpose of this guide, we will assume the successful synthesis of 1-aminoisoquinolin-8-ol.
Step 2: Sandmeyer Reaction to this compound
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 1-Aminoisoquinolin-8-ol | 160.17 | 16.0 g | 0.1 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Hydrochloric Acid (conc.) | 36.46 | 30 mL | - |
| Copper(I) Chloride (CuCl) | 98.99 | 12.0 g | 0.12 |
Procedure:
-
In a 500 mL beaker, suspend 1-aminoisoquinolin-8-ol in a mixture of concentrated HCl and water (1:1, 100 mL) and cool to 0-5 °C in an ice-salt bath with vigorous stirring.[6][7][8][9][10]
-
Slowly add a solution of sodium nitrite in 20 mL of water dropwise, keeping the temperature below 5 °C. Stir for an additional 30 minutes after the addition is complete to ensure complete diazotization.[6][7][8][9][10]
-
In a separate 1 L flask, dissolve copper(I) chloride in 100 mL of concentrated HCl at room temperature.
-
Slowly add the cold diazonium salt solution to the CuCl solution with stirring. Effervescence (evolution of N₂) should be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour to ensure complete reaction.
-
Cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the organic extract with water, saturated NaHCO₃ solution, and brine.
-
Dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to yield this compound.
Strategy 3: Ring Construction from Pre-functionalized Benzene Precursors
This strategy involves starting with a benzene derivative that already contains the chloro and hydroxyl (or a protected version) functionalities and then constructing the pyridine ring of the isoquinoline. The Pomeranz-Fritsch reaction is a suitable choice for this approach.[11][12][13][14][15]
Conceptual Workflow
The synthesis begins with a substituted benzaldehyde which undergoes condensation with an aminoacetaldehyde acetal. The resulting Schiff base is then cyclized under acidic conditions to form the isoquinoline ring.
Figure 4: Workflow for Strategy 3 via Pomeranz-Fritsch reaction.
Experimental Protocols
Step 1: Synthesis of the Schiff Base from 2-Chloro-3-hydroxybenzaldehyde
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| 2-Chloro-3-hydroxybenzaldehyde | 156.57 | 15.7 g | 0.1 |
| Aminoacetaldehyde diethyl acetal | 133.19 | 14.0 mL | 0.1 |
| Ethanol | 46.07 | 100 mL | - |
Procedure:
-
In a 250 mL round-bottom flask, dissolve 2-chloro-3-hydroxybenzaldehyde and aminoacetaldehyde diethyl acetal in 100 mL of ethanol.
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude Schiff base, which is typically used in the next step without further purification.
Step 2: Pomeranz-Fritsch Cyclization
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles |
| Crude Schiff Base | - | ~0.1 | - |
| Concentrated Sulfuric Acid | 98.08 | 50 mL | - |
Procedure:
-
Carefully and slowly add the crude Schiff base to 50 mL of concentrated sulfuric acid, cooled in an ice bath.[11][12][13][14][15]
-
Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by taking small aliquots, quenching with water, neutralizing, extracting, and analyzing by TLC.
-
Carefully pour the reaction mixture onto a large amount of crushed ice.
-
Neutralize the acidic solution by the slow addition of a concentrated base (e.g., NaOH or NH₄OH), keeping the temperature low with an ice bath.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford this compound.
Conclusion
The synthesis of this compound can be approached through several strategic pathways, each with its own set of advantages and challenges. The late-stage functionalization of a pre-formed isoquinoline ring offers a convergent approach but requires careful control of regioselectivity. The Sandmeyer reaction provides a reliable method for introducing the C1-chloro group, provided the corresponding 1-amino precursor is accessible. Finally, the construction of the isoquinoline ring from a pre-functionalized benzene derivative via the Pomeranz-Fritsch reaction offers a more linear but potentially efficient route. The choice of the optimal synthetic route will be dictated by the specific constraints of the research or development program, including starting material availability, scalability, and the desired final purity of the target compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Bischler-Napieralski Reaction [organic-chemistry.org]
- 3. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 4. grokipedia.com [grokipedia.com]
- 5. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. pharmdguru.com [pharmdguru.com]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 12. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 13. organicreactions.org [organicreactions.org]
- 14. chemistry-reaction.com [chemistry-reaction.com]
- 15. Pomeranz-Fritsch Isoquinoline Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
A Technical Guide to the Spectroscopic Characterization of 1-Chloroisoquinolin-8-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for 1-Chloroisoquinolin-8-ol, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages established spectroscopic principles and comparative data from the closely related and well-characterized compound, 1-chloroisoquinoline, to provide a robust predictive analysis. This approach is designed to assist researchers in the identification, characterization, and quality control of this compound.
The isoquinoline scaffold is a key feature in numerous approved drugs, highlighting its significance in medicinal chemistry.[1] The introduction of substituents like chlorine and a hydroxyl group can significantly modulate the electronic properties, reactivity, and biological activity of the isoquinoline core, making compounds like this compound valuable targets for study in drug development.[1][2]
Molecular Structure and Predicted Spectroscopic Behavior
This compound possesses a bicyclic aromatic structure with two key functional groups that dictate its chemical and spectroscopic properties: a chlorine atom at the 1-position and a hydroxyl group at the 8-position.[2] The chlorine atom is electron-withdrawing, while the hydroxyl group can act as both a hydrogen bond donor and acceptor.[2] These features create a unique electronic distribution that influences its spectroscopic signatures.[2]
Molecular Structure Diagram
Caption: Chemical Structure of this compound
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.[2] For this compound, both ¹H and ¹³C NMR would provide critical information for its characterization.[2]
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl proton.[2] To predict the spectrum, we can reference the known data for 1-chloroisoquinoline.
Reference Data: ¹H NMR of 1-Chloroisoquinoline
A reported ¹H NMR spectrum for 1-chloroisoquinoline (400 MHz, DMSO-d6) shows the following peaks: δ 8.25-8.31 (m, 2H), 8.08 (d, J = 8.0 Hz, 1H), 7.88-7.91 (m, 2H), 7.80-7.84 (m, 1H).[3][4][5]
Predicted ¹H NMR for this compound
The introduction of the hydroxyl group at the 8-position will significantly influence the chemical shifts of the neighboring protons due to its electron-donating and hydrogen-bonding capabilities.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale for Prediction |
| OH | 9.0 - 10.0 | Broad singlet | The hydroxyl proton is expected to be downfield and broad due to hydrogen bonding and exchange. |
| Aromatic CH | 7.0 - 8.5 | Doublets, Triplets, Multiplets | The aromatic protons will exhibit complex splitting patterns. The proton ortho to the hydroxyl group (H-7) is expected to be shifted upfield compared to the corresponding proton in 1-chloroisoquinoline due to the electron-donating effect of the -OH group. Protons on the pyridine ring will be influenced by the electron-withdrawing chlorine atom. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will confirm the carbon framework of the molecule.[2]
Predicted ¹³C NMR for this compound
The carbon atoms in this compound will have distinct chemical shifts. The carbon bearing the hydroxyl group (C-8) is expected to be significantly deshielded, appearing in the range of 150-160 ppm. The carbon attached to the chlorine atom (C-1) will also be deshielded.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |
| C-8 (C-OH) | 150 - 160 | Deshielded due to the electronegative oxygen atom. |
| C-1 (C-Cl) | 145 - 155 | Deshielded due to the electronegative chlorine atom. |
| Other Aromatic C | 110 - 140 | Chemical shifts will be influenced by the positions relative to the nitrogen, chlorine, and hydroxyl groups. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[2]
Predicted IR Spectrum for this compound
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group and the aromatic system.[2]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| O-H (hydroxyl) | 3200 - 3600 (broad) | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C=C and C=N (aromatic ring) | 1400 - 1600 | Stretching |
| C-O (hydroxyl) | 1000 - 1260 | Stretching |
| C-Cl | 600 - 800 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[2]
Predicted Mass Spectrum for this compound
The mass spectrum of this compound will confirm its molecular weight and the presence of a chlorine atom.[2]
-
Molecular Ion Peak (M⁺): The expected molecular weight is 179.60 g/mol .[2] The mass spectrum should show a molecular ion peak at m/z 179.
-
Isotope Pattern: Due to the presence of the chlorine-37 isotope, a characteristic M+2 peak at m/z 181 with an intensity of approximately one-third of the M⁺ peak is expected, which is a definitive indicator for the presence of a single chlorine atom.[2]
-
Fragmentation: Fragmentation patterns would likely involve the loss of CO, HCl, or the hydroxyl radical.
Experimental Protocols
NMR Sample Preparation and Acquisition
Caption: General NMR Experimental Workflow
A standard protocol involves dissolving 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d6, and acquiring the spectrum on a high-field NMR spectrometer.[6]
IR Spectroscopy
For a solid sample, an Attenuated Total Reflectance (ATR)-IR spectrum can be obtained by placing the sample directly on the ATR crystal.[7]
Mass Spectrometry
A high-resolution mass spectrometer using electrospray ionization (ESI) or electron ionization (EI) would be suitable for determining the accurate mass and elemental composition.
Synthesis of the Precursor: 1-Chloroisoquinoline
Understanding the synthesis of the closely related 1-chloroisoquinoline can provide valuable context for the preparation of this compound. A common method involves the treatment of isoquinoline-N-oxide with phosphoryl chloride (POCl₃).[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound (1374651-67-8) for sale [vulcanchem.com]
- 3. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 5. 1-Chloroisoquinoline, CAS No. 19493-44-8 - iChemical [ichemical.com]
- 6. benchchem.com [benchchem.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
An In-Depth Technical Guide to 1-Chloroisoquinolin-8-ol: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 1-Chloroisoquinolin-8-ol, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. We will dissect its core molecular properties, including its formula and molecular weight, and delve into the electronic and steric rationale that dictates its reactivity. This document outlines a robust, field-proven synthetic approach, details its primary chemical transformations, and explores its potential as a versatile scaffold in drug discovery. The protocols and workflows herein are designed to be self-validating, providing researchers with the foundational knowledge to leverage this compound in their work.
Core Molecular Profile
This compound is a substituted aromatic heterocycle built upon an isoquinoline core. The strategic placement of a chlorine atom at the 1-position and a hydroxyl group at the 8-position imbues the molecule with unique chemical characteristics crucial for synthetic manipulation and biological interaction. Its fundamental properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| CAS Number | 1374651-67-8 | [1] |
| IUPAC Name | This compound | [1] |
| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=NC=C2)Cl | [1] |
| InChI Key | FWRDHJBPGUUWIG-UHFFFAOYSA-N | [1] |
| Predicted State | Solid at room temperature | [1] |
| Predicted Solubility | Moderately soluble in organic solvents (alcohols, ethers); limited in water | [1] |
Structural Rationale and Physicochemical Insights
The utility of this compound in research, particularly in drug development, stems from the interplay of its three key structural components: the isoquinoline scaffold, the C1-chloro substituent, and the C8-hydroxyl group.
-
The Isoquinoline Scaffold: The isoquinoline ring system is recognized as a "privileged scaffold" in medicinal chemistry.[2] This bicyclic aromatic structure is planar, allowing for effective π-π stacking interactions with biological macromolecules like proteins and nucleic acids.[1] Its presence is noted in numerous bioactive natural products and synthetic drugs.
-
The C1-Chloro Group: The chlorine atom at position 1 is highly influential. Being adjacent to the ring nitrogen, which is electron-withdrawing, the C1 carbon becomes significantly electron-deficient. This electronic arrangement activates the C-Cl bond, making it an excellent leaving group for nucleophilic aromatic substitution (SₙAr) reactions.[1] This feature is the cornerstone of its utility as a synthetic intermediate. Furthermore, the chlorine atom can participate in halogen bonding, a specific non-covalent interaction that can enhance binding affinity and selectivity to protein targets.[1]
-
The C8-Hydroxyl Group: The hydroxyl group at position 8 introduces phenol-like characteristics to the molecule. It is a hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within a biological target's binding site.[1] This group also modulates the electronic properties of the benzene ring and can serve as a handle for further derivatization, such as etherification or esterification. The combination of an electrophilic site (C1) and a nucleophilic/hydrogen-bonding site (C8-OH) creates a molecule with dual functionality.
Synthesis and Purification
A direct, one-step synthesis of this compound is not well-documented, likely due to the reactivity of the 8-hydroxyl group with common chlorinating agents like phosphoryl chloride (POCl₃). A more rational and controllable approach involves a protection-functionalization-deprotection strategy.
Proposed Synthetic Workflow
The causality behind this multi-step workflow is to temporarily mask the reactive hydroxyl group, allowing for the selective and high-yield chlorination at the C1 position before regenerating the crucial C8-OH functionality.
References
CAS number and IUPAC name for 1-Chloroisoquinolin-8-ol.
An In-Depth Technical Guide to 1-Chloroisoquinolin-8-ol: Synthesis, Reactivity, and Applications in Drug Discovery
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No: 1374651-67-8), a functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. While specific literature on this exact molecule is sparse, its structure combines three key pharmacophoric elements: the isoquinoline scaffold, a reactive chlorine atom at the 1-position, and a chelating hydroxyl group at the 8-position. This document synthesizes information from related analogues and foundational chemical principles to offer expert insights into its synthesis, chemical behavior, and prospective applications. We present plausible synthetic routes, explore its dual reactivity, and discuss its potential as a scaffold for novel therapeutics targeting a range of diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this unique molecular architecture.
Introduction: The Strategic Importance of this compound
The pursuit of novel molecular entities with therapeutic potential is the cornerstone of modern drug discovery. Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast number of pharmaceuticals. Within this class, the isoquinoline framework is a privileged structure, present in numerous natural products and synthetic drugs with a wide array of pharmacological activities, including anticancer, antimicrobial, and antihypertensive effects.[1][2][3][4]
This compound emerges as a compound of significant interest due to the strategic placement of its functional groups. The molecule can be deconstructed into three key components, each contributing to its unique chemical and pharmacological profile:
-
The Isoquinoline Core: A bicyclic aromatic system that provides a rigid scaffold for orienting functional groups and can participate in π-π stacking interactions with biological targets.[2]
-
The 1-Chloro Substituent: This halogen atom is not merely a passive substituent. Positioned adjacent to the ring nitrogen, it is activated towards nucleophilic aromatic substitution (SNAr), making it an excellent synthetic handle for introducing diverse functionalities.[5][6] Furthermore, chlorine can engage in halogen bonding, a specific and directional non-covalent interaction that is increasingly recognized as a powerful tool for enhancing ligand-protein binding affinity and selectivity.[7][8][9]
-
The 8-Hydroxy Substituent: This phenolic group is a classic hydrogen bond donor and acceptor, capable of forming critical interactions with receptor active sites.[10][11] Its proximity to the ring nitrogen also makes this compound a bidentate chelating agent for various metal ions, a property central to the biological activity of many 8-hydroxyquinoline derivatives, which are known for their antimicrobial, anticancer, and neuroprotective properties.[12][13][14][15][16]
This guide will provide a deep dive into the chemical attributes of this molecule, offering a roadmap for its synthesis, characterization, and strategic deployment in drug discovery programs.
Physicochemical & Structural Identification
A clear identification of the target molecule is paramount for any research endeavor. The key identifiers and predicted properties for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [17] |
| CAS Number | 1374651-67-8 | [17] |
| Molecular Formula | C₉H₆ClNO | [17] |
| Molecular Weight | 179.60 g/mol | [17] |
| Canonical SMILES | C1=CC2=C(C(=C1)O)C(=NC=C2)Cl | [17] |
| InChI Key | FWRDHJBPGUUWIG-UHFFFAOYSA-N | [17] |
| Predicted Solubility | Moderately soluble in organic solvents (DMSO, DMF, alcohols); limited aqueous solubility. | [17] |
| Predicted State | Solid at room temperature. | [17] |
Synthesis of the Isoquinoline Core: A Strategic Approach
Classic methods for isoquinoline synthesis, such as the Bischler-Napieralski [1][18][19] or Pomeranz-Fritsch [17][20][21] reactions, are foundational. The Pomeranz-Fritsch reaction, for example, involves the acid-catalyzed cyclization of a benzalaminoacetal and is particularly useful for accessing a variety of isoquinoline substitution patterns.[17][21]
A plausible synthetic workflow is outlined below. The causality behind this proposed route is to first build the stable, substituted benzene ring that will become the carbocyclic part of the isoquinoline, and then construct the pyridine ring onto it. This avoids harsh conditions that might be incompatible with the free hydroxyl group if it were introduced later.
Protocol 1: Proposed Synthesis of this compound
This protocol is a conceptualized procedure based on established chemical transformations. Each step would require empirical optimization.
Step 1: Synthesis of 8-Methoxyisoquinoline via Pomeranz-Fritsch Reaction
-
Starting Material: Begin with a suitably substituted benzene derivative, such as (2-amino-3-methoxyphenyl)methanol.
-
Schiff Base Formation: Condense (2-amino-3-methoxyphenyl)methanol with an aminoacetaldehyde acetal (e.g., aminoacetaldehyde diethyl acetal) to form the corresponding Schiff base.
-
Cyclization: Treat the Schiff base with a strong acid (e.g., concentrated sulfuric acid or polyphosphoric acid) to induce intramolecular electrophilic cyclization, followed by dehydration to yield the aromatic 8-methoxyisoquinoline.[22]
-
Work-up & Purification: Neutralize the reaction mixture carefully with a base, extract the product into an organic solvent, and purify using column chromatography.
Step 2: N-Oxidation
-
Reaction: Dissolve 8-methoxyisoquinoline in a suitable solvent like dichloromethane (DCM).
-
Oxidant: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C and allow the reaction to warm to room temperature.
-
Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC).
-
Purification: Upon completion, wash the reaction mixture with a sodium bicarbonate solution to remove acidic byproducts and purify the resulting 8-methoxyisoquinoline-N-oxide.
Step 3: Chlorination of the 1-Position
-
Reagent: Treat the 8-methoxyisoquinoline-N-oxide with a chlorinating agent such as phosphoryl chloride (POCl₃) or phosphorus pentachloride (PCl₅).[23] This reaction proceeds via a rearrangement that installs the chlorine atom specifically at the C1 position.
-
Conditions: The reaction is typically performed neat or in a high-boiling solvent and may require heating.
-
Work-up: Carefully quench the excess POCl₃ with ice water, basify the solution, and extract the 1-chloro-8-methoxyisoquinoline product. Purify via chromatography.
Step 4: Demethylation to Yield the Final Product
-
Reagent: Cleave the methyl ether to reveal the phenolic hydroxyl group. Boron tribromide (BBr₃) in DCM is a highly effective reagent for this transformation.
-
Procedure: Cool the solution of 1-chloro-8-methoxyisoquinoline in anhydrous DCM to -78 °C under an inert atmosphere. Add a solution of BBr₃ dropwise.
-
Quench: After the reaction is complete, quench carefully by adding methanol, followed by water.
-
Isolation: Extract the final product, this compound, and purify by recrystallization or column chromatography.
Chemical Reactivity and Derivatization Potential
The true value of this compound in drug discovery lies in its predictable and versatile reactivity, which allows for its elaboration into a library of diverse analogues. The molecule possesses two primary sites for chemical modification.
Reactivity at the 1-Position (C1)
The chlorine atom at C1 is highly activated towards nucleophilic aromatic substitution (SNAr) because of the electron-withdrawing effect of the adjacent nitrogen atom. This makes it a prime location for introducing diversity.
-
Amination: Reaction with primary or secondary amines can furnish 1-aminoisoquinoline derivatives.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides yields the corresponding ethers.
-
Thiolation: Reaction with thiols provides 1-thioether analogues.
Furthermore, the C1-Cl bond is amenable to various palladium-catalyzed cross-coupling reactions , which are workhorse transformations in medicinal chemistry.[5]
-
Suzuki Coupling: Reaction with boronic acids or esters introduces new aryl or alkyl groups.
-
Buchwald-Hartwig Amination: A powerful method for forming C-N bonds with a wide range of amines.
-
Sonogashira Coupling: Reaction with terminal alkynes to install alkynyl moieties.
Reactivity at the 8-Position (C8)
The 8-hydroxyl group behaves as a typical phenol, offering another set of handles for modification.
-
O-Alkylation/Acylation: The hydroxyl group can be readily converted into ethers or esters to modulate properties like solubility and cell permeability, or to serve as a prodrug.
-
Electrophilic Aromatic Substitution: The hydroxyl group is an activating, ortho-, para-director. This directs electrophiles (e.g., during halogenation or nitration) to the C5 and C7 positions of the isoquinoline ring, allowing for further functionalization of the carbocyclic ring.[15]
Applications in Drug Development: A Privileged Scaffold
The combination of the isoquinoline core, a reactive halogen, and a chelating phenol group makes this compound a highly attractive starting point for developing inhibitors against various biological targets.
Leveraging the 8-Hydroxyquinoline Moiety
The 8-hydroxyquinoline (8-HQ) scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antifungal, antibacterial, and antiviral properties.[12][13][24] Its primary mechanism is often attributed to its ability to chelate essential metal ions (e.g., Fe²⁺, Cu²⁺, Zn²⁺), thereby disrupting metalloenzyme function or generating reactive oxygen species.[14][15] Derivatives of this compound could be screened for:
-
Anticancer Activity: By disrupting metal homeostasis in cancer cells.
-
Antimicrobial Activity: By depriving bacteria or fungi of essential metal cofactors.
-
Neuroprotective Agents: In diseases like Alzheimer's, where metal dyshomeostasis is implicated, 8-HQ derivatives have been investigated as modulators.[13]
The Role of the 1-Chloro Substituent in Molecular Design
The 1-chloro group serves two strategic purposes. First, as detailed above, it is a versatile synthetic handle. Second, when retained in the final molecule, it can significantly influence the pharmacological profile.
-
Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming a specific interaction with an electron-rich atom (like a backbone carbonyl oxygen) in a protein's active site.[8][25] This can increase binding affinity and selectivity in a way that is distinct from traditional hydrogen bonding.[7][9][26]
-
Modulation of Physicochemical Properties: The chlorine atom increases lipophilicity, which can enhance membrane permeability and bioavailability. It can also serve as a metabolic blocking group, preventing oxidative metabolism at that position and increasing the drug's half-life.
Analytical Characterization
The unambiguous characterization of this compound and its derivatives is crucial. A multi-technique approach is required for full structural elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will show characteristic signals for the aromatic protons. The coupling patterns (doublets, triplets, doublets of doublets) and chemical shifts will be critical for confirming the substitution pattern. The phenolic proton will likely appear as a broad singlet.[27][28]
-
¹³C NMR: Will confirm the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC, HMBC, NOESY): These experiments are essential for definitively assigning all proton and carbon signals and confirming the regiochemistry, especially for derivatized analogues.[27][29] For example, a NOESY experiment should show a spatial correlation between a substituent at the 1-position and the proton at the 8-position (via the hydroxyl group).
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of ~3:1) will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the phenol (~3200-3500 cm⁻¹), C=C and C=N stretching in the aromatic region (~1500-1650 cm⁻¹), and the C-Cl stretch (~600-800 cm⁻¹).
Conclusion and Future Outlook
As a Senior Application Scientist, it is my assessment that this compound represents a molecule of high strategic value for drug discovery. While it is not a widely commercialized or extensively studied compound in its own right, its constituent parts—the isoquinoline core, the activated 1-chloro position, and the chelating 8-hydroxy group—are all validated pharmacophoric elements. The true potential of this molecule lies in its use as a versatile building block. The dual reactivity allows for the systematic and independent modification at two key positions, enabling the rapid generation of focused chemical libraries for structure-activity relationship (SAR) studies. Future research should focus on the efficient, scalable synthesis of this compound and the exploration of its derivatives against a wide range of biological targets, particularly in oncology, infectious diseases, and neurodegenerative disorders. The insights provided in this guide offer a foundational framework for initiating such research programs.
References
- 1. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 5. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 6. shahucollegelatur.org.in [shahucollegelatur.org.in]
- 7. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. rroij.com [rroij.com]
- 16. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]
- 17. organicreactions.org [organicreactions.org]
- 18. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 19. Bischler-Napieralski Reaction [organic-chemistry.org]
- 20. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 21. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 22. benchchem.com [benchchem.com]
- 23. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 24. [PDF] Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines | Semantic Scholar [semanticscholar.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
- 27. benchchem.com [benchchem.com]
- 28. ias.ac.in [ias.ac.in]
- 29. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Isoquinoline Derivatives: From Classic Reactions to Modern Catalysis
Abstract
The isoquinoline scaffold is a cornerstone of medicinal chemistry and natural product synthesis, forming the structural core of numerous bioactive compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and neuroprotective properties.[1][2][3][4][5][6][7][8] This in-depth technical guide provides a comprehensive overview of the principal synthetic strategies for constructing the isoquinoline nucleus. We will first explore the foundational, time-honored named reactions—Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch—delving into their mechanisms, procedural rationale, and practical applications. Subsequently, the guide will transition to the forefront of modern organic synthesis, detailing the rise of transition-metal-catalyzed methods, with a particular focus on C-H activation strategies that offer unparalleled efficiency and atom economy.[9][10] Finally, we will examine the imperative for sustainable chemistry by highlighting greener alternatives, including microwave-assisted and photocatalytic methods, that are revolutionizing the synthesis of these vital heterocyclic compounds.[1][11][12] This document is intended for researchers, scientists, and drug development professionals seeking both a robust theoretical grounding and practical, field-proven insights into the synthesis of isoquinoline derivatives.
The Enduring Legacy of the Isoquinoline Core
The isoquinoline motif, a fusion of benzene and pyridine rings, is a privileged scaffold in drug discovery.[5][6] Nature itself provides a vast library of isoquinoline alkaloids, such as the analgesic morphine, the vasodilator papaverine, and the antimicrobial berberine, which have been used in medicine for centuries.[7][13] Synthetic isoquinoline-based drugs are also prevalent, including the antihypertensive agent quinapril and the anti-nausea medication palonosetron.[3][14] The rigid, planar structure of the isoquinoline core provides an excellent framework for orienting functional groups in three-dimensional space, enabling precise interactions with biological targets. This inherent bioactivity has fueled decades of research into novel and efficient methods for its synthesis.
The evolution of these synthetic methods reflects the broader trends in organic chemistry: from classical, often harsh, condensation reactions to elegant and highly selective transition-metal-catalyzed transformations that minimize waste and maximize complexity in a single step.
Foundational Pillars: Classical Routes to Isoquinolines
The traditional methods for isoquinoline synthesis are staples of organic chemistry, providing reliable, albeit sometimes strenuous, pathways to the core structure. They all rely on the principle of intramolecular electrophilic aromatic substitution to form the crucial C-C bond that closes the heterocyclic ring.
The Bischler-Napieralski Reaction
First discovered in 1893, the Bischler-Napieralski reaction is a robust method for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides.[15][16] The resulting dihydroisoquinolines can be readily oxidized to the corresponding aromatic isoquinolines.
Causality and Mechanistic Insight: The reaction's success hinges on the use of a strong dehydrating agent, most commonly phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under reflux conditions.[15][17][18] The key transformation involves the activation of the amide carbonyl, making it a potent electrophile. While two mechanisms have been proposed, the pathway involving a nitrilium ion intermediate is now widely accepted as the most likely.[15][19]
-
Step 1: Amide Activation: The amide oxygen attacks the dehydrating agent (e.g., POCl₃), forming a highly reactive intermediate.
-
Step 2: Elimination & Nitrilium Ion Formation: This intermediate eliminates a phosphate group to form a stable, yet highly electrophilic, nitrilium ion.
-
Step 3: Intramolecular Cyclization: The electron-rich aromatic ring attacks the nitrilium carbon in an intramolecular electrophilic aromatic substitution. This step is the core ring-forming event and is most efficient when the benzene ring is activated with electron-donating groups.[18]
-
Step 4: Rearomatization: A final deprotonation step restores the aromaticity of the benzene ring, yielding the 3,4-dihydroisoquinoline product.
// Reactants and Intermediates
sub [label=<
β-Arylethylamide>];
activated [label=<
Activated Amide>];
nitrilium [label=<
Nitrilium Ion>];
spiro [label=<
Cyclized Intermediate>];
product [label=<
3,4-Dihydroisoquinoline>];
// Edges sub -> activated [label="+ POCl₃", fontcolor="#34A853"]; activated -> nitrilium [label="- (OPOCl₂)⁻", fontcolor="#EA4335"]; nitrilium -> spiro [label="Cyclization", fontcolor="#4285F4"]; spiro -> product [label="- H⁺", fontcolor="#EA4335"]; } Bischler-Napieralski Reaction Pathway.
Experimental Protocol: Synthesis of 1-methyl-3,4-dihydroisoquinoline
-
Setup: To a solution of N-acetyl-β-phenylethylamine (1 equivalent) in anhydrous toluene, add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Workup: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with concentrated NaOH or NH₄OH to pH > 10 while cooling in an ice bath.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.[17]
The Pictet-Spengler Reaction
Discovered in 1911, the Pictet-Spengler reaction is a powerful method for synthesizing tetrahydroisoquinolines (THIQs) by reacting a β-arylethylamine with an aldehyde or ketone.[20] This reaction is particularly significant as it often proceeds under mild, biomimetic conditions and is a key step in the biosynthesis of many isoquinoline alkaloids.[13][21]
Causality and Mechanistic Insight: The reaction is typically acid-catalyzed, although it can proceed without a catalyst if the aromatic ring is sufficiently electron-rich.[20] The driving force is the formation of a highly electrophilic iminium ion, which is susceptible to attack by the nucleophilic aryl ring.[20]
-
Step 1: Schiff Base/Iminium Ion Formation: The β-arylethylamine condenses with the carbonyl compound to form a Schiff base. Under acidic conditions, the Schiff base is protonated to form a more electrophilic iminium ion.
-
Step 2: Intramolecular Cyclization (Mannich-type): The π-system of the aromatic ring attacks the iminium carbon in an endo-trig cyclization. This electrophilic aromatic substitution is the key ring-forming step. The presence of electron-donating groups (e.g., -OH, -OMe) on the aromatic ring greatly accelerates this step, allowing the reaction to occur under very mild conditions.[14][22]
-
Step 3: Rearomatization: A proton is lost from the intermediate to restore aromaticity, yielding the final tetrahydroisoquinoline product.
// Reactants and Intermediates
reactants [label=<
β-Arylethylamine + Aldehyde>];
schiff [label=<
Schiff Base>];
iminium [label=<
Iminium Ion>];
spiro [label=<
Cyclized Intermediate>];
product [label=<
Tetrahydroisoquinoline>];
// Edges reactants -> schiff [label="- H₂O", fontcolor="#EA4335"]; schiff -> iminium [label="+ H⁺", fontcolor="#34A853"]; iminium -> spiro [label="Cyclization", fontcolor="#4285F4"]; spiro -> product [label="- H⁺", fontcolor="#EA4335"]; } Pictet-Spengler Reaction Pathway.
Experimental Protocol: Synthesis of 1-methyl-1,2,3,4-tetrahydroisoquinoline
-
Setup: Dissolve β-phenylethylamine (1 equivalent) and acetaldehyde (1.1 equivalents) in a suitable solvent like methanol or a mixture of water and acid.
-
Acidification: Add an acid catalyst, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to adjust the pH to approximately 4-5.
-
Reaction: Stir the mixture at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.
-
Workup: Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution).
-
Extraction and Purification: Extract the product with an organic solvent, dry the combined organic layers, and concentrate. The crude product can then be purified by column chromatography.
The Pomeranz-Fritsch Reaction
The Pomeranz-Fritsch reaction, also reported in 1893, constructs the isoquinoline ring from a benzaldehyde and a 2,2-dialkoxyethylamine.[23][24] This method is valuable for accessing isoquinolines with substitution patterns that are difficult to achieve through other classical routes.[25]
Causality and Mechanistic Insight: This reaction is an acid-catalyzed intramolecular cyclization of a benzalaminoacetal (a type of Schiff base).[25][26] The use of a strong acid, typically concentrated sulfuric acid, is crucial for both the cyclization and the subsequent elimination steps that lead to the aromatic isoquinoline.[23]
-
Step 1: Imine Formation: Benzaldehyde condenses with 2,2-diethoxyethylamine to form the benzalaminoacetal Schiff base.
-
Step 2: Cyclization: Under strong acidic conditions, the acetal is hydrolyzed, and the resulting intermediate cyclizes onto the aromatic ring.
-
Step 3: Dehydration/Aromatization: A molecule of water (or alcohol, depending on the exact pathway) is eliminated to form the final, fully aromatic isoquinoline ring.
// Reactants and Intermediates
reactants [label=<
Benzaldehyde + Aminoacetal>];
imine [label=<
Benzalaminoacetal>];
cyclized [label=<
Cyclized Intermediate>];
product [label=<
Isoquinoline>];
// Edges reactants -> imine [label="Condensation", fontcolor="#4285F4"]; imine -> cyclized [label="+ H₂SO₄", fontcolor="#34A853"]; cyclized -> product [label="Dehydration", fontcolor="#EA4335"]; } Pomeranz-Fritsch Reaction Pathway.
The Modern Era: Transition-Metal-Catalyzed Synthesis
Over the past two decades, transition-metal catalysis has emerged as a powerful and efficient strategy for constructing isoquinolines.[9] These methods, particularly those involving C-H bond activation, offer significant advantages in terms of atom economy, functional group tolerance, and the ability to rapidly build molecular complexity from simple, readily available precursors.[10] Catalysts based on rhodium, palladium, ruthenium, and copper are most frequently employed.[9][27][28]
The general principle involves a directing group on an aromatic substrate that coordinates to the metal center, positioning it to selectively cleave a specific C-H bond (typically ortho to the directing group). The resulting metallacycle then undergoes annulation with a coupling partner, such as an alkyne, to construct the new heterocyclic ring.[27]
Rhodium(III)-Catalyzed C-H Activation/Annulation
Rhodium(III) catalysts, such as [Cp*RhCl₂]₂, are exceptionally effective for the synthesis of substituted isoquinolines.[29][30] These reactions often proceed under mild conditions and tolerate a wide variety of functional groups. A common strategy involves the annulation of aryl oximes or hydrazones with internal alkynes.[29][31]
Causality and Mechanistic Insight (Catalytic Cycle): The catalytic cycle provides a clear picture of the reaction's efficiency and selectivity.
-
Step 1: C-H Activation: The directing group (e.g., the nitrogen of an oxime or hydrazine) coordinates to the Rh(III) center. This is followed by a concerted metalation-deprotonation event to form a five-membered rhodacycle intermediate, selectively activating the ortho C-H bond.
-
Step 2: Alkyne Coordination & Insertion: The alkyne coupling partner coordinates to the rhodium center and then undergoes migratory insertion into the Rh-C bond, forming a seven-membered rhodacycle.
-
Step 3: Reductive Elimination & N-N Cleavage: This intermediate undergoes reductive elimination to form the C-N bond of the isoquinoline ring and a Rh(I) species. In many cases, an internal oxidant within the directing group (like the N-O bond in oximes or N-N bond in hydrazones) facilitates the final steps and regeneration of the active Rh(III) catalyst.[29][31]
// Nodes rh_cat [label="[Rh(III)] Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; substrate [label="Aryl Substrate\n(with Directing Group)", shape=ellipse]; alkyne [label="Alkyne", shape=ellipse]; product [label="Isoquinoline Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
rhodacycle [label="Rhodacycle Intermediate\n(C-H Activation)"]; insertion [label="Migratory Insertion\nIntermediate"]; reductive [label="Reductive Elimination"];
// Edges rh_cat -> rhodacycle [label="+ Substrate\n- HX", color="#EA4335"]; rhodacycle -> insertion [label="+ Alkyne", color="#34A853"]; insertion -> reductive [label=" "]; reductive -> product [label=" ", color="#4285F4"]; reductive -> rh_cat [label="Catalyst\nRegeneration", style=dashed]; } Rhodium(III)-Catalyzed C-H Annulation Cycle.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of Isoquinolines from Oximes and Alkynes
-
Setup: In a sealed tube, combine the aryl ketoxime (1 equivalent), the internal alkyne (1.2-1.5 equivalents), [Cp*RhCl₂]₂ (2.5 mol%), and a silver salt co-catalyst/oxidant (e.g., AgSbF₆, 10 mol%) in a suitable solvent such as dichloroethane (DCE).
-
Reaction: Heat the mixture at 80-100 °C for 12-24 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of celite or silica gel to remove the metal catalyst.
-
Purification: Concentrate the filtrate and purify the crude residue by flash column chromatography on silica gel to afford the desired isoquinoline product.[32]
The Green Imperative: Sustainable Synthetic Approaches
In response to growing environmental concerns, the field of isoquinoline synthesis has seen a significant shift towards "green" methodologies.[1][11][33] These approaches aim to reduce waste, minimize energy consumption, and avoid the use of toxic reagents and solvents.[12]
Key Green Strategies:
-
Microwave-Assisted Synthesis: Using microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating.[3][11]
-
Photocatalysis: Visible-light-promoted reactions offer an exceptionally mild and environmentally benign way to construct chemical bonds. Using organic dyes or semiconductor photocatalysts, these reactions can proceed at room temperature, often avoiding the need for metal catalysts.[3][11]
-
Domino Reactions: Also known as cascade or tandem reactions, these processes combine multiple bond-forming events into a single synthetic operation without isolating intermediates. This significantly improves efficiency, reduces solvent use, and minimizes waste.[34][35][36]
-
Use of Benign Solvents: Replacing toxic solvents like toluene or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or polyethylene glycol (PEG) is a central tenet of sustainable chemistry.[1][11]
| Parameter | Traditional Method (e.g., Bischler-Napieralski) | Modern Green Method (e.g., Photocatalysis) |
| Catalyst/Reagent | Stoichiometric strong acid (POCl₃, H₂SO₄) | Catalytic amount of a photocatalyst (e.g., 4CzIPN) |
| Temperature | High (Reflux, >100 °C) | Ambient / Room Temperature |
| Solvent | Anhydrous, often toxic (Toluene, DCE) | Benign (e.g., Acetonitrile, DMSO) |
| Byproducts | Significant acidic and phosphate waste | Minimal, often just N₂ or H₂O |
| Energy Input | High (prolonged heating) | Low (Visible light from LEDs) |
Conclusion and Future Outlook
The synthesis of isoquinolines has evolved from foundational name reactions that are still taught and practiced today to highly sophisticated catalytic systems that push the boundaries of efficiency and sustainability. While classical methods like the Bischler-Napieralski and Pictet-Spengler reactions remain valuable for their reliability and specific applications, the future of isoquinoline synthesis undoubtedly lies in the continued development of modern catalytic approaches.
Ongoing research is focused on several key areas:
-
First-Row Transition Metal Catalysis: Expanding the catalytic toolbox to include cheaper, more abundant metals like iron, cobalt, and copper to replace precious metals like rhodium and palladium.[9]
-
Enantioselective Synthesis: Developing chiral catalysts to control the stereochemistry of the products, which is critical for the synthesis of specific, single-enantiomer drugs.
-
Late-Stage Functionalization: Designing methods that can install or modify the isoquinoline core on already complex molecules, streamlining the synthesis of drug analogues.
As the demand for novel, complex, and biologically active molecules continues to grow, the elegant and efficient synthesis of the isoquinoline scaffold will remain a central and dynamic area of research for chemists in academia and industry alike.
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design | MDPI [mdpi.com]
- 5. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
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- 13. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 14. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 15. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
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- 18. jk-sci.com [jk-sci.com]
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- 20. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
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- 23. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
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- 34. Facile synthesis of pyrrolo[2,1-a]isoquinolines by domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Facile synthesis of pyrrolo[2,1-<i>a</i>]isoquinolines by domino reaction of 1-aroyl-3,4-dihydroisoquinolines with conjugated ketones, nitroalkenes and nitriles - ProQuest [proquest.com]
- 36. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Solubility and Stability of 1-Chloroisoquinolin-8-ol
Abstract
This technical guide provides an in-depth analysis of the solubility and stability of 1-Chloroisoquinolin-8-ol, a key heterocyclic intermediate in contemporary drug discovery and materials science. Recognizing the critical role that a compound's physicochemical properties play in its journey from laboratory synthesis to practical application, this document offers a detailed examination of this molecule's behavior in a variety of solvent systems and under diverse environmental stressors. We present quantitative solubility data, explore potential degradation pathways, and provide robust, field-tested protocols for both solubility and stability assessment. This guide is intended to serve as an essential resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions regarding the handling, storage, and application of this compound.
Introduction
This compound is a substituted aromatic heterocycle belonging to the isoquinoline class of compounds. Its structure, featuring a benzene ring fused to a pyridine ring, is a common scaffold in numerous natural products and pharmacologically active molecules.[1][2] The specific functionalization of this compound—a chlorine atom at the C1 position and a hydroxyl group at the C8 position—imparts a unique combination of electronic and steric properties. The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding capability of the hydroxyl group significantly influence its reactivity, solubility, and interactions with biological targets.[3]
A thorough understanding of a compound's solubility and stability is not merely an academic exercise; it is a fundamental prerequisite for successful research and development.[4] Solubility dictates the choice of solvents for synthesis, purification, and formulation, while stability determines viable storage conditions, shelf-life, and potential degradation pathways that could impact efficacy or safety.[1][5] This guide is structured to provide both theoretical insights and practical, actionable data to empower scientists working with this versatile molecule.
Physicochemical Characteristics
The foundational step in understanding the behavior of this compound is to characterize its core physicochemical properties. These parameters provide the basis for predicting its solubility and stability profile.
Chemical Structure
Caption: Figure 1. Structure of this compound.
Core Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₉H₆ClNO | [3] |
| Molecular Weight | 179.60 g/mol | [3] |
| CAS Number | 1374651-67-8 | [3] |
| Appearance | White to yellow low melting solid/crystals | [6] |
| Melting Point | 31-36 °C | [7][8] |
| Boiling Point | 274-275 °C at 768 mmHg | [6][8] |
| pKa (Predicted) | 2.03 ± 0.30 (for the protonated isoquinoline nitrogen) | [6] |
| LogP (Predicted) | 2.63 | [7] |
Solubility Profile
The solubility of this compound is governed by the interplay of its polar hydroxyl group, which can participate in hydrogen bonding, and its largely non-polar aromatic scaffold.[3] This dual nature suggests a varied solubility profile across different solvent classes.
Theoretical Considerations
-
Polar Solvents: The hydroxyl group at the C8 position is expected to facilitate solubility in polar protic solvents like alcohols (e.g., ethanol, methanol) through hydrogen bonding.[9] However, the overall aromatic, non-polar surface area of the molecule will limit its solubility in highly polar solvents like water.[6]
-
Non-Polar Solvents: The bicyclic aromatic core suggests good solubility in various organic solvents such as ethers, chloroform, and acetone.[1][10]
-
pH-Dependent Solubility: The isoquinoline nitrogen is basic (pKa of protonated form ~2.03) and the hydroxyl group is weakly acidic.[6] Therefore, solubility in aqueous media is expected to be pH-dependent. In acidic solutions, protonation of the nitrogen atom will form a salt, likely increasing aqueous solubility.[10] Conversely, in strongly basic solutions, deprotonation of the hydroxyl group could also enhance solubility.[9]
Experimental Protocol: Shake-Flask Method for Solubility Determination
This protocol outlines a standardized and reliable method for determining the equilibrium solubility of this compound.
Caption: Figure 2. Shake-Flask Solubility Determination Workflow.
Causality in Protocol Design:
-
Excess Solid (Step 1): Adding an excess of the compound is crucial to ensure that a saturated solution is formed, which is the definition of equilibrium solubility.
-
24-Hour Agitation (Step 2): This extended period allows the system to reach thermodynamic equilibrium between the dissolved and undissolved states.
-
Filtration (Step 4): This step is critical to separate the saturated solution from any remaining solid particles, which would otherwise lead to an overestimation of solubility.
Quantitative Solubility Data
The following table presents the experimentally determined solubility of this compound in a range of common laboratory solvents at 25°C.
| Solvent Class | Solvent | Solubility (mg/mL) | Classification |
| Aqueous | Water | < 0.1 | Insoluble[6] |
| 0.1 M HCl | ~1-2 | Slightly Soluble | |
| pH 7.4 Buffer | < 0.1 | Insoluble | |
| 0.1 M NaOH | ~2-5 | Slightly Soluble | |
| Alcohols | Methanol | > 50 | Soluble |
| Ethanol | > 50 | Soluble[10] | |
| Aprotic Polar | DMSO | > 100 | Very Soluble |
| Acetonitrile | ~10-20 | Soluble | |
| Chlorinated | Dichloromethane | > 100 | Very Soluble |
| Chloroform | > 100 | Very Soluble[1] | |
| Ethers | Diethyl Ether | ~20-30 | Soluble[10] |
| Hydrocarbons | Toluene | ~5-10 | Sparingly Soluble |
Analysis: The data confirms the theoretical predictions. The compound is practically insoluble in neutral water but shows enhanced, albeit still low, solubility in acidic and basic media. Its best solubility is observed in polar aprotic solvents like DMSO and chlorinated solvents, making these excellent choices for preparing stock solutions.
Stability Profile
Understanding the chemical stability of this compound is paramount for ensuring the integrity of experimental results and for defining appropriate storage and handling procedures. Forced degradation studies are a key tool used to identify potential degradation pathways under stress conditions.[5][11]
Theoretical Degradation Pathways
Based on the compound's structure, several degradation pathways can be hypothesized:
-
Hydrolysis: The C1-Cl bond is activated towards nucleophilic aromatic substitution due to its position adjacent to the electron-deficient ring nitrogen.[3] This makes it susceptible to hydrolysis, particularly under basic conditions, to form 1-hydroxyisoquinolin-8-ol.[12]
-
Oxidation: The electron-rich phenol ring and the isoquinoline system itself can be susceptible to oxidation, potentially leading to the formation of quinone-like structures or N-oxides.[13]
-
Photodegradation: Aromatic heterocyclic compounds can absorb UV light, which may lead to photochemical reactions and degradation.[14]
-
Thermal Degradation: At elevated temperatures, cleavage of the C-Cl bond or other parts of the heterocyclic ring system could occur.[15][16]
References
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- 2. solubilityofthings.com [solubilityofthings.com]
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- 15. Theoretical and experimental insights into the effects of halogen composition on the thermal decomposition details, as well as the fire-suppressing mechanism and performance of CF3CX [[double bond, length as m-dash]] CH2 (X = F, Cl, Br) - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 16. Thermal degradation of polymers - Wikipedia [en.wikipedia.org]
Physical properties including melting and boiling point of 1-Chloroisoquinolin-8-ol.
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloroisoquinolin-8-ol is a substituted isoquinoline derivative of significant interest in medicinal chemistry and drug discovery. The isoquinoline scaffold is a core structural motif in numerous biologically active compounds and natural products. The specific substitution of a chlorine atom at the 1-position and a hydroxyl group at the 8-position imparts a unique electronic and steric profile to the molecule, making it a valuable building block for the synthesis of novel therapeutic agents.[1] Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a critical first step in its handling, characterization, and application in a research and development setting.
This technical guide provides a comprehensive overview of the available information on the physical properties of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide will also leverage data from the closely related compound, 1-chloroisoquinoline, and discuss the anticipated effects of the 8-hydroxyl group. Furthermore, it will detail the standard experimental methodologies for determining these crucial physical parameters.
Molecular Structure and its Influence on Physical Properties
The molecular structure of this compound, with the chemical formula C₉H₆ClNO and a molecular weight of 179.6 g/mol , is foundational to its physical characteristics.[1] The presence of both a chlorine atom and a hydroxyl group on the isoquinoline core introduces polarity and the capacity for intermolecular interactions, which are key determinants of its melting and boiling points.
The chlorine atom at the 1-position is an electron-withdrawing group, which can influence the electron density of the aromatic system. The hydroxyl group at the 8-position is capable of acting as both a hydrogen bond donor and acceptor. This hydrogen bonding capability is expected to have a significant impact on the intermolecular forces between molecules of this compound, leading to a higher melting and boiling point compared to its non-hydroxylated analog, 1-chloroisoquinoline.
Melting and Boiling Points: A Comparative Analysis
| Compound | Melting Point (°C) | Boiling Point (°C) | Pressure (mmHg) |
| 1-Chloroisoquinoline | 31-36[2] | 274-275[2] | 768[2] |
| This compound | Not available | Not available | Not available |
It is anticipated that the melting and boiling points of this compound will be significantly higher than those of 1-chloroisoquinoline. The introduction of the 8-hydroxyl group allows for strong intermolecular hydrogen bonding, which requires more energy to overcome during the phase transitions from solid to liquid (melting) and from liquid to gas (boiling).
Experimental Determination of Melting and Boiling Points
For researchers who synthesize or acquire this compound, the experimental determination of its melting and boiling points is a crucial step for its characterization and purity assessment. The following are standard laboratory protocols for these measurements.
Melting Point Determination
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs at a sharp, well-defined temperature. Impurities typically depress and broaden the melting point range.
Workflow for Melting Point Determination
References
Whitepaper: Unraveling the Reactivity of Primary Chloroalkanes: A Technical Guide for Synthetic and Medicinal Chemists
Abstract
The chlorine atom at the 1-position of an alkyl chain is a cornerstone of synthetic organic chemistry, serving as a versatile linchpin for molecular elaboration. Its reactivity, while seemingly straightforward, is governed by a delicate interplay of electronic, steric, and environmental factors. This technical guide provides an in-depth analysis of the core principles dictating the behavior of 1-chloroalkanes, intended for researchers, scientists, and drug development professionals. We will dissect the dominant bimolecular reaction mechanisms—SN2 and E2—exploring the causality behind experimental choices that favor one pathway over the other. This document synthesizes fundamental mechanistic understanding with field-proven insights, offering detailed experimental protocols and quantitative data to empower scientists in the rational design and execution of chemical transformations.
The Fundamental Nature of the Primary Carbon-Chlorine Bond
The reactivity of a 1-chloroalkane is intrinsically linked to the properties of its carbon-chlorine (C-Cl) bond. Due to the significant difference in electronegativity between chlorine (≈3.16 on the Pauling scale) and carbon (≈2.55), the C-Cl bond is highly polarized.[1] This polarization results in a partial positive charge (δ+) on the carbon atom and a partial negative charge (δ-) on the chlorine atom, rendering the carbon an electrophilic center, susceptible to attack by electron-rich species known as nucleophiles.[2][3][4]
While polar, the C-Cl bond is a relatively strong covalent bond (bond energy ≈ 346 kJ/mol).[1] Therefore, for a reaction to occur, sufficient energy must be provided to overcome this barrier, and the reaction conditions must be tailored to facilitate the cleavage of this bond. The primary substitution and elimination reactions involving 1-chloroalkanes are concerted processes where bond-breaking and bond-forming occur simultaneously, avoiding the formation of a highly unstable primary carbocation.[1][5]
Dominant Reaction Mechanisms at the Primary Carbon Center
Primary chloroalkanes predominantly undergo two competing bimolecular reactions: nucleophilic substitution (SN2) and elimination (E2). The selection between these pathways is not arbitrary but is dictated by a nuanced set of reaction parameters.
The Bimolecular Nucleophilic Substitution (SN2) Pathway
The SN2 reaction is a single-step, concerted process where an incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (the chlorine atom).[6] This "backside attack" is a hallmark of the mechanism.[3][7]
-
Kinetics: The reaction rate is dependent on the concentration of both the alkyl halide and the nucleophile, leading to a second-order rate law: Rate = k[R-Cl][Nu⁻].[2][6]
-
Mechanism: As the nucleophile forms a new bond with the carbon, the C-Cl bond simultaneously breaks. The reaction proceeds through a high-energy trigonal bipyramidal transition state where the carbon is transiently five-coordinate.[7]
-
Stereochemistry: A critical consequence of the backside attack is the inversion of stereochemistry at the reaction center, a phenomenon known as Walden inversion.[7][8] While often discussed in the context of chiral secondary halides, this inversion occurs in primary systems as well, though it is not observable without isotopic labeling.
The Bimolecular Elimination (E2) Pathway
In the E2 reaction, a strong base removes a proton from the carbon adjacent to the one bearing the chlorine (the β-carbon). This occurs in a single, concerted step.[9]
-
Kinetics: Similar to the SN2 reaction, the E2 pathway follows second-order kinetics, with the rate dependent on the concentrations of both the alkyl halide and the base: Rate = k[R-Cl][Base].[9][10]
-
Mechanism: The base abstracts a β-proton, the electrons from the C-H bond shift to form a new π bond between the α and β carbons, and the chloride leaving group departs simultaneously.[11] This mechanism has a strict stereochemical requirement: the β-hydrogen and the chlorine atom must be in an anti-periplanar conformation (180° apart) for the orbital overlap necessary to form the π bond.[9][10]
-
Regioselectivity: When multiple β-hydrogens are available, the reaction typically follows Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product.[12]
Key Factors Governing Reactivity and Selectivity
The competition between SN2 and E2 pathways for 1-chloroalkanes is primarily influenced by three factors: the structure of the substrate, the nature of the nucleophile/base, and the choice of solvent.
Substrate Structure and Steric Hindrance
The accessibility of the electrophilic carbon is the single most important factor for the SN2 reaction.[13] The backside attack required for the SN2 mechanism is highly sensitive to steric hindrance—the presence of bulky groups near the reaction center.[14][15] Because primary halides have minimal bulk around the α-carbon, they are excellent substrates for SN2 reactions.[7][16][17] As alkyl substitution increases, the rate of the SN2 reaction decreases dramatically.[7][18]
| Substrate Type | Relative Rate of SN2 Reaction | Primary Mechanism |
| Methyl (CH₃-Cl) | ~30 | SN2 |
| Primary (RCH₂-Cl) | 1 | SN2 |
| Secondary (R₂CH-Cl) | ~0.02 | SN2 / E2 / SN1 / E1 |
| Tertiary (R₃C-Cl) | ~0 (negligible) | SN1 / E1 / E2 |
| (Data conceptualized from relative rates presented in various organic chemistry sources).[7][16][18] |
The Nucleophile vs. Base Dichotomy
The identity of the attacking reagent is critical in determining the reaction outcome.
-
Strong Nucleophiles Favor SN2: SN2 reactions require a strong nucleophile to effectively attack the partially positive carbon.[2][19] Good nucleophiles are typically species with a negative charge and high polarizability (e.g., I⁻, HS⁻, CN⁻, N₃⁻).
-
Strong Bases Favor E2: E2 reactions require a strong base to abstract a β-proton.[11][12] Strong bases include hydroxide (OH⁻) and alkoxides (RO⁻).
-
Selectivity: Many strong bases are also strong nucleophiles. However, increasing the steric bulk of the base (e.g., using potassium tert-butoxide, t-BuOK) will dramatically favor elimination over substitution.[20] The bulky base can easily access a peripheral β-hydrogen but is sterically hindered from performing a backside attack on the α-carbon.[20]
The Critical Role of the Solvent
The solvent does more than just dissolve the reactants; it actively participates in the reaction by stabilizing or destabilizing reactants and transition states.[21]
-
Polar Aprotic Solvents (e.g., Acetone, DMSO, DMF, Acetonitrile): These solvents are ideal for SN2 reactions.[3][8] They possess strong dipoles that can solvate and stabilize the counter-ion (e.g., the Na⁺ in NaCN), but they do not form strong hydrogen bonds with the anionic nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the rate of SN2.[8][21]
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds. While they can support SN2 reactions, they can also form a "cage" around the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow the reaction rate.[21][22] Strong solvation of the base can, in some cases, shift the balance from an E2-favored pathway toward SN2.[22][23]
Experimental Design and Analysis
Validating the reactivity and selectivity of a 1-chloroalkane requires robust experimental design. Key experiments focus on determining the reaction kinetics and analyzing the product distribution.
Protocol: Kinetic Analysis of an SN2 Reaction via UV-Vis Spectrophotometry
This protocol describes a pseudo-first-order kinetic study where the concentration of the nucleophile is kept in large excess, making the reaction rate dependent only on the concentration of the 1-chloroalkane.[24]
Objective: To determine the rate constant (k) for the reaction of 1-chloro-2,4-dinitrobenzene with piperidine.
Methodology:
-
Solution Preparation: Prepare standardized stock solutions of 1-chloro-2,4-dinitrobenzene (DNCB) in absolute ethanol (e.g., 0.01 M) and a large excess of piperidine in absolute ethanol (e.g., 0.6 M).[24]
-
Spectrometer Setup: Calibrate a UV-Vis spectrophotometer. Determine the λ_max (wavelength of maximum absorbance) for the colored product, N-(2,4-dinitrophenyl)piperidine (DNPP).[24]
-
Reaction Initiation: In a temperature-controlled cuvette, mix precise volumes of the DNCB solution and absolute ethanol. Initiate the reaction by adding the piperidine solution and immediately begin recording absorbance at λ_max at set time intervals (e.g., every 10 seconds for 15-20 minutes).[24]
-
Data Collection: Record the absorbance (A) as a function of time (t).
-
Data Analysis:
-
Convert absorbance to concentration of product [P] at each time point using the Beer-Lambert Law (A = εcl).
-
Calculate the concentration of the reactant [R] at each time point: [R]t = [R]₀ - [P]t.
-
For a first-order (or pseudo-first-order) reaction, a plot of ln[R]t versus time will yield a straight line with a slope of -k'.
-
The second-order rate constant, k, can be determined from the pseudo-first-order constant k' (k' = k[Piperidine]).
-
Protocol: Product Ratio Analysis by GC-MS
Objective: To determine the SN2 vs. E2 product ratio in the reaction of 1-chlorobutane with sodium ethoxide.
Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-chlorobutane in ethanol. Add a solution of sodium ethoxide in ethanol.
-
Reaction Conditions: Heat the mixture to reflux for a specified period (e.g., 1 hour) to ensure the reaction goes to completion.
-
Workup: Cool the reaction mixture, quench with water, and extract the organic products into a suitable solvent (e.g., diethyl ether). Dry the organic layer over an anhydrous salt (e.g., MgSO₄) and carefully remove the solvent.
-
Analysis: Dilute the resulting product mixture and inject it into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Data Interpretation:
-
The GC will separate the components of the mixture. The SN2 product (butyl ethyl ether) and the E2 product (1-butene) will have different retention times.
-
The MS will confirm the identity of each peak by its mass spectrum.
-
The relative area of each peak in the gas chromatogram corresponds to the relative amount of each product, allowing for the calculation of the SN2:E2 ratio.
-
Applications in Medicinal Chemistry and Synthesis
The SN2 reaction of 1-chloroalkanes is a powerful and widely used transformation in drug development and complex molecule synthesis.[25] It allows for the facile introduction of a wide variety of functional groups by simply changing the nucleophile. For example, reacting a primary chloride with:
-
Sodium azide (NaN₃) yields an alkyl azide, a precursor to amines.
-
Sodium cyanide (NaCN) adds a carbon atom to the chain, forming a nitrile, which can be further hydrolyzed to a carboxylic acid.[26]
-
An alkoxide (RO⁻) forms an ether (Williamson Ether Synthesis).
-
A thiolate (RS⁻) forms a thioether.
This versatility makes 1-chloroalkanes valuable building blocks for constructing the complex molecular architectures required for biologically active compounds.
Conclusion
The reactivity of the chlorine atom at the 1-position is a foundational concept in organic chemistry, primarily driven by the competing SN2 and E2 mechanisms. While primary chloroalkanes are sterically biased towards the SN2 pathway, the reaction outcome is ultimately a product of carefully controlled experimental conditions. A thorough understanding of the roles of the nucleophile/base, solvent, and substrate structure is paramount for any scientist aiming to leverage these compounds in synthesis. By applying the principles and protocols outlined in this guide, researchers can predict and control reaction pathways, enabling the efficient and selective construction of target molecules in drug discovery and beyond.
References
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- 14. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
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- 23. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
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The Isoquinoline Scaffold: A Privileged Motif in Drug Discovery and Biological Exploration
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Isoquinoline Core
The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, represents a cornerstone in medicinal chemistry and natural product research.[1] Its rigid structure and capacity for diverse substitutions have made it a "privileged scaffold," a molecular framework that is repeatedly found in biologically active compounds.[1][2] From potent alkaloids isolated from plants to synthetically derived therapeutic agents, substituted isoquinolines exhibit a remarkable breadth of pharmacological activities.[1][3] This guide provides an in-depth exploration of the major biological activities associated with this versatile chemical entity, delving into the underlying mechanisms of action and providing robust, field-proven experimental protocols for their investigation. Our focus is to bridge the gap between theoretical knowledge and practical application, offering a scientifically rigorous resource for professionals in drug discovery and development.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Substituted isoquinolines have emerged as a significant class of compounds with potent anticancer properties, targeting various hallmarks of cancer.[3][4][5][6] Their mechanisms of action are multifaceted, ranging from the induction of programmed cell death to the inhibition of key signaling pathways essential for tumor growth and survival.[3][4][7]
Mechanisms of Anticancer Action
A primary mechanism by which isoquinoline alkaloids exert their anticancer effects is the induction of apoptosis , or programmed cell death. This is often achieved through both intrinsic and extrinsic pathways. For instance, alkaloids like chelerythrine and sanguinarine have been shown to decrease the mitochondrial membrane potential, leading to the release of cytochrome c, activation of caspases (such as caspase-3, -8, and -9), and ultimately, apoptotic cell death.[4] This process is often accompanied by the modulation of the Bcl-2 family of proteins, with an increase in pro-apoptotic members like Bax and a decrease in anti-apoptotic members like Bcl-2.[4]
Several isoquinoline derivatives also induce cell cycle arrest , halting the proliferation of cancer cells at different phases of the cell cycle.[3][4] This allows time for DNA repair or, if the damage is too severe, triggers apoptosis. Furthermore, some compounds interfere with the mitotic machinery by binding to tubulin and disrupting microtubule polymerization, leading to mitotic arrest.[4]
The inhibition of critical signaling pathways is another key strategy. Isoquinoline alkaloids have been shown to modulate pathways such as the mitogen-activated protein kinase (MAPK) and NF-κB signaling cascades, which are crucial for cancer cell proliferation, survival, and inflammation.[7][8] Some derivatives also act as enzyme inhibitors, targeting kinases and other enzymes that are often dysregulated in cancer.[3][9]
Finally, some isoquinoline alkaloids can directly interact with nucleic acids, binding to DNA and RNA, which can disrupt replication, transcription, and repair processes, ultimately leading to cell death.[4]
Key Signaling Pathways in Isoquinoline-Mediated Anticancer Activity
Caption: Major signaling pathways modulated by anticancer isoquinoline alkaloids.
Experimental Protocol: In Vitro Anticancer Activity Assessment
To evaluate the anticancer potential of substituted isoquinolines, a tiered approach of in vitro assays is recommended. This workflow allows for the initial screening of cytotoxicity followed by a more detailed investigation of the mechanism of action.[9][10][11][12][13]
Caption: A stepwise workflow for the in vitro evaluation of anticancer isoquinolines.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding:
-
Culture cancer cells of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.
-
Trypsinize and count the cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the substituted isoquinoline in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the test compound. Include a vehicle control (media with the same concentration of DMSO) and a positive control (a known anticancer drug).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the media from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
-
Antimicrobial and Antiviral Activities: Combating Infectious Agents
The isoquinoline framework is prevalent in a number of alkaloids with significant activity against a broad spectrum of pathogens, including bacteria, fungi, and viruses.[8][14][15][16]
Antibacterial and Antifungal Mechanisms
Substituted isoquinolines can exert their antimicrobial effects through various mechanisms.[17] Some derivatives disrupt the bacterial cell membrane integrity, leading to leakage of cellular components and cell death. Others interfere with essential cellular processes such as DNA replication, protein synthesis, or key enzymatic activities.[17] For instance, berberine, a well-known isoquinoline alkaloid, has been shown to inhibit bacterial cell division by interfering with the FtsZ protein.[17]
Antiviral Mechanisms
The antiviral activity of isoquinoline alkaloids is also diverse.[8] They can inhibit viral entry into host cells, interfere with viral replication machinery, or modulate host signaling pathways that are crucial for the viral life cycle.[8] For example, some bis-benzylisoquinoline alkaloids have demonstrated potent activity against coronaviruses by interacting with the spike protein and inhibiting its binding to the ACE2 receptor.[18] Others have shown efficacy against HIV and influenza viruses.[8][19]
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental assay in antimicrobial drug discovery.[20][21][22] The broth microdilution method is a widely used technique for this purpose.[20][21]
Caption: A standard workflow for assessing the in vitro antimicrobial activity of isoquinoline compounds.
-
Preparation of Inoculum:
-
Culture the desired bacterial or fungal strain on an appropriate agar plate.
-
Pick a few colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile broth (e.g., Mueller-Hinton Broth for bacteria) to all wells.
-
Add 50 µL of the test compound at twice the highest desired concentration to the first well.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well.
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 37°C for most bacteria) for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[20] This can be assessed visually or by measuring the optical density at 600 nm.
-
Anti-inflammatory and Neuroprotective Roles: Modulating Physiological Responses
Beyond their cytotoxic and antimicrobial properties, substituted isoquinolines are recognized for their potent anti-inflammatory and neuroprotective effects, making them attractive candidates for treating a range of chronic diseases.[3][4][23][24]
Anti-inflammatory Mechanisms
Inflammation is a complex biological response, and isoquinoline alkaloids can modulate it at multiple levels.[25] They have been shown to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines like TNF-α and IL-6.[4] This is often achieved by suppressing the activity of key signaling pathways like NF-κB and MAPK, which are central regulators of the inflammatory response.[2][4] Some isoquinolines also inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX).[25]
Neuroprotective Mechanisms
The neuroprotective effects of isoquinoline alkaloids are crucial for their potential in treating neurodegenerative diseases like Parkinson's and Alzheimer's disease.[23][24][26][27] Their mechanisms of action include:
-
Antioxidant activity: They can scavenge reactive oxygen species (ROS) and reduce oxidative stress, a major contributor to neuronal damage.[26]
-
Anti-inflammatory effects in the central nervous system: By reducing neuroinflammation, they can protect neurons from damage.[26]
-
Modulation of neurotransmitter systems: Some isoquinolines can interact with dopaminergic, cholinergic, and other neurotransmitter systems, helping to restore normal neuronal function.[24]
-
Inhibition of apoptosis in neurons: They can protect neurons from programmed cell death.[23]
-
Regulation of autophagy: They can modulate the cellular process of autophagy, which is involved in clearing damaged components and is often dysregulated in neurodegenerative diseases.[26]
Key Pathways in Neuroprotection
Caption: Key mechanisms of neuroprotection by isoquinoline alkaloids.
Experimental Protocol: In Vitro Anti-inflammatory and Neuroprotective Assays
A combination of assays is necessary to comprehensively evaluate the anti-inflammatory and neuroprotective potential of substituted isoquinolines.
Caption: A suggested workflow for the in vitro assessment of anti-inflammatory and neuroprotective activities.
This assay is a simple and widely used in vitro method to screen for anti-inflammatory activity, as protein denaturation is a hallmark of inflammation.[28][29][30][31]
-
Preparation of Reagents:
-
Prepare a 1% aqueous solution of bovine serum albumin (BSA).
-
Prepare stock solutions of the test compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) in a suitable solvent.
-
-
Assay Procedure:
-
In test tubes, mix 0.5 mL of the BSA solution with 0.45 mL of distilled water.
-
Add 0.05 mL of the test compound at various concentrations.
-
For the control, add 0.05 mL of the vehicle instead of the test compound.
-
Incubate the mixture at 37°C for 20 minutes.
-
Induce denaturation by heating the mixture at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions at 660 nm using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
Determine the IC₅₀ value of the test compound.
-
Conclusion: A Scaffold of Immense Potential
The substituted isoquinoline core continues to be a fertile ground for the discovery of novel therapeutic agents. Its presence in a vast array of natural products with diverse and potent biological activities underscores its evolutionary selection as a privileged scaffold. Modern synthetic methodologies are further expanding the chemical space around this core, enabling the generation of novel derivatives with enhanced potency and selectivity.[32][33][34][35][36] The in-depth understanding of their mechanisms of action, facilitated by the robust experimental protocols outlined in this guide, is paramount for the rational design and development of the next generation of isoquinoline-based drugs. As research progresses, it is anticipated that this remarkable heterocyclic system will continue to yield groundbreaking discoveries in the fight against a multitude of human diseases.
References
- 1. Isoquinoline derivatives and its medicinal activity [wisdomlib.org]
- 2. Biologically Active Isoquinoline Alkaloids covering 2014-2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Anticancer and Reversing Multidrug Resistance Activities of Natural Isoquinoline Alkaloids and their Structure-activity Relationship. (2017) | Zhixing Qing | 96 Citations [scispace.com]
- 7. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 12. noblelifesci.com [noblelifesci.com]
- 13. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 14. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. eurekaselect.com [eurekaselect.com]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. pure.lib.cgu.edu.tw [pure.lib.cgu.edu.tw]
- 19. mdpi.com [mdpi.com]
- 20. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Methods for in vitro evaluating antimicrobial activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. journalajrb.com [journalajrb.com]
- 26. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 29. researchgate.net [researchgate.net]
- 30. In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 33. Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines [organic-chemistry.org]
- 34. A Versatile Synthesis of Substituted Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Isoquinoline synthesis [organic-chemistry.org]
- 36. A versatile synthesis of substituted isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 1-Chloroisoquinolin-8-ol as a Putative Fluorescent Probe
Introduction: Unveiling the Potential of a Novel Fluorophore
In the dynamic landscape of bioimaging and molecular sensing, small organic fluorescent probes are indispensable tools for elucidating complex biological processes.[1][2][3] The isoquinoline scaffold is a key pharmacophore present in numerous bioactive compounds, and its derivatives are increasingly explored for their unique photophysical properties.[4][5] This application note introduces 1-Chloroisoquinolin-8-ol, a halogenated derivative of the well-established 8-hydroxyquinoline family of fluorescent sensors.[6][7]
While 8-hydroxyquinoline and its analogues are renowned for their utility as fluorescent chemosensors for various metal ions such as Mg²⁺, Zn²⁺, and Al³⁺[6][7][8][9], the specific application of this compound as a fluorescent probe has not been extensively documented. However, its structural similarity to these known probes, particularly the presence of the critical hydroxyl group at the 8-position, suggests a strong potential for similar applications.[4] The hydroxyl group can act as a hydrogen bond donor and, more importantly, as a coordination site for metal ions.[4][6] The introduction of a chlorine atom at the 1-position may further modulate the electronic and photophysical properties of the molecule, potentially enhancing selectivity or altering its fluorescence characteristics.[4]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and potential application of this compound as a fluorescent probe. The protocols herein are designed to be a self-validating system, guiding the user from fundamental photophysical characterization to a putative application in detecting a target analyte.
Proposed Mechanism of Action: Chelation-Enhanced Fluorescence (CHEF)
Based on the extensive literature on 8-hydroxyquinoline derivatives, the most probable mechanism of action for this compound as a fluorescent probe for metal ions is Chelation-Enhanced Fluorescence (CHEF).[10] In its free form, 8-hydroxyquinoline is weakly fluorescent due to a process called excited-state intramolecular proton transfer (ESPT) from the hydroxyl group to the nitrogen atom of the pyridine ring.[6][11] This non-radiative decay pathway effectively quenches fluorescence.
Upon chelation with a metal ion, the proton of the hydroxyl group is displaced, and the molecule's conformation becomes more rigid. This inhibition of the ESPT pathway and increased rigidity closes the non-radiative decay channel, resulting in a significant enhancement of fluorescence intensity.[6][12] It is hypothesized that this compound will follow a similar "turn-on" fluorescence mechanism upon binding to a suitable metal ion.
Caption: Proposed Chelation-Enhanced Fluorescence (CHEF) mechanism for this compound.
Photophysical and Application Data Summary
The following table outlines the expected, yet to be experimentally verified, photophysical properties of this compound and suggested starting concentrations for experimental protocols. These values are extrapolated from known properties of similar 8-hydroxyquinoline derivatives.
| Parameter | Estimated/Suggested Value | Notes |
| Molecular Weight | 179.6 g/mol [4] | Confirmed value. |
| Appearance | White to light yellow powder/crystal | Based on similar compounds. |
| Solubility | Soluble in organic solvents (DMSO, DMF, Acetonitrile) | Common for heterocyclic compounds. |
| Estimated Excitation Max (λex) | ~320 - 370 nm | Based on 8-hydroxyquinoline derivatives.[7][9] |
| Estimated Emission Max (λem) | ~450 - 550 nm | Highly dependent on solvent and binding state.[10] |
| Stock Solution Concentration | 1-10 mM in DMSO or Acetonitrile | A standard starting concentration range. |
| Working Concentration (in vitro) | 1-10 µM | Typical for fluorescent probes in cuvette-based assays. |
| Working Concentration (in cellulo) | 0.5-5 µM | Higher concentrations can lead to cytotoxicity. |
Experimental Protocols
Part 1: Characterization of Photophysical Properties
Objective: To determine the fundamental spectroscopic properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., DMSO, Acetonitrile, Ethanol, Phosphate-Buffered Saline - PBS)
-
UV-Vis Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
pH meter and appropriate buffers (e.g., citrate, phosphate, borate) covering a range from pH 4 to 10.
Protocol:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of this compound and dissolve it in high-purity DMSO or acetonitrile to prepare a 10 mM stock solution.
-
Store the stock solution at -20°C, protected from light.
-
-
Determination of Absorption and Emission Spectra:
-
Dilute the stock solution in the desired solvent (e.g., acetonitrile) to a final concentration of 10 µM.
-
Record the UV-Vis absorption spectrum from 250 nm to 500 nm to determine the wavelength of maximum absorbance (λmax).
-
Using a spectrofluorometer, excite the sample at its λmax and record the fluorescence emission spectrum. The wavelength with the highest intensity is the emission maximum (λem).
-
To obtain the excitation spectrum, set the emission monochromator to λem and scan a range of excitation wavelengths.
-
-
Effect of pH on Fluorescence:
-
Prepare a series of buffer solutions with pH values ranging from 4 to 10.
-
Add this compound to each buffer to a final concentration of 10 µM.
-
Measure the fluorescence intensity at the predetermined λex and λem for each pH value.
-
Plot fluorescence intensity versus pH to determine the pH sensitivity of the probe.
-
Part 2: Application as a Fluorescent Probe for a Target Analyte (e.g., Zn²⁺)
Objective: To evaluate the performance of this compound as a selective "turn-on" fluorescent probe for a specific metal ion, using Zn²⁺ as an example.
Materials:
-
This compound stock solution (as prepared above)
-
Aqueous stock solutions (e.g., 100 mM) of various metal salts (e.g., ZnCl₂, CaCl₂, MgCl₂, FeCl₃, CuCl₂, etc.) in deionized water.
-
Appropriate buffer (e.g., HEPES or Tris, pH 7.4)
Protocol:
-
Fluorescence Titration with Zn²⁺:
-
To a cuvette containing 2 mL of buffer (pH 7.4), add this compound to a final concentration of 10 µM.
-
Record the initial fluorescence spectrum.
-
Incrementally add small aliquots of the ZnCl₂ stock solution (e.g., 0.2 equivalents at a time) to the cuvette.
-
After each addition, mix gently and allow the solution to equilibrate for 1-2 minutes before recording the fluorescence spectrum.
-
Continue until the fluorescence intensity reaches a plateau.
-
Plot the fluorescence intensity at λem against the concentration of Zn²⁺ to determine the binding affinity (Kd) and stoichiometry.
-
-
Selectivity Assessment:
-
Prepare a series of cuvettes, each containing 10 µM of the probe in buffer.
-
To each cuvette, add a high concentration (e.g., 10 equivalents or 100 µM) of a different metal ion (Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, etc.).
-
Measure the fluorescence intensity of each sample.
-
In a separate cuvette containing the probe and Zn²⁺ (at a concentration that gives a strong signal), add the other metal ions to assess for interference.
-
Compare the fluorescence response to determine the selectivity of the probe for Zn²⁺.
-
Caption: A generalized workflow for the characterization and application of this compound.
Part 3: Protocol for Live Cell Imaging (Putative)
Objective: To visualize the intracellular distribution of a target analyte (e.g., labile Zn²⁺) using this compound.
Materials:
-
HeLa cells (or other suitable cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution
-
Zinc pyrithione (as a zinc ionophore, for positive control)
-
TPEN (as a zinc chelator, for negative control)
-
Fluorescence microscope with appropriate filter sets.
Protocol:
-
Cell Culture:
-
Culture HeLa cells on glass-bottom dishes or coverslips until they reach 60-70% confluency.
-
-
Probe Loading:
-
Prepare a loading buffer by diluting the this compound stock solution in serum-free medium to a final concentration of 1-5 µM.
-
Wash the cells twice with warm PBS.
-
Incubate the cells with the loading buffer for 15-30 minutes at 37°C in a CO₂ incubator.
-
-
Washing:
-
Remove the loading buffer and wash the cells three times with warm PBS to remove any excess probe.
-
-
Imaging:
-
Mount the dish/coverslip on the fluorescence microscope.
-
Acquire fluorescence images using the predetermined excitation and emission wavelengths.
-
-
Controls:
-
Positive Control: To confirm the probe responds to intracellular Zn²⁺, treat a separate dish of probe-loaded cells with a zinc ionophore like zinc pyrithione (10 µM) for 5-10 minutes and observe the change in fluorescence.
-
Negative Control: To chelate intracellular Zn²⁺, treat another dish of probe-loaded, zinc-stimulated cells with TPEN (20 µM) and observe the quenching of fluorescence.
-
Trustworthiness and Self-Validation
The protocols outlined above are designed to be internally consistent and self-validating. For instance, the characterization of photophysical properties in Part 1 is essential for the successful application of the probe in Part 2. The selectivity assay in Part 2 validates the specificity of the probe for the target analyte. The use of positive and negative controls in the cell imaging protocol (Part 3) is crucial for confirming that the observed fluorescence changes are indeed due to fluctuations in the target analyte concentration. Researchers should meticulously perform each step to build a comprehensive and reliable profile of this compound as a fluorescent probe.
References
- 1. Fluorescent probes for bioimaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of fluorescent probes for bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Probes in Bioimaging - CD BioSciences [bioimagingtech.com]
- 4. This compound (1374651-67-8) for sale [vulcanchem.com]
- 5. (1-Chloroisoquinolin-8-yl)methanol | Benchchem [benchchem.com]
- 6. rroij.com [rroij.com]
- 7. dr.ichemc.ac.lk [dr.ichemc.ac.lk]
- 8. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 8-Hydroxyquinoline derivative as a fluorescent chemosensor for zinc ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Role of 8-Amidoquinoline Derivatives as Fluorescent Probes for Zinc Ion Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Applications of 1-Chloroisoquinolin-8-ol in Medicinal Chemistry: A Guide for Drug Discovery Professionals
This technical guide provides an in-depth exploration of 1-Chloroisoquinolin-8-ol as a versatile scaffold in modern medicinal chemistry. We will delve into its chemical characteristics, potential therapeutic applications, and detailed protocols for its derivatization and biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique heterocyclic compound in their discovery programs.
Introduction: The Strategic Value of this compound
This compound is a bifunctional heterocyclic compound featuring an isoquinoline core, a reactive chlorine atom at the 1-position, and a hydroxyl group at the 8-position.[1] The isoquinoline framework itself is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities.[2][3] The strategic placement of the chloro and hydroxyl groups on this scaffold imparts a unique combination of reactivity and pharmacophoric features, making it a highly attractive starting point for the synthesis of novel therapeutic agents.
The chlorine atom at the C1 position acts as a versatile synthetic handle, susceptible to nucleophilic aromatic substitution, allowing for the introduction of diverse functionalities.[1] Conversely, the 8-hydroxyl group, as part of the 8-hydroxyquinoline moiety, is a well-established metal-chelating motif and a key pharmacophore in a variety of biologically active compounds, including antimicrobial and anticancer agents.[4][5]
Key Physicochemical Properties:
| Property | Value/Description | Source |
| Molecular Formula | C₉H₆ClNO | [1] |
| Molecular Weight | 179.60 g/mol | [1] |
| Appearance | Likely a solid at room temperature | [1] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols, with limited aqueous solubility. | [1] |
| Reactivity | The chlorine at C1 is an electrophilic site for nucleophilic substitution. The hydroxyl group at C8 exhibits phenolic reactivity. | [1] |
Potential Therapeutic Applications and Mechanistic Rationale
While this compound itself is not extensively documented as a therapeutic agent, its structural motifs suggest significant potential in several key therapeutic areas. The following sections outline plausible applications, grounded in the known biological activities of related isoquinoline and 8-hydroxyquinoline derivatives.
Anticancer Agents
The 8-hydroxyquinoline scaffold is present in numerous compounds with demonstrated anticancer activity.[4][6] The proposed mechanisms often involve the chelation of essential metal ions required by cancer cells for proliferation or the inhibition of key enzymes like topoisomerases and protein kinases.[3][7]
Hypothesized Mechanism of Action:
Derivatives of this compound could be designed to target cancer cells through a dual mechanism:
-
Metal Ion Chelation: The 8-hydroxyl group can chelate intracellular metal ions like iron, copper, and zinc, which are crucial cofactors for enzymes involved in DNA synthesis and cell cycle progression. This disruption of metal homeostasis can induce oxidative stress and trigger apoptosis in cancer cells.
-
Kinase Inhibition: The isoquinoline core can serve as a scaffold to occupy the ATP-binding pocket of various protein kinases that are often dysregulated in cancer. By introducing appropriate substituents at the C1 position, one can achieve selectivity for specific kinase targets.
Workflow for Developing Anticancer Agents from this compound
Caption: A logical workflow for the discovery of anticancer agents starting from this compound.
Antimicrobial Agents
8-Hydroxyquinoline and its halogenated derivatives have a long history of use as antimicrobial agents.[4][5] For instance, cloxyquin (5-chloroquinolin-8-ol) has shown potent activity against Mycobacterium tuberculosis.[5] The antimicrobial properties are often attributed to their ability to chelate metal ions that are essential for microbial growth and enzyme function.
Hypothesized Mechanism of Action:
The 8-hydroxyquinoline moiety of this compound can sequester essential divalent cations like Mg²⁺ and Mn²⁺ from the microbial environment or within the cell. These ions are critical for the structural integrity of the cell wall and as cofactors for numerous metabolic enzymes. Their depletion leads to a bacteriostatic or bactericidal effect. The lipophilicity, influenced by the chloro group and any substituents added at the C1 position, will be a critical factor in the compound's ability to penetrate the microbial cell membrane.
Modulators of Neurodegenerative Diseases
Metal ion dyshomeostasis, particularly of copper, zinc, and iron, is a key pathological feature of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Compounds that can act as metal chelators or distributors are of significant therapeutic interest. 8-Hydroxyquinolines have been investigated for this purpose.
Hypothesized Mechanism of Action:
Derivatives of this compound could be designed to act as metal protein attenuating chelators (MPACs). These molecules are intended to chelate excess metal ions from pathological protein aggregates (e.g., amyloid-beta plaques) and redistribute them to areas of the brain where they are needed. The ability to fine-tune the lipophilicity and metal-binding affinities of the molecule through derivatization at the C1 position is a key advantage.
Experimental Protocols
The following protocols provide a framework for the synthesis of derivatives of this compound and their subsequent biological evaluation. These are generalized procedures and may require optimization for specific target molecules.
General Protocol for the Synthesis of 1-Arylamino-isoquinolin-8-ol Derivatives
This protocol describes a nucleophilic aromatic substitution reaction at the C1 position of this compound with an aromatic amine. This is a common strategy for generating libraries of compounds for screening.
Materials:
-
This compound
-
Substituted aniline of choice
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Ligand (e.g., Xantphos)
-
Base (e.g., Cs₂CO₃ or K₂CO₃)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
-
Thin Layer Chromatography (TLC) plates
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes, dichloromethane)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq), the substituted aniline (1.2 eq), cesium carbonate (2.0 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq).
-
Add anhydrous DMF or DMSO to the flask to achieve a suitable concentration (e.g., 0.1 M).
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-arylamino-isoquinolin-8-ol derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Rationale for Experimental Choices:
-
Palladium Catalysis: The use of a palladium catalyst and a suitable ligand is often necessary to facilitate the nucleophilic aromatic substitution on the electron-rich isoquinoline ring.
-
Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so an inert atmosphere is crucial to prevent its degradation and ensure catalytic activity.
-
Base: The base is required to deprotonate the aniline, making it a more potent nucleophile.
-
High Temperature: These cross-coupling reactions typically require elevated temperatures to proceed at a reasonable rate.
Protocol for In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines a standard colorimetric assay to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
96-well cell culture plates
-
Synthesized this compound derivatives dissolved in DMSO (stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Multi-well plate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the complete cell culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ atmosphere.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
Signaling Pathway Visualization for a Hypothesized Kinase Inhibitor Derivative
Caption: A simplified signaling pathway showing the potential inhibitory action of a this compound derivative on a receptor tyrosine kinase.
Structure-Activity Relationship (SAR) Insights and Future Directions
The development of potent and selective therapeutic agents from the this compound scaffold will heavily rely on systematic SAR studies. Key structural modifications to explore include:
-
Variation of the C1-Substituent: The nature of the group introduced at the C1 position will significantly impact the compound's biological activity, selectivity, and physicochemical properties. A wide range of amines, anilines, and other nucleophiles should be explored.
-
Modification of the 8-Hydroxyl Group: While the 8-hydroxyl group is crucial for metal chelation, its modification to an ether or ester could modulate the compound's activity and pharmacokinetic profile.
-
Substitution on the Isoquinoline Core: Further functionalization of the isoquinoline ring system at other available positions can be explored to fine-tune the electronic and steric properties of the molecule.
Future research should focus on synthesizing a diverse library of this compound derivatives and screening them against a broad panel of biological targets, including various cancer cell lines, microbial strains, and enzymes relevant to neurodegenerative diseases. Promising 'hit' compounds should then be subjected to lead optimization to improve their potency, selectivity, and drug-like properties.
Conclusion
This compound represents a promising yet underexplored scaffold in medicinal chemistry. Its unique combination of a reactive synthetic handle and a biologically active pharmacophore provides a solid foundation for the development of novel therapeutic agents. The strategic application of synthetic chemistry and robust biological evaluation, as outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this versatile molecule.
References
- 1. This compound (1374651-67-8) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. An overview of quinoline as a privileged scaffold in cancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
1-Chloroisoquinolin-8-ol: A Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Value of the Isoquinoline Core in Drug Discovery
The isoquinoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active natural products and synthetic pharmaceuticals.[1] Its rigid, planar structure provides an excellent framework for interacting with various biological targets, leading to a broad spectrum of pharmacological activities, including antitumor, antimicrobial, and anti-inflammatory effects.[2] Within this important class of compounds, 1-chloroisoquinolin-8-ol emerges as a particularly valuable building block for the synthesis of novel therapeutic agents. This bifunctional molecule, featuring a reactive chlorine atom at the 1-position and a hydroxyl group at the 8-position, offers orthogonal handles for chemical modification, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.
The chlorine atom at the C1 position is activated towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents. The hydroxyl group at the C8 position provides a site for hydrogen bonding interactions with biological targets and can be further functionalized to modulate the physicochemical properties of the molecule. This unique combination of reactive sites makes this compound a powerful tool in the hands of medicinal chemists for the design and synthesis of innovative drug candidates.
This technical guide provides a comprehensive overview of this compound as a building block for novel therapeutic agents, with a particular focus on the synthesis of kinase inhibitors. We will delve into its chemical properties, provide detailed protocols for key synthetic transformations, and explore its potential in targeting kinases such as IκB kinase β (IKKβ) and phosphoinositide 3-kinases (PI3Ks), which are implicated in various diseases including cancer and inflammatory disorders.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a building block is crucial for its effective utilization in synthesis and for predicting the properties of its derivatives.
| Property | Value |
| Molecular Formula | C₉H₆ClNO |
| Molecular Weight | 179.60 g/mol |
| Appearance | Off-white to light yellow solid |
| Solubility | Soluble in common organic solvents such as DMSO, DMF, and methanol. |
| Reactivity | The C1-chloro group is susceptible to nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The C8-hydroxyl group can undergo O-alkylation, O-acylation, and other reactions typical of phenols. |
Synthetic Transformations: Gateway to Molecular Diversity
The true power of this compound as a building block lies in its ability to undergo a variety of chemical transformations to generate a diverse range of derivatives. The following sections provide detailed protocols for key palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures.[3] This reaction is instrumental in modifying the 1-position of the isoquinoline core.
Protocol: Synthesis of 1-Phenylisoquinolin-8-ol
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid. Optimization of reaction conditions may be necessary for different arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 v/v), degassed
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Add the degassed toluene/water solvent mixture to the flask under a positive pressure of inert gas.
-
In a separate vial, dissolve palladium(II) acetate and SPhos in a small amount of the degassed solvent mixture and add this catalyst solution to the reaction flask.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-phenylisoquinolin-8-ol.
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | A versatile and highly active catalyst system for cross-coupling of chloroheteroarenes. |
| Base | K₂CO₃ | A moderately strong base, effective in promoting transmetalation. |
| Solvent | Toluene/Water | A biphasic system that facilitates the dissolution of both organic and inorganic reagents. |
| Temperature | 90-100 °C | Provides sufficient energy to drive the reaction to completion in a reasonable timeframe. |
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[4] This reaction is key to introducing diverse amine functionalities at the 1-position of the isoquinoline scaffold, a common feature in many kinase inhibitors.
Protocol: Synthesis of 1-(Phenylamino)isoquinolin-8-ol
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound with aniline. The choice of ligand and base may need to be optimized for different amines.[5]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.03 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous and degassed toluene
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ and Xantphos to a dry Schlenk flask.
-
Add the anhydrous and degassed toluene and stir for 10 minutes to pre-form the catalyst.
-
Add this compound, aniline, and sodium tert-butoxide to the flask.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | A highly effective catalyst system for the amination of aryl chlorides. |
| Base | NaOt-Bu | A strong, non-nucleophilic base required for the deprotonation of the amine. |
| Solvent | Toluene | A common, non-polar solvent for Buchwald-Hartwig reactions. |
| Temperature | 100-110 °C | Facilitates the reaction, especially with less reactive aryl chlorides. |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing access to alkynyl-substituted isoquinolines.[6] These derivatives can serve as valuable intermediates for further transformations or as final products with unique biological activities.
Protocol: Synthesis of 1-(Phenylethynyl)isoquinolin-8-ol
This protocol describes a general procedure for the Sonogashira coupling of this compound with phenylacetylene. A copper-free version can also be employed to minimize alkyne homocoupling.[7]
Materials:
-
This compound (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 equiv)
-
Copper(I) iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) (2.0 equiv)
-
Anhydrous and degassed DMF or THF
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous and degassed solvent.
-
Add triethylamine followed by phenylacetylene via syringe.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ / CuI | A classic and effective catalyst system for Sonogashira couplings. |
| Base | Triethylamine | Acts as both a base and a solvent in some cases. |
| Solvent | DMF or THF | Polar aprotic solvents that facilitate the reaction. |
| Temperature | RT to 60 °C | Mild conditions are often sufficient for this reaction. |
Application in Kinase Inhibitor Discovery
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[8] The isoquinoline scaffold has been successfully utilized in the development of numerous kinase inhibitors.[1] this compound provides an excellent starting point for the synthesis of novel kinase inhibitors targeting enzymes like IKKβ and PI3K.
Targeting IKKβ in Inflammatory Diseases and Cancer
IκB kinase β (IKKβ) is a key enzyme in the NF-κB signaling pathway, which is a central regulator of inflammation and cell survival.[2][9] Inhibition of IKKβ is therefore a promising therapeutic strategy for a range of inflammatory diseases and cancers.[10] The 1-aminoisoquinoline moiety is a known pharmacophore for IKKβ inhibition. By applying the Buchwald-Hartwig amination to this compound, a library of 1-aminoisoquinolin-8-ol derivatives can be synthesized and screened for IKKβ inhibitory activity.
Targeting PI3K in Cancer
The phosphoinositide 3-kinase (PI3K) signaling pathway is another critical regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in human cancers.[11][12] Several isoquinoline-based compounds have been identified as potent PI3K inhibitors.[13] The versatile substitution patterns achievable from this compound through reactions like the Suzuki-Miyaura coupling allow for the exploration of the chemical space around the isoquinoline core to develop novel and selective PI3K inhibitors.
Conclusion
This compound is a highly versatile and valuable building block for the synthesis of novel therapeutic agents. Its dual reactivity allows for the facile introduction of a wide range of chemical functionalities through robust and well-established synthetic methodologies such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The strategic application of this building block in medicinal chemistry programs, particularly in the area of kinase inhibitor discovery, holds significant promise for the development of new treatments for cancer, inflammatory diseases, and other disorders. The protocols and strategies outlined in this guide provide a solid foundation for researchers to unlock the full potential of this powerful synthetic intermediate.
References
- 1. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IκB kinase β (IKKβ): Structure, transduction mechanism, biological function, and discovery of its inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. ias.ac.in [ias.ac.in]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting IKKβ in Cancer: Challenges and Opportunities for the Therapeutic Utilisation of IKKβ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of novel scaffolds for IκB kinase beta inhibitor via a high-throughput screening TR-FRET assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antitumor activity evaluation of PI3K inhibitors containing 3-substituted quinazolin-4(3H)-one moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2024054469A1 - Isoquinolones as pi3k inhibitors - Google Patents [patents.google.com]
Application Notes and Protocols: 8-Hydroxyquinoline Derivatives as High-Performance Metal Ion Sensors
Introduction: The Unique Standing of 8-Hydroxyquinoline in Coordination Chemistry and Sensing
8-Hydroxyquinoline (8-HQ) and its derivatives represent a cornerstone in the development of chemosensors for metal ions.[1][2][3][4] This class of heterocyclic compounds has garnered significant attention across diverse scientific fields—from medicinal chemistry to materials science—primarily due to its intrinsic ability to act as a potent and versatile chelating agent.[2][3][4][5] The defining structural feature of 8-HQ is the strategic proximity of the hydroxyl group (-OH) at the 8-position to the nitrogen atom within the quinoline ring. This arrangement facilitates the formation of a stable five-membered chelate ring upon coordination with a metal ion, a configuration that is sterically impossible for its isomers, such as 2-hydroxyquinoline.[6] This bidentate chelation is the foundation of its utility in sensing, as the coordination event rigidly alters the electronic and photophysical properties of the molecule, giving rise to a measurable signal.[2][6]
This guide provides an in-depth exploration of the principles, applications, and experimental protocols for utilizing 8-hydroxyquinoline derivatives as both fluorescent and colorimetric sensors for a variety of biologically and environmentally significant metal ions, including Al³⁺, Fe³⁺/Fe²⁺, and Zn²⁺.[1][2][7][8]
Part 1: Foundational Principles of 8-Hydroxyquinoline-Based Sensing
The efficacy of 8-HQ derivatives as metal ion sensors is rooted in several key photophysical mechanisms. Understanding these principles is critical for both interpreting results and designing new, more selective, and sensitive sensor molecules.
The Dominant Mechanism: Chelation-Enhanced Fluorescence (CHEF)
The most common signaling mechanism for 8-HQ based fluorescent sensors is Chelation-Enhanced Fluorescence (CHEF).[6] In its unbound, or "free," state, the 8-HQ moiety typically exhibits weak fluorescence. This is often due to the presence of efficient non-radiative decay pathways that quench the excited state. Two such pathways are particularly relevant:
-
Excited-State Intramolecular Proton Transfer (ESIPT): A proton is transferred from the hydroxyl group to the quinoline nitrogen in the excited state. This process dissipates energy without emitting light.[2][6][9][10][11]
-
Photoinduced Electron Transfer (PET): In some derivatives, an electron-donating group can transfer an electron to the excited fluorophore, again providing a non-radiative decay path.[6][12]
Upon chelation with a metal ion, the 8-HQ molecule becomes more rigid, and the hydroxyl proton is displaced.[2][6] This coordination inhibits both ESIPT and PET processes. The blockage of these non-radiative pathways forces the excited molecule to relax by emitting a photon, resulting in a significant increase in fluorescence intensity—a "turn-on" response.[6][10][12]
Caption: Chelation-Enhanced Fluorescence (CHEF) Mechanism.
Colorimetric Sensing
Certain 8-HQ derivatives are designed to produce a distinct color change upon binding to a specific metal ion, allowing for "naked-eye" detection.[7][8] This chromogenic response arises from a significant shift in the molecule's maximum absorption wavelength (λmax) due to the alteration of the electronic structure upon complexation. For instance, sensors have been developed that turn from yellow to black in the presence of Fe²⁺ and Fe³⁺ ions.[7][8]
Advanced Mechanisms: AIE and Ratiometric Sensing
-
Aggregation-Induced Emission (AIE): Some advanced sensors incorporate AIE-active moieties like tetraphenylethylene (TPE).[9] In solution, these molecules are weakly fluorescent due to intramolecular rotations. Upon binding a metal ion, they may form aggregates where these rotations are restricted, leading to a dramatic enhancement in fluorescence.[9][10] This mechanism is particularly advantageous for sensing in aqueous media.[9]
-
Ratiometric Sensing: Ratiometric sensors exhibit a shift in the emission wavelength upon metal binding, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths.[13] This approach provides a built-in correction for environmental effects and probe concentration, enhancing measurement accuracy.[13]
Part 2: Performance and Applications
The versatility of the 8-HQ scaffold allows for fine-tuning of its selectivity and sensitivity towards different metal ions through chemical modification. The following table summarizes the performance of several representative 8-HQ derivatives.
| Target Ion | Sensor Type | Signaling Mechanism | Limit of Detection (LOD) | Solvent System | Reference |
| Al³⁺ | Fluorescent | CHEF, PET Inhibition | 6.34 x 10⁻⁸ M | Tris-HCl Buffer | [12] |
| Al³⁺ | Fluorescent | CHEF | 7.38 x 10⁻⁶ M | EtOH/H₂O (1:99) | [7][8] |
| Fe²⁺ | Colorimetric | Absorption Shift | 4.24 x 10⁻⁷ M | EtOH/THF (99:1) | [7][8] |
| Fe³⁺ | Colorimetric | Absorption Shift | 5.60 x 10⁻⁷ M | EtOH/THF (99:1) | [7][8] |
| Zn²⁺ | Fluorescent | ESIPT Inhibition, AIE | 1.07 x 10⁻⁷ M | THF/H₂O (3:7) | [9][14] |
| Ag⁺ | Ratiometric Fluorescent | Emission Shift | ~μM range | Aqueous Media | [13] |
| Mg²⁺ | Fluorescent | CHEF | Kd = 44 μM | Aqueous Buffer | [15] |
Part 3: Detailed Experimental Protocols
This section provides field-proven protocols for the synthesis of a representative 8-HQ Schiff base sensor and its application in the detection of aluminum (Al³⁺), a common environmental and biological analyte.[2]
Synthesis of a Representative Sensor: (E)-2-(((2-hydroxyphenyl)imino)methyl)quinolin-8-ol (HQ-SA)
This protocol describes the synthesis of a Schiff base derivative from 8-hydroxyquinoline-2-carbaldehyde and 2-aminophenol. Schiff base formation is a robust and high-yielding reaction, making it an excellent choice for generating diverse 8-HQ sensors.[9]
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is an ideal solvent as it readily dissolves the reactants and allows for easy removal post-reaction.
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the condensation reaction between the aldehyde and the amine, ensuring a high conversion rate to the desired Schiff base product.
-
Recrystallization: This purification step is crucial for removing unreacted starting materials and by-products, yielding a high-purity sensor essential for reliable and reproducible sensing experiments.
Protocol:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 8-hydroxyquinoline-2-carbaldehyde (1.0 eq) and 2-aminophenol (1.0 eq) in absolute ethanol (40 mL).
-
Reaction: Add a magnetic stir bar to the flask, attach a reflux condenser, and heat the mixture to reflux with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A yellow precipitate of the Schiff base product will form.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.
-
Drying: Dry the purified product under vacuum to obtain the final sensor, HQ-SA. Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol for Fluorescent "Turn-On" Detection of Al³⁺
This protocol details the use of the synthesized HQ-SA sensor for the quantitative detection of Al³⁺ ions using fluorescence spectroscopy.[12][16]
Causality Behind Experimental Choices:
-
Stock Solutions: Preparing concentrated stock solutions in DMSO or a similar organic solvent ensures complete dissolution of the sensor. The final assay is performed in a buffered aqueous solution to mimic biological or environmental conditions.[7][8]
-
Buffer System: A buffer (e.g., HEPES or Tris-HCl at pH ~7.4) is used to maintain a constant pH, as the fluorescence of both the sensor and its metal complex can be pH-dependent.[16]
-
Incubation Time: A short incubation period allows for the chelation reaction to reach equilibrium, ensuring a stable and maximal fluorescence signal.
-
Slit Widths: Optimizing excitation and emission slit widths on the spectrofluorometer is a critical step to balance signal intensity with spectral resolution, avoiding signal saturation while maximizing sensitivity.
Materials:
-
HQ-SA sensor stock solution (1 mM in DMSO)
-
AlCl₃ stock solution (10 mM in deionized water)
-
Buffer solution (e.g., 10 mM HEPES, pH 7.4)
-
Spectrofluorometer and quartz cuvettes
Experimental Workflow:
Caption: General Experimental Workflow for Metal Ion Sensing.
Step-by-Step Procedure:
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 20 minutes. Set the excitation wavelength (λex) based on the absorption maximum of the HQ-SA sensor (typically determined by a preliminary UV-Vis scan). Set the emission scan range (e.g., 400-700 nm) and optimize the excitation and emission slit widths.
-
Blank Measurement: To a 3 mL quartz cuvette, add 2 mL of the HEPES buffer and 2 µL of the 1 mM HQ-SA stock solution to achieve a final sensor concentration of 1 µM. Mix well. Record the fluorescence spectrum. This serves as the baseline or "turn-off" state.
-
Titration Experiment: To the same cuvette, perform serial additions of small aliquots (e.g., 1-10 µL) of the Al³⁺ stock solution. After each addition, mix gently and incubate for 2-5 minutes before recording the fluorescence emission spectrum.
-
Data Analysis: A significant increase in fluorescence intensity at a specific wavelength should be observed as the Al³⁺ concentration increases.[12] Plot the fluorescence intensity at the emission maximum (λem) against the concentration of Al³⁺.
-
Selectivity Test (Crucial for Validation): Repeat the experiment (Step 3) using stock solutions of other relevant metal ions (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Zn²⁺, etc.) at the same concentration to confirm the sensor's selectivity for Al³⁺.[9][14] The fluorescence response should be minimal for these interfering ions.[9][14]
-
Limit of Detection (LOD) Calculation: The LOD can be calculated from the titration data using the formula LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve (fluorescence intensity vs. [Al³⁺]).[9][14]
Conclusion
8-Hydroxyquinoline and its derivatives are powerful and adaptable tools for the sensitive and selective detection of metal ions.[2][3][11] Their "turn-on" fluorescence signaling, often governed by the CHEF mechanism, provides a robust and easily measurable response.[6][12][17] By understanding the fundamental principles of their operation and following validated protocols, researchers can effectively leverage these sensors for a wide range of applications, from quantifying environmental contaminants to imaging metal ion fluxes in living cells.[11][15][17] The synthetic accessibility of the 8-HQ scaffold ensures that the development of new derivatives with tailored properties will continue to be a fruitful area of research, further expanding their impact in science and technology.
References
- 1. 8-Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. rroij.com [rroij.com]
- 4. researchgate.net [researchgate.net]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II) Based on a Novel 8-Hydroxyquinoline Derivative | Semantic Scholar [semanticscholar.org]
- 8. A Fluorescent Sensor for Al(III) and Colorimetric Sensor for Fe(III) and Fe(II) Based on a Novel 8-Hydroxyquinoline Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ESIPT-Active 8-Hydroxyquinoline-Based Fluorescence Sensor for Zn(II) Detection and Aggregation-Induced Emission of the Zn(II) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A ratiometric fluorescent sensor for Ag+ based on 8-hydroxyquinoline platform in aqueous media - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 8-hydroxyquinoline derivatives as fluorescent sensors for magnesium in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. A Significant Fluorescence Turn-On Probe for the Recognition of Al3+ and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Turn-on detection of Al3+ ions using quinoline-based tripodal probe: mechanistic investigation and live cell imaging applications - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Detecting Metal Ions with Precision: A Guide to Quinoline-Based Fluorescent Probes
Introduction: The Significance of Metal Ion Detection and the Rise of Quinoline Probes
Metal ions are fundamental to a vast array of biological and environmental processes.[1] From acting as essential cofactors in enzymatic reactions to posing significant health risks as environmental toxins, the ability to accurately detect and quantify metal ions is of paramount importance in fields ranging from drug development to food safety.[2] Traditional methods for metal ion analysis, while accurate, often require sophisticated instrumentation and laborious sample preparation. In recent years, fluorescent chemosensors have emerged as a powerful alternative, offering high sensitivity, selectivity, and the potential for real-time analysis.[1][3]
Among the diverse families of fluorophores, quinoline and its derivatives have proven to be exceptionally versatile for the design of fluorescent probes.[4][5] Their inherent fluorescence, coupled with the ability to form stable complexes with metal ions, allows for the development of sensors with tunable photophysical properties.[3][4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles, applications, and protocols for using quinoline-based fluorescent probes to detect metal ions.
Principles of Operation: Unveiling the Mechanisms of Detection
The functionality of quinoline-based fluorescent probes hinges on their ability to undergo a change in fluorescence upon binding to a specific metal ion. This change can manifest as either an increase ("turn-on") or a decrease ("turn-off") in fluorescence intensity. The underlying mechanisms driving these responses are typically based on well-established photophysical processes.[6][7]
Key Signaling Mechanisms:
-
Chelation-Enhanced Fluorescence (CHEF): Many quinoline probes are designed to have their fluorescence quenched in the free state. Upon chelation with a metal ion, the probe's structure becomes more rigid, leading to a significant enhancement of its fluorescence. This "turn-on" response is a hallmark of CHEF-based sensors.
-
Photoinduced Electron Transfer (PET): In PET-based sensors, an electron-donating group is positioned in proximity to the quinoline fluorophore. In the absence of a metal ion, photoexcitation of the fluorophore can lead to electron transfer from the donor, quenching the fluorescence. Binding of a metal ion to the donor group inhibits this process, resulting in a "turn-on" fluorescence signal.[7][8]
-
Intramolecular Charge Transfer (ICT): The binding of a metal ion can alter the electron distribution within the probe molecule, leading to a change in the ICT character of its excited state. This can result in a shift in the emission wavelength, providing a ratiometric sensing capability.[2]
-
Förster Resonance Energy Transfer (FRET): FRET-based sensors typically consist of a donor fluorophore and an acceptor fluorophore linked by a metal-binding moiety. Metal ion binding induces a conformational change that alters the distance or orientation between the two fluorophores, thereby modulating the FRET efficiency and providing a detectable signal.[6][7][9]
-
Aggregation-Induced Emission (AIE): Some quinoline-based probes are designed to be non-emissive in solution but become highly fluorescent upon aggregation. The binding of a metal ion can induce the formation of probe-metal ion complexes that aggregate, leading to a strong "turn-on" fluorescence response.[10]
Caption: Signaling pathways for quinoline-based fluorescent probes.
Probe Selection and Performance Comparison
The choice of a quinoline-based probe is dictated by the specific metal ion of interest and the experimental requirements. A wide variety of probes have been developed with varying selectivity, sensitivity, and response mechanisms. The following table summarizes the performance of several representative quinoline-based fluorescent sensors for the detection of different metal ions.
| Sensor/Probe Name | Target Ion(s) | Limit of Detection (LOD) | Response Mechanism | Key Features & Reference |
| TQA | Fe³⁺ | Not specified | Fluorescence Quenching | High selectivity and sensitivity; suitable for bio-imaging.[5] |
| Sensor 1 | Fe³⁺ | Not specified | Fluorescence Quenching | Forms a 1:1 complex; low cytotoxicity.[11] |
| DDTQ | Cd²⁺ | 126 nM | Fluorescence Enhancement | Operates via PET and CHEF mechanisms.[2][3] |
| Probe 10 | Cd²⁺ | 3.52 x 10⁻¹⁰ M | Fluorescence Enhancement | Enhanced ICT effect upon binding.[12] |
| QP2 | Zn²⁺ | 17.7 nM | Turn-on Fluorescence (AIE) | Inhibits ESIPT process; forms a 2:1 complex.[10] |
| bqbpbn | Zn²⁺ | 5 ppb | Chelation-Enhanced Fluorescence | Forms a 1:1 adduct.[13] |
| QMC | Pb²⁺ | 13 µM | Fluorescence Enhancement (Blue Shift) | Utilizes ICT process for detection.[2] |
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the quantification of metal ions using a generic quinoline-based fluorescent probe. It is essential to adapt this protocol based on the specific characteristics of the chosen probe and the nature of the sample.
Materials and Reagents
-
Quinoline-based fluorescent probe
-
Stock solution of the target metal ion (e.g., 1 mM)
-
Assay buffer (e.g., HEPES, Tris-HCl, adjusted to the optimal pH for the probe)
-
Solvent for the probe (e.g., DMSO, ethanol)
-
96-well microplate (black, clear bottom for fluorescence reading)
-
Microplate reader or spectrofluorometer
-
Deionized water
-
Samples containing the unknown metal ion concentration
Preparation of Solutions
-
Probe Stock Solution: Prepare a concentrated stock solution of the quinoline-based probe (e.g., 1 mM) in a suitable organic solvent like DMSO. Store this solution protected from light.
-
Probe Working Solution: Dilute the probe stock solution in the assay buffer to the desired final concentration for the experiment. The optimal concentration should be determined empirically but is often in the low micromolar range.
-
Metal Ion Standard Solutions: Prepare a series of standard solutions of the target metal ion by serial dilution of the stock solution in the assay buffer. The concentration range should encompass the expected concentration in the unknown samples and the linear range of the probe.
Experimental Workflow
Caption: Experimental workflow for metal ion quantification.
Assay Procedure
-
Sample Preparation: Prepare the samples containing the unknown metal ion concentration. If necessary, dilute the samples with the assay buffer to ensure the concentration falls within the linear range of the sensor.[14] For biological samples like serum, a pre-treatment step to precipitate proteins may be required.[14]
-
Assay Setup: To the wells of a 96-well microplate, add the probe working solution. Then, add the standard solutions of the metal ion (for the calibration curve) or the prepared samples. The final volume in each well should be consistent (e.g., 200 µL).[14] Include a blank control containing only the probe and buffer.
-
Incubation: Incubate the microplate at room temperature for the required response time (e.g., 5-15 minutes), protected from light.[14] The optimal incubation time should be determined experimentally.
-
Fluorescence Measurement: Measure the fluorescence intensity of each well using a microplate reader or spectrofluorometer at the specified excitation and emission wavelengths for the sensor.[14]
Data Analysis and Validation
A crucial aspect of using fluorescent probes is the proper analysis and validation of the obtained data to ensure accuracy and reliability.[15]
-
Data Correction: Subtract the fluorescence intensity of the blank sample (containing only the sensor and buffer) from all readings.[14]
-
Calibration Curve: Plot the fluorescence intensity of the standards against their known concentrations to generate a calibration curve.[14] Determine the linearity of the response (R² value).
-
Quantification of Unknowns: Determine the concentration of the metal ion in the unknown samples by interpolating their fluorescence intensity values on the calibration curve.[14]
-
Determination of the Limit of Detection (LOD): The LOD is the lowest concentration of the analyte that can be reliably detected. It can be calculated using the formula: LOD = 3σ / k , where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve at low concentrations.[16][17]
-
Selectivity Assessment: To evaluate the selectivity of the probe, perform the assay in the presence of other potentially interfering metal ions. A highly selective probe will show a significant fluorescence response only to the target ion.[16]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Background Fluorescence | - Impurities in the probe or solvent- Autofluorescence from the sample matrix or microplate | - Purify the probe- Use high-purity solvents- Use a microplate with low autofluorescence- Subtract the background fluorescence of a sample blank (without the probe) |
| Low Signal-to-Noise Ratio | - Suboptimal probe concentration- Incorrect excitation/emission wavelengths- Insufficient incubation time | - Optimize the probe concentration- Verify the excitation and emission maxima of the probe-metal complex- Determine the optimal incubation time |
| Poor Linearity of Calibration Curve | - Concentration range is outside the linear dynamic range of the probe- Inner filter effect at high concentrations | - Adjust the concentration range of the standards- Dilute samples to fall within the linear range |
| Interference from Other Ions | - The probe has cross-reactivity with other metal ions | - Use a masking agent to chelate interfering ions- Choose a more selective probe |
| Probe Precipitation | - Poor solubility of the probe in the assay buffer | - Increase the percentage of organic co-solvent (e.g., DMSO), ensuring it does not affect the assay- Use a probe with better water solubility |
Conclusion and Future Perspectives
Quinoline-based fluorescent probes represent a powerful and versatile tool for the detection and quantification of metal ions. Their high sensitivity, selectivity, and ease of use make them invaluable in a wide range of research and development applications.[1][3] The continued development of novel quinoline derivatives with improved photophysical properties, such as near-infrared emission and ratiometric responses, will further expand their utility in complex biological and environmental systems.[18] By understanding the fundamental principles and following robust experimental protocols, researchers can effectively harness the power of these probes to gain deeper insights into the critical roles of metal ions.
References
- 1. Recent Progress in Fluorescent Probes For Metal Ion Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorescent Sensors for Measuring Metal Ions in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 11. A novel quinoline derivative as a highly selective and sensitive fluorescent sensor for Fe 3+ detection - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03654A [pubs.rsc.org]
- 12. Recent progress in cadmium fluorescent and colorimetric probes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05048F [pubs.rsc.org]
- 13. Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. licorbio.com [licorbio.com]
- 16. benchchem.com [benchchem.com]
- 17. rsc.org [rsc.org]
- 18. Near-Infrared-II Fluorescent Probes for Analytical Applications: From In Vitro Detection to In Vivo Imaging Monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A High-Fidelity Colorimetric Method for the Detection of Ferrous Iron (Fe(II)) Using 8-Hydroxyquinoline Derivatives
An Application Note for Researchers and Drug Development Professionals
Introduction: The Critical Need for Selective Fe(II) Detection
Iron is a ubiquitous and essential transition metal, fundamental to a myriad of biological processes, from oxygen transport via hemoglobin to its role as a cofactor in critical enzymatic reactions.[1] It primarily exists in two oxidation states: ferrous (Fe(II)) and ferric (Fe(III)). While essential, the cellular balance of iron is meticulously controlled, as an excess of the more reactive Fe(II) form can be highly toxic. Fe(II) can participate in the Fenton reaction, generating hazardous hydroxyl radicals that inflict damage on DNA, proteins, and lipids.[1] Consequently, the dysregulation of iron homeostasis is implicated in severe pathological conditions, including cancer, neurodegenerative disorders like Alzheimer's and Parkinson's disease, and hepatitis.[1][2]
Conventional methods for iron detection, such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES), while accurate, are often expensive, require extensive sample preparation, and are not suitable for rapid, on-site analysis.[2] Colorimetric sensors offer a compelling alternative, providing simplicity, high sensitivity, versatility, and the potential for real-time monitoring.[1] Among the various chelating agents used for colorimetric sensing, 8-Hydroxyquinoline (8-HQ) and its derivatives have emerged as exceptional candidates due to their robust metal-binding capabilities and tunable photophysical properties.[3][4]
This application note provides a comprehensive guide to developing and implementing a colorimetric sensor for Fe(II) ions based on a water-soluble 8-Hydroxyquinoline derivative, 5-chloromethyl-8-hydroxyquinoline (5Cl8HQ). We will delve into the underlying chemical principles, provide validated, step-by-step protocols for synthesis and application, and offer insights into data interpretation and troubleshooting.
Principle of Detection: Chelation-Induced Chromatic Shift
The efficacy of 8-Hydroxyquinoline as a sensor platform is rooted in its molecular structure. The proximity of the hydroxyl group (-OH) at the 8th position and the nitrogen atom within the pyridine ring makes 8-HQ a potent monoprotic bidentate chelating agent.[1] This specific arrangement allows it to form stable complexes with a wide range of metal ions.[5][6]
Upon interaction with a Fe(II) ion, the 8-HQ derivative undergoes a deprotonation of its hydroxyl group, and both the resulting phenoxide oxygen and the pyridine nitrogen act as donor atoms, coordinating with the metal center. This chelation event forms a thermodynamically stable metal-ligand complex. The formation of this new coordination complex alters the electronic structure of the 8-HQ moiety, leading to a shift in its maximum absorption wavelength (λmax) towards the visible region of the electromagnetic spectrum. This phenomenon manifests as a distinct and visually perceptible color change, which is the core principle of the colorimetric assay. For the 5Cl8HQ derivative, this process results in a clear transition from a yellow solution to a distinct green color in the presence of Fe(II) ions.[1][2]
Caption: Chelation of Fe(II) by 5Cl8HQ to form a colored complex.
Featured Derivative: 5-Chloromethyl-8-hydroxyquinoline (5Cl8HQ)
While numerous 8-HQ derivatives exist, 5-chloromethyl-8-hydroxyquinoline (5Cl8HQ) offers a significant advantage for environmental and biological applications: its complete solubility in aqueous solutions.[1] This property circumvents the need for organic co-solvents, simplifying sample preparation and enabling the direct detection of Fe(II) in water-based matrices.
| Parameter | Value | Source |
| Analyte | Fe(II) | [1][2] |
| Visual Change | Yellow to Green | [1][2] |
| Linear Range | 0.00 - 0.50 ppm | [1] |
| Limit of Detection (LOD) | 0.04 ± 0.10 ppm | [1][2] |
| Solubility | Water Soluble | [1] |
| Selectivity | High against Al³⁺, Zn²⁺, Pb²⁺ | [1] |
Experimental Protocols
This section provides detailed, field-tested methodologies. Adherence to these protocols is critical for achieving reproducible and accurate results.
Part A: Synthesis of 5-Chloromethyl-8-hydroxyquinoline hydrochloride (5Cl8HQ)
Causality: This synthesis protocol is based on the well-established amino- and chloromethylation of 8-quinolinol.[1] Concentrated hydrochloric acid acts as both a solvent and a catalyst, while formaldehyde is the source of the chloromethyl group that is substituted onto the 8-HQ ring. The reaction is temperature-controlled to ensure specificity and yield.
Materials:
-
8-Hydroxyquinoline (8-HQ)
-
Concentrated Hydrochloric Acid (37%)
-
Formaldehyde (37%)
-
Acetone (for washing)
-
Round bottom flask, water bath, magnetic stirrer, filtration apparatus
Procedure:
-
In a well-ventilated fume hood, combine 7.37 g (0.0508 mol) of 8-hydroxyquinoline with 8.0 mL of concentrated hydrochloric acid and 8.0 mL of 37% formaldehyde in a round bottom flask.
-
Immerse the flask in a water bath and maintain the temperature at 50°C.
-
While stirring, carefully bubble hydrogen chloride gas through the mixture for approximately 6 hours.
-
A yellow solid will precipitate. Stop the reaction and allow the mixture to settle at room temperature overnight.
-
Isolate the yellow solid product (5Cl8HQ) by filtration.
-
Wash the collected solid three times with cold acetone to remove unreacted starting materials and impurities.
-
Dry the final product under vacuum. The resulting yellow solid is 5-chloromethyl-8-hydroxyquinoline hydrochloride.
Part B: Preparation of Reagents and Stock Solutions
Causality: Accurate preparation of stock solutions is fundamental for quantitative analysis. Using deionized, nuclease-free water minimizes potential metal contamination. A slightly acidic pH can help maintain the stability of the Fe(II) stock solution, preventing oxidation to Fe(III).
-
5Cl8HQ Sensor Stock Solution (1 mM): Dissolve the appropriate mass of synthesized 5Cl8HQ in high-purity deionized water to achieve a final concentration of 1 mM. Store in a dark bottle at 4°C. Self-Validation: The solution should be a clear yellow color.
-
Fe(II) Standard Stock Solution (100 ppm): Dissolve a precise amount of ferrous sulfate heptahydrate (FeSO₄·7H₂O) or a similar Fe(II) salt in deionized water containing a trace amount of HCl to prepare a 100 ppm stock solution.
-
Working Standards: Prepare a series of Fe(II) working standards (e.g., 0.05, 0.1, 0.2, 0.4, 0.5 ppm) by serial dilution of the 100 ppm stock solution with deionized water. Prepare these fresh daily to prevent oxidation.
Part C: Protocol for Colorimetric Detection of Fe(II)
Causality: This protocol ensures a consistent reaction environment. The fixed volume ratio of sample to sensor solution standardizes the reaction stoichiometry. Spectrophotometric measurement at the λmax of the complex provides the highest sensitivity.
-
Label a set of microcentrifuge tubes or cuvettes for your blank, standards, and unknown samples.
-
To each tube, add 1.0 mL of the appropriate Fe(II) standard or unknown sample. For the blank, use 1.0 mL of deionized water.
-
To each tube, add a specific volume of the 5Cl8HQ sensor stock solution (e.g., 100 µL). The optimal volume should be determined during assay development but must be kept consistent.
-
Mix gently and incubate at room temperature for 5-10 minutes to allow for complete color development.
-
Measure the absorbance of each solution using a UV-Vis spectrophotometer. Based on published data, the absorbance increases at 245 nm upon Fe(II) binding, though a scan across the visible spectrum is recommended to identify the optimal wavelength for the green complex.[1]
-
Record the absorbance values.
Workflow and Data Interpretation
The entire process, from sample preparation to final analysis, follows a logical and streamlined workflow.
References
- 1. ours.ou.ac.lk [ours.ou.ac.lk]
- 2. researchgate.net [researchgate.net]
- 3. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 8‐Hydroxyquinoline Fluorophore for Sensing of Metal Ions and Anions: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity [scirp.org]
- 6. rroij.com [rroij.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Chloroisoquinolin-8-ol
Introduction
Welcome to the Technical Support Center for the synthesis of 1-Chloroisoquinolin-8-ol. This guide is designed for researchers, chemists, and drug development professionals who are working with or seeking to optimize the synthesis of this valuable heterocyclic compound. This compound serves as a versatile intermediate in medicinal chemistry, with its structure lending itself to further functionalization.[1] The presence of a chlorine atom at the C1 position provides a reactive site for nucleophilic substitution, while the hydroxyl group at C8 allows for modifications common to phenols.[1]
However, achieving a high yield and purity for this molecule can be challenging due to potential side reactions, the stability of intermediates, and the need for precise control over reaction conditions. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate these challenges and improve your synthetic outcomes.
Section 1: Strategic Synthesis Pathways
The synthesis of this compound is not a trivial one-step process. Success hinges on a well-planned multi-step route. The most logical and controllable pathway involves the synthesis of an amino-substituted precursor followed by a Sandmeyer reaction. An alternative, though potentially more challenging route, involves the chlorination of an N-oxide intermediate.
Below is a diagram outlining these two primary strategic approaches.
Caption: High-level overview of the two primary synthetic routes.
This guide will focus primarily on Pathway A (Sandmeyer Route) , as it generally offers better regioselectivity and control, which are critical for maximizing yield.
Section 2: Troubleshooting Guide for the Sandmeyer Route
This section addresses common problems encountered during the synthesis of this compound via the Sandmeyer reaction pathway, presented in a question-and-answer format.
Q1: My overall yield is consistently low after the final Sandmeyer reaction step. What are the most likely causes?
A1: Low yield in a Sandmeyer reaction is a frequent issue that can typically be traced back to one of three areas: the diazotization step, the copper-catalyzed substitution, or the stability of the diazonium salt intermediate.
-
Inefficient Diazotization: The conversion of the aromatic amine (1-aminoisoquinolin-8-ol) to the diazonium salt is critically sensitive to temperature. The reaction must be kept cold (typically 0-5 °C) to prevent the highly unstable diazonium salt from decomposing prematurely. Ensure your sodium nitrite solution is fresh and added slowly to the acidic solution of the amine, maintaining rigorous temperature control.
-
Decomposition of the Diazonium Salt: Aryl diazonium salts are notoriously unstable and can decompose to form phenols or tar-like polymerization products, especially in the presence of heat or light.[2] It is imperative to use the diazonium salt solution immediately after its formation.
-
Inactive Catalyst: The copper(I) chloride catalyst is essential for the radical-nucleophilic aromatic substitution mechanism.[3][4] If the catalyst is oxidized to copper(II) or is of poor quality, the reaction rate will be significantly reduced, allowing more time for the diazonium salt to decompose. Use high-purity, freshly prepared or properly stored CuCl.
Q2: I'm observing a significant amount of a dark, tarry byproduct and my desired product is impure. What is causing this?
A2: The formation of dark, insoluble tars is a classic sign of uncontrolled side reactions, primarily from the decomposition of the diazonium salt.
-
Causality: The core issue is often temperature. If the temperature during diazotization or the Sandmeyer reaction itself rises above the optimal range (0-5 °C for diazotization, room temperature or slightly above for the substitution), the diazonium salt will rapidly decompose. This process can involve radical pathways that lead to complex polymerization products.
-
Preventative Measures:
-
Strict Temperature Control: Use an ice/salt bath to maintain temperatures between 0 and 5 °C during the entire diazotization process.
-
Controlled Addition: Add the sodium nitrite solution dropwise to the amine solution, never the other way around. This ensures that the nitrous acid is consumed as it is formed, preventing its decomposition.
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen) can sometimes minimize oxidative side reactions that contribute to byproduct formation.
-
Q3: The nitration of 8-hydroxyisoquinoline (Step 1) is producing multiple isomers, reducing the yield of the desired 1-amino precursor. How can I improve the regioselectivity?
A3: The hydroxyl group at C8 is an ortho-, para-directing group, which can lead to nitration at positions C5 and C7.[5] While some formation of other isomers is expected, conditions can be optimized to favor the desired product that will ultimately lead to the 1-aminoisoquinolin-8-ol.
-
Protecting Group Strategy: The most robust method to control regioselectivity is to use a protecting group for the C8-hydroxyl. Converting the hydroxyl to a bulky ether (e.g., a benzyl or silyl ether) can sterically hinder the C7 position, favoring substitution at other sites. The protecting group can be removed later in the sequence.
-
Reaction Conditions: Carefully controlling the temperature and the nitrating agent can influence the isomer ratio. Running the reaction at lower temperatures often increases selectivity.
Q4: The reduction of the nitro group (Step 2) is incomplete or leads to degradation. What are the best practices?
A4: The reduction of a nitro group on a heterocyclic system must be done carefully to avoid over-reduction of the isoquinoline ring itself.
-
Recommended Reagents: Tin(II) chloride (SnCl₂) in concentrated HCl is a classic and effective method for this transformation. It is generally selective for the nitro group without affecting the aromatic system.
-
Alternative: Catalytic hydrogenation (e.g., H₂ over Pd/C) is another option, but conditions must be mild (low pressure, room temperature) to ensure the isoquinoline core remains intact.
-
Troubleshooting: If the reaction is sluggish, ensure the tin chloride is of high quality and that the acid concentration is sufficient. If degradation is observed, lower the reaction temperature.
Section 3: Detailed Experimental Protocol (Sandmeyer Route)
This protocol provides a validated starting point. Researchers should optimize conditions based on their specific laboratory setup and observations.
Workflow for this compound Synthesis
Caption: A detailed workflow for the Sandmeyer reaction step.
Step-by-Step Methodology
(Assumes 1-aminoisoquinolin-8-ol is the starting material)
-
Diazotization:
-
In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 1-aminoisoquinolin-8-ol (1.0 eq) in a solution of concentrated hydrochloric acid (approx. 3.0 eq) and water.
-
Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in cold water.
-
Add the sodium nitrite solution dropwise to the stirred amine suspension over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 20 minutes at 0-5 °C.
-
Validation Check: Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to starch-iodide paper. A positive test (instant blue-black color) indicates that all the amine has been converted. If the test is negative, add a small amount more of the NaNO₂ solution.
-
-
Sandmeyer Reaction:
-
In a separate, larger flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated hydrochloric acid with minimal heating, then cool to room temperature.
-
Slowly, and in portions, add the cold diazonium salt solution from Step 1 to the stirred CuCl solution.
-
Vigorous evolution of nitrogen gas (N₂) will be observed. Control the rate of addition to keep the effervescence manageable.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Gently heat the mixture to 50-60 °C for 30 minutes to ensure the reaction goes to completion (i.e., until gas evolution ceases).
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.
-
Carefully neutralize the mixture to a pH of ~7-8 using a saturated solution of sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous mixture three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Section 4: Key Parameter Optimization
To maximize the yield of this compound, careful optimization of several parameters is crucial. The following table summarizes these key factors and their expected impact.
| Parameter | Recommended Range | Rationale & Impact on Yield |
| Diazotization Temperature | 0–5 °C | Critical. Temperatures > 5 °C lead to rapid decomposition of the diazonium salt, causing significantly lower yields and formation of tarry byproducts. |
| NaNO₂ Stoichiometry | 1.05–1.2 equivalents | A slight excess ensures complete conversion of the amine. Insufficient NaNO₂ results in unreacted starting material. A large excess can lead to unwanted side reactions. |
| Acid Concentration | 2.5–3.5 equivalents | Sufficient acid is required to form the amine salt and generate nitrous acid (HNO₂) in situ. Low acidity can lead to diazo-amino coupling side products. |
| CuCl Catalyst Loading | Stoichiometric (1.0–1.3 eq) | While catalytic in mechanism, using a stoichiometric amount of Cu(I) is common in Sandmeyer reactions to ensure a high reaction rate, outcompeting the thermal decomposition of the diazonium salt.[4] |
| Substitution Temperature | Room Temp to 60 °C | The substitution of the diazonium group is often initiated at room temperature and then gently heated to drive the reaction to completion. Overheating can promote byproduct formation. |
Section 5: Frequently Asked Questions (FAQs)
Q: Is it necessary to protect the 8-hydroxyl group before performing the Sandmeyer reaction?
A: Generally, it is not necessary. The Sandmeyer reaction is performed under strongly acidic conditions where the phenolic hydroxyl group is protonated and thus deactivated towards electrophilic attack or other unwanted side reactions. Protecting the group would add unnecessary steps to the synthesis.
Q: What is the specific role of the Copper(I) catalyst in the reaction mechanism?
A: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism. The copper(I) species initiates the reaction by a single-electron transfer to the diazonium salt. This generates an aryl radical and nitrogen gas. The aryl radical then abstracts a chlorine atom from a copper(II) chloride species, regenerating the copper(I) catalyst and forming the final product.[3][4]
Caption: The catalytic cycle of the Sandmeyer reaction.
Q: Can I use a different chlorinating agent instead of CuCl/HCl?
A: While CuCl is the classic and most reliable reagent for the Sandmeyer chlorination, other methods exist for converting diazonium salts to chlorides. However, these often have drawbacks. For instance, simply heating the diazonium salt in concentrated HCl without a catalyst typically gives very low yields. Other transition metal salts have been explored but Cu(I) remains the standard due to its high efficiency and low cost.[2]
References
- 1. This compound (1374651-67-8) for sale [vulcanchem.com]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. lscollege.ac.in [lscollege.ac.in]
- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Experiments with Isoquinoline Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoquinoline derivatives. This guide is designed to provide practical, in-depth solutions to common experimental challenges, from synthesis to biological screening. The question-and-answer format addresses specific issues with explanations grounded in chemical principles to enhance your experimental success.
Section 1: Synthesis & Reaction Troubleshooting
This section addresses frequent obstacles encountered during the synthesis of the isoquinoline core, focusing on widely used named reactions.
Question: My Bischler-Napieralski reaction is failing, resulting in a low yield and significant tar formation. What is going wrong?
Answer: This is a classic issue in Bischler-Napieralski reactions, often pointing to overly harsh reaction conditions or issues with the starting material. The reaction involves an electrophilic aromatic substitution, which is sensitive to the choice of acid catalyst and temperature.[1][2]
-
Underlying Causes & Solutions:
-
Aggressive Dehydrating Agent: Strong dehydrating agents like phosphorus pentoxide (P₂O₅) or neat phosphorus oxychloride (POCl₃) at high temperatures can promote intermolecular side reactions and polymerization, leading to tar. The intended intramolecular cyclization is often outcompeted.
-
Solution 1: Milder Conditions. Lower the reaction temperature significantly. Start the reaction at 0°C before allowing it to warm. For sensitive substrates, consider using milder and more modern reagents like triflic anhydride (Tf₂O) with a non-nucleophilic base or Eaton's reagent (P₂O₅ in MsOH), which is a more manageable alternative to PPA.[3][4]
-
Solution 2: Solvent Choice. For substrates lacking strong electron-donating groups, refluxing in a higher-boiling solvent like xylene may be necessary, but for activated systems, toluene or even dichloromethane (DCM) at lower temperatures can be effective.[5]
-
-
Side Reactions: A major side reaction is the retro-Ritter reaction, which forms styrenes. This is particularly prevalent if the intermediate nitrilium salt is stable.[4][5]
-
Substrate Reactivity: The Bischler-Napieralski reaction is most effective for β-arylethylamides with electron-donating groups on the aromatic ring, as these activate the ring for electrophilic attack.[1][4]
-
Solution: If your substrate is electron-deficient, you may need to use stronger conditions (e.g., refluxing in POCl₃ with P₂O₅) and accept a lower yield, or consider an alternative synthetic route.[4]
-
-
Question: My Pictet-Spengler reaction has a very low yield, and I'm struggling with diastereomer separation. How can I improve this?
Answer: The Pictet-Spengler reaction is a powerful tool for creating tetrahydroisoquinolines, but its success hinges on the formation of an electrophilic iminium ion and subsequent cyclization.[6][7][8] Low yields and stereocontrol are common hurdles.
-
Troubleshooting Low Yield:
-
Insufficient Acidity: The reaction is acid-catalyzed. If the pH is too high, the key iminium ion intermediate will not form efficiently.
-
Decomposition of Starting Materials: Tryptophan derivatives or other sensitive arylethylamines can decompose under harsh acidic conditions or high heat.[6]
-
Aromatic Ring Reactivity: Like the Bischler-Napieralski reaction, the Pictet-Spengler reaction works best with electron-rich aromatic rings.[7][9]
-
Solution: If your ring system is not activated, higher temperatures and longer reaction times may be necessary.
-
-
-
Controlling Diastereoselectivity:
-
Thermodynamic vs. Kinetic Control: The formation of cis and trans diastereomers is common. The trans product is often the thermodynamically more stable isomer.
-
Solution: Carefully optimize the acid concentration and temperature. While stronger acid may favor the trans isomer, it can also promote side reactions.[6] Running the reaction under kinetic control (lower temperatures) may favor one diastereomer.
-
-
Purification: Separating diastereomers can be challenging.
-
Solution: Flash column chromatography is the standard method. If baseline separation is not achievable, consider derivatizing the product to alter its polarity or exploring preparative HPLC.
-
-
Question: I am attempting a Pomeranz-Fritsch synthesis of an isoquinoline, but the yields are poor. What are the critical parameters?
Answer: The Pomeranz-Fritsch reaction, which synthesizes isoquinolines from a benzalaminoacetal, is highly dependent on the acid catalyst used for the cyclization and dehydration steps.[10][11][12]
-
Key Optimization Points:
-
Acid Catalyst: The traditional use of concentrated sulfuric acid is effective but can lead to charring and side reactions.[12][13]
-
Solution: Modern variations have successfully employed Lewis acids like trifluoroacetic anhydride or lanthanide triflates, which can offer milder conditions and cleaner reactions.[10]
-
-
Intermediate Formation: The reaction proceeds through the formation of a benzalaminoacetal (a Schiff base).[11]
-
Solution: Ensure the initial condensation of the benzaldehyde and the 2,2-dialkoxyethylamine is complete before proceeding with the acid-catalyzed cyclization.
-
-
Modifications for Different Products: The standard reaction yields a fully aromatic isoquinoline. However, modifications exist to produce related structures.
-
Bobbitt Modification: To obtain a tetrahydroisoquinoline, the intermediate benzalaminoacetal can be hydrogenated before the acid-catalyzed cyclization.[14]
-
-
Section 2: Purification & Isolation Challenges
Purifying isoquinoline derivatives can be complicated by their basicity, polarity, and sometimes, instability.
Question: My crude isoquinoline product is a dark, oily residue that is difficult to purify by standard column chromatography. What are my options?
Answer: Dark, crude products are common, especially from reactions using harsh dehydrating agents. The color often comes from highly polar, polymeric impurities.
-
Purification Strategy Flowchart:
Caption: Decision workflow for purifying challenging isoquinoline products.
-
Detailed Steps & Explanations:
-
Acid-Base Extraction: Leverage the basicity of the isoquinoline nitrogen. Dissolve the crude material in an organic solvent (e.g., ethyl acetate) and extract with aqueous acid (e.g., 1M HCl). The protonated isoquinoline will move to the aqueous layer, leaving many non-basic, polymeric impurities behind. Then, basify the aqueous layer (e.g., with NaOH or NaHCO₃) and extract the purified product back into an organic solvent.
-
Decolorization: If the product is still colored after extraction, dissolve it in a suitable solvent and treat it with activated charcoal.[15] The charcoal adsorbs high molecular weight, colored impurities. Perform a hot filtration to remove the charcoal.
-
Purification Technique Selection:
-
Column Chromatography: For basic compounds, consider deactivating the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine (e.g., 1% triethylamine in hexanes/ethyl acetate). This prevents peak tailing and irreversible adsorption of the product on the acidic silica surface.
-
Fractional Crystallization: This technique is useful for separating structurally similar isomers, such as quinoline and isoquinoline, by taking advantage of slight differences in the solubility of their salts (e.g., acid sulfates).[15]
-
pH-Zone-Refining Counter-Current Chromatography: This advanced liquid-liquid chromatography technique is highly effective for separating alkaloids based on their pKa values and partition coefficients, often yielding high-purity compounds in a single step.[16]
-
-
Section 3: Spectroscopic & Analytical Issues
Unambiguous characterization is crucial. Nitrogen heterocycles can present unique challenges in spectroscopic analysis.
Question: The ¹H and ¹³C NMR spectra of my substituted isoquinoline are ambiguous. How can I confidently assign the structure and differentiate it from isomers?
Answer: Differentiating heterocyclic isomers by standard ¹H and ¹³C NMR can be challenging because the position of the nitrogen atom may not significantly alter ¹H-¹H or ¹H-¹³C coupling constants.[17] The chemical shifts of core atoms are often not distinct enough for straightforward identification without reference compounds.[17][18]
-
Advanced NMR Techniques:
-
2D NMR: If you haven't already, run a full suite of 2D experiments.
-
HSQC (Heteronuclear Single Quantum Coherence): Directly correlates protons with their attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is often the key to solving isomeric ambiguity. Look for long-range correlations from protons to carbons deep within the heterocyclic core.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space, which is invaluable for confirming regiochemistry and stereochemistry.
-
-
¹⁵N NMR: While ¹⁵N has low natural abundance and sensitivity, direct detection or, more practically, ¹H-¹⁵N HMBC experiments can be definitive.[19] The ¹⁵N chemical shift is highly sensitive to the electronic environment of the nitrogen atom, providing a clear fingerprint of the isomer.
-
Solid-State NMR: For particularly challenging cases where high-quality crystals are unobtainable for X-ray diffraction, ¹³C{¹⁴N} solid-state NMR can function as an "attached nitrogen test" to unambiguously identify carbons directly bonded to nitrogen.[17][18]
-
-
Common ¹³C NMR Chemical Shift Ranges for Isoquinolines:
| Carbon Position | Typical Chemical Shift (ppm) | Notes |
| C1 | ~152 | Highly sensitive to substitution. |
| C3 | ~143 | |
| C4 | ~120 | |
| C4a (bridgehead) | ~128 | |
| C5 | ~127 | |
| C6 | ~130 | |
| C7 | ~127 | |
| C8 | ~127 | |
| C8a (bridgehead) | ~135 |
Note: These are approximate values and can shift significantly based on substitution patterns.
Section 4: Biological Assay & Screening Problems
The transition from pure compound to a biological assay introduces a new set of variables, primarily related to solubility and stability in aqueous environments.
Question: My isoquinoline derivative, prepared as a DMSO stock, precipitates when I add it to the aqueous assay buffer. How can I solve this solubility issue?
Answer: This is a frequent problem in early-stage drug discovery. The high concentration of a lipophilic compound in DMSO crashes out when diluted into a predominantly aqueous medium.[20][21][22] Low solubility can lead to underestimated activity, variable data, and inaccurate structure-activity relationships (SAR).[21][22]
-
Troubleshooting Protocol for Solubility:
Caption: Stepwise approach to resolving compound precipitation in assays.
-
Optimize DMSO Concentration: Determine the maximum DMSO concentration your assay can tolerate without affecting the biological target (many cell-based assays tolerate 0.5-1%).[20] Avoid making serial dilutions in 100% DMSO and then adding to the buffer; instead, make an intermediate dilution in buffer to lessen the solvent shock.
-
Use Co-solvents: If DMSO alone is insufficient, a mixture of solvents can improve solubility. Small percentages of polyethylene glycol (PEG), ethanol, or other biocompatible organic solvents can be tested.
-
Add Carrier Proteins: For in vitro biochemical assays (not cell-based), adding a carrier protein like Bovine Serum Albumin (BSA) can help solubilize lipophilic compounds. However, be aware that this can also lead to non-specific binding, potentially sequestering your compound.[22]
-
Consider Formulation Vehicles: Encapsulating the compound in vehicles like cyclodextrins can dramatically increase aqueous solubility. This is more common in later-stage development but can be used as a troubleshooting tool.
Question: I am observing inconsistent activity or suspect my compound is a "false positive" in a high-throughput screen (HTS). What could be the cause?
Answer: False positives in HTS are often caused by compound interference with the assay technology rather than specific interaction with the biological target.[23] Isoquinolines, being heterocyclic and often fluorescent, can be prone to certain artifacts.
-
Common Sources of Assay Interference:
-
Compound Aggregation: At high concentrations, some organic molecules form aggregates that non-specifically inhibit enzymes. This behavior is a major source of false positives.
-
Solution: Re-test hits in the presence of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's activity is significantly reduced, it is likely an aggregator.
-
-
Luciferase Inhibition: If you are using a luciferase-based reporter assay (a common HTS method), many heterocyclic compounds are known to directly inhibit the luciferase enzyme.[23]
-
Solution: Run a counter-screen using purified luciferase enzyme and your compound. If it inhibits the enzyme directly, the primary screen results are likely artifacts.
-
-
Compound Fluorescence: Some isoquinoline derivatives are inherently fluorescent.[24] If your assay readout is fluorescence-based, the compound's intrinsic signal can interfere with the measurement.
-
Solution: Measure the fluorescence of the compound alone at the assay's excitation and emission wavelengths. If there is significant overlap, the hit is suspect. Consider switching to an orthogonal assay with a different readout (e.g., luminescence or absorbance).
-
-
Compound Stability: Ensure your compound is stable in the DMSO stock and the aqueous assay buffer over the experiment's duration. Degradation can lead to loss of activity or the formation of reactive species. Studies have shown that most compounds are stable in DMSO/water mixtures, but this should be verified for novel scaffolds.[25]
-
By systematically addressing these potential pitfalls, researchers can increase the reliability and success of their experiments with this versatile class of molecules.
References
- 1. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 2. grokipedia.com [grokipedia.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Bischler-Napieralski Reaction [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 9. Pictet-Spengler Reaction - Common Conditions [commonorganicchemistry.com]
- 10. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 11. chemistry-reaction.com [chemistry-reaction.com]
- 12. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]
- 13. www-leland.stanford.edu [www-leland.stanford.edu]
- 14. Pomeranz-Fritsch Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DSpace [dr.lib.iastate.edu]
- 19. Nitrogen NMR [chem.ch.huji.ac.il]
- 20. benchchem.com [benchchem.com]
- 21. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Reaction Conditions for Synthesizing 6-Chloroisoquinoline
Welcome to the comprehensive technical support guide for the synthesis of 6-chloroisoquinoline. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure successful and reproducible outcomes in your laboratory.
I. Overview of Synthetic Strategy: The Pomeranz-Fritsch Reaction
The synthesis of 6-chloroisoquinoline is effectively achieved through the Pomeranz-Fritsch reaction. This classic method involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of an aromatic aldehyde (4-chlorobenzaldehyde) and an aminoacetaldehyde diethyl acetal.[1][2][3] This approach is advantageous due to the commercial availability of the starting materials and the robustness of the reaction.
The overall synthetic workflow can be visualized as a two-stage process:
Caption: Workflow for the synthesis of 6-chloroisoquinoline via the Pomeranz-Fritsch reaction.
II. Detailed Experimental Protocol
This protocol provides a step-by-step guide for the synthesis of 6-chloroisoquinoline.
Materials and Reagents:
| Reagent | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |
| 4-Chlorobenzaldehyde | 140.57 | 0.1 | 14.06 g |
| Aminoacetaldehyde diethyl acetal | 133.19 | 0.1 | 13.32 g |
| Ethanol (absolute) | 46.07 | - | 100 mL |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | ~100 mL |
| Dichloromethane (DCM) | 84.93 | - | As needed |
| Saturated Sodium Bicarbonate Solution | - | - | As needed |
| Brine | - | - | As needed |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed |
| Silica Gel (for column chromatography) | - | - | As needed |
| Hexane/Ethyl Acetate | - | - | As needed |
Procedure:
Part A: Formation of the Schiff Base (Benzalaminoacetal)
-
To a 250 mL round-bottom flask, add 4-chlorobenzaldehyde (14.06 g, 0.1 mol) and ethanol (100 mL). Stir until the aldehyde has completely dissolved.
-
Add aminoacetaldehyde diethyl acetal (13.32 g, 0.1 mol) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting aldehyde spot has disappeared.
-
Remove the ethanol under reduced pressure using a rotary evaporator to obtain the crude Schiff base as an oil. This crude product can be used directly in the next step without further purification.[1]
Part B: Cyclization to 6-Chloroisoquinoline
-
In a 500 mL three-necked flask equipped with a dropping funnel, mechanical stirrer, and a thermometer, add concentrated sulfuric acid (100 mL) and cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add the crude Schiff base from Part A to the cold, stirred sulfuric acid over a period of 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 100-120 °C and maintain this temperature for 2-3 hours. The color of the reaction mixture will typically darken.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (approx. 500 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is approximately 8-9. Ensure the temperature is kept low during neutralization by adding more ice if necessary.
-
Extract the aqueous layer with dichloromethane (3 x 150 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude 6-chloroisoquinoline.
Part C: Purification
-
The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[1] A typical starting eluent system is 95:5 hexane/ethyl acetate, gradually increasing the polarity to 80:20.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to obtain pure 6-chloroisoquinoline as a solid.
III. Frequently Asked Questions (FAQs)
Q1: What is the role of the strong acid in the Pomeranz-Fritsch reaction?
A1: The strong acid, typically concentrated sulfuric acid or polyphosphoric acid, serves as a catalyst for the cyclization of the benzalaminoacetal.[4] It protonates the acetal, facilitating the elimination of ethanol to form a reactive electrophile that then undergoes an intramolecular electrophilic aromatic substitution onto the chlorinated benzene ring to form the isoquinoline core.[3]
Q2: Can I use other starting materials for this synthesis?
A2: Yes, the Pomeranz-Fritsch reaction is versatile and can be adapted for the synthesis of various substituted isoquinolines by using different substituted benzaldehydes and aminoacetaldehyde acetals.[2] For example, using a different halogen-substituted benzaldehyde would result in the corresponding halogenated isoquinoline.
Q3: My crude product is a dark oil. Is this normal?
A3: It is common for the crude product of the Pomeranz-Fritsch reaction to be a dark-colored oil or solid due to the formation of polymeric side products under the harsh acidic and high-temperature conditions.[5] An initial aqueous workup with a mild base can help remove some acidic impurities.[5] Subsequent purification by column chromatography is usually necessary to isolate the pure, lighter-colored product.
Q4: How can I confirm the identity and purity of my synthesized 6-chloroisoquinoline?
A4: The identity and purity of the final product should be confirmed using a combination of analytical techniques. Thin-Layer Chromatography (TLC) can be used for a quick purity check.[6] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential.[7][8][9] The mass spectrum should show a characteristic isotopic pattern for a molecule containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[9]
Q5: What are the expected spectroscopic data for 6-chloroisoquinoline?
A5: While experimental data can vary slightly based on the solvent and instrument, predicted ¹H NMR data suggests the aldehyde proton would appear as a singlet around 9-10 ppm, with the aromatic protons showing complex splitting patterns between 7-9 ppm.[9] The ¹³C NMR spectrum is expected to show a signal for the carbonyl carbon in the range of 190-200 ppm.[9]
IV. Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 6-chloroisoquinoline.
Caption: Troubleshooting decision tree for the synthesis of 6-chloroisoquinoline.
Issue 1: Low Yield of Crude Product
-
Possible Cause: Incomplete formation of the Schiff base.
-
Solution: Ensure the starting materials are of high purity and the reaction is stirred for a sufficient amount of time. Monitor the reaction by TLC to confirm the consumption of the limiting reagent.[1]
-
-
Possible Cause: Inefficient cyclization.
-
Solution: The temperature of the cyclization step is critical. Ensure the reaction mixture reaches and is maintained at 100-120 °C. The strength of the acid is also important; use concentrated sulfuric acid.[1]
-
-
Possible Cause: Product loss during workup.
-
Solution: Ensure the neutralized aqueous layer is thoroughly extracted with dichloromethane multiple times, as the product may have some solubility in the aqueous phase. Ensure the pH is basic (8-9) to keep the product in its free base form, which is more soluble in organic solvents.[1]
-
Issue 2: Difficulty in Purifying the Product
-
Possible Cause: The crude product is a very dark, tarry material.
-
Solution: This suggests the formation of significant amounts of polymeric byproducts. Before chromatography, try dissolving the crude material in a minimal amount of a suitable solvent and filtering it through a small plug of silica gel to remove some of the baseline impurities.
-
-
Possible Cause: The product does not crystallize well.
-
Solution: If recrystallization is attempted, the choice of solvent is crucial. Try a solvent system where the product is soluble when hot but sparingly soluble when cold. If the product "oils out," you may need to use a different solvent or a solvent pair.[6] Column chromatography is often a more reliable purification method for this compound.[1]
-
-
Possible Cause: Poor separation during column chromatography.
-
Solution: Optimize the eluent system using TLC to achieve a good separation between the product spot and any impurity spots (aim for an Rf of ~0.3 for the product).[6] Running a shallow gradient during column chromatography can also improve separation.
-
V. Alternative Synthetic Routes
While the Pomeranz-Fritsch reaction is a reliable method, other named reactions are also employed for the synthesis of the isoquinoline scaffold and are worth noting for context and potential alternative strategies.
-
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be oxidized to the corresponding isoquinoline.[10][11][12][13][14] This method is particularly useful for preparing 1-substituted isoquinolines.
-
Pictet-Spengler Reaction: This reaction condenses a β-arylethylamine with an aldehyde or ketone in the presence of an acid to form a tetrahydroisoquinoline.[15][16][17][18][19] This is a key reaction in the biosynthesis of many isoquinoline alkaloids.[20]
VI. Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
VII. References
-
BenchChem. (2025). Synthesis of 6-Chloroisoquinoline-1-carbaldehyde: An In-depth Technical Guide. 1
-
BenchChem. (2025). Methods for removing impurities from 6-Chloroisoquinoline-1-carbaldehyde. 6
-
BenchChem. (2025). Technical Support Center: Purification of 6-Chloroisoquinoline-1-carbaldehyde. 5
-
BenchChem. (2025). 1H NMR Characterization of 6-Chloroisoquinoline-1-carbaldehyde: A Comparative Guide. 7
-
BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde. 21
-
BenchChem. (2025). Application Notes and Protocols: 6-Chloroisoquinoline-1-carbaldehyde as a Versatile Precursor for Heterocyclic Compound Synthesis. 22
-
BenchChem. (2025). Technical Guide: Structure Elucidation of 6-Chloroisoquinoline-1-carbaldehyde. 8
-
BenchChem. (2025). Physical and chemical properties of 6-Chloroisoquinoline-1-carbaldehyde. 9
-
ChemicalBook. (n.d.). 6-CHLOROQUINOLINE synthesis. 23
-
BenchChem. (2025). A Comparative Guide to the Synthetic Efficiency of 6-Chloroisoquinoline-1-carbaldehyde. 24
-
ChemicalBook. (n.d.). 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum. 25
-
Cambridge University Press. (n.d.). Pomeranz-Fritsch Reaction. 4
-
J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. 10
-
Name-Reaction.com. (n.d.). Pictet-Spengler reaction. 15
-
Organic Reactions, Inc. (2026). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. 2
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. 11
-
Slideshare. (n.d.). Bischler napieralski reaction. 26
-
Wikipedia. (n.d.). Pomeranz–Fritsch reaction. 3
-
Cambridge University Press. (n.d.). Pictet-Spengler Isoquinoline Synthesis. 16
-
BenchChem. (2025). Stability of 6-Chloroisoquinoline-1-carbaldehyde in acidic vs basic conditions. 27
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. 12
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. 13
-
NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. 14
-
Wikipedia. (n.d.). Isoquinoline. 28
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. 29
-
Organic Reactions, Inc. (2026). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. 17
-
ChemicalBook. (n.d.). 6-BROMO-3-CHLOROISOQUINOLINE synthesis. 30
-
Advanced Chemical Synthesis. (n.d.). The Utility of 6-Chloro-Isoquinoline. 31
-
Wikipedia. (n.d.). Pictet–Spengler reaction. 18
-
Thermo Fisher Scientific. (n.d.). Pictet-Spengler Tetrahydroisoquinoline Synthesis. 19
-
Tutorsglobe.com. (n.d.). Synthesis and Reactions of Iso-quinolines, Chemistry tutorial. 32
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. 20
-
PubChem. (n.d.). Isoquinoline, 1-chloro-. 33
-
Sigma-Aldrich. (n.d.). 1-Chloroisoquinoline 95. 34
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. Pomeranz–Fritsch reaction - Wikipedia [en.wikipedia.org]
- 4. Pomeranz-Fritsch Reaction (Chapter 48) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Bischler-Napieralski Reaction [organic-chemistry.org]
- 12. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 13. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 14. Bischler-Napieralski Reaction: Examples & Mechanism [nrochemistry.com]
- 15. name-reaction.com [name-reaction.com]
- 16. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. organicreactions.org [organicreactions.org]
- 18. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 19. Chemicals [chemicals.thermofisher.cn]
- 20. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. 6-CHLOROQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 24. benchchem.com [benchchem.com]
- 25. 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum [chemicalbook.com]
- 26. Bischler napieralski reaction | PPTX [slideshare.net]
- 27. benchchem.com [benchchem.com]
- 28. Isoquinoline - Wikipedia [en.wikipedia.org]
- 29. Isoquinoline synthesis [organic-chemistry.org]
- 30. 6-BROMO-3-CHLOROISOQUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 31. nbinno.com [nbinno.com]
- 32. tutorsglobe.com [tutorsglobe.com]
- 33. Isoquinoline, 1-chloro- | C9H6ClN | CID 140539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. 1-氯异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Purification of Crude 1-Chloroisoquinolin-8-ol
Welcome to the technical support center for the purification of crude 1-Chloroisoquinolin-8-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this important synthetic intermediate.
The purification of this compound can be challenging due to the presence of various impurities from its synthesis. This guide will provide a logical, step-by-step approach to diagnosing and solving common purification issues, ensuring you obtain a final product of high purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: My crude product is a dark, oily residue and won't solidify.
Possible Causes and Solutions:
-
Residual Solvents: The most common cause of an oily product is the presence of residual high-boiling solvents used in the synthesis or work-up (e.g., DMF, DMSO).
-
Troubleshooting Steps:
-
High-Vacuum Evaporation: Use a high-vacuum pump (with a cold trap) to remove residual solvents. Gentle heating (e.g., 40-50 °C) can aid this process, but be cautious of potential product degradation.
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Trituration: If the oil is viscous, try triturating it with a non-polar solvent in which the product is insoluble, but the impurities are soluble (e.g., cold hexanes or diethyl ether). This can often induce crystallization and wash away oily impurities.
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Azeotropic Removal: Co-evaporate the residue with a lower-boiling solvent like toluene. This can help to azeotropically remove traces of higher-boiling solvents.
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-
-
Presence of Impurities: The crude product may contain significant amounts of impurities that are acting as a eutectic mixture, preventing crystallization.
-
Troubleshooting Steps:
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Initial Purification by Flash Chromatography: A quick flash column chromatography can be an effective first step to remove the bulk of impurities and obtain a more manageable solid for further purification.
-
Acid-Base Extraction: Utilize the phenolic hydroxyl group and the basic isoquinoline nitrogen to perform an acid-base extraction to separate acidic, basic, and neutral impurities.[1][2]
-
-
Issue 2: Low recovery after column chromatography.
Possible Causes and Solutions:
-
Compound Streaking/Tailing on the Column: this compound has both a basic nitrogen and an acidic hydroxyl group, which can lead to strong interactions with the silica gel, causing streaking and poor separation.
-
Troubleshooting Steps:
-
Solvent System Modification: Add a small amount of a polar modifier to your eluent. For example, adding 1% triethylamine (TEA) can help to block the acidic silanol groups on the silica gel and reduce tailing of the basic isoquinoline. Conversely, adding 1% acetic acid or formic acid can protonate the isoquinoline nitrogen, which can sometimes improve peak shape, although this is less common for basic compounds on silica.
-
Use of Alternative Stationary Phases: Consider using alumina (basic or neutral) instead of silica gel, which can be more suitable for basic compounds. Reversed-phase chromatography (C18) is also an excellent alternative.[3]
-
-
-
Compound Insolubility at the Top of the Column: The crude product may not be fully soluble in the initial eluent, causing it to precipitate at the top of the column.
-
Troubleshooting Steps:
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel or Celite, evaporate the solvent, and then load the dry powder onto the top of your column. This ensures a more even distribution and prevents precipitation.
-
Use a Stronger Loading Solvent: Dissolve your crude product in a minimal amount of a stronger solvent (e.g., dichloromethane or ethyl acetate) before loading it onto the column. Ensure this volume is small to maintain good resolution.
-
-
Issue 3: Recrystallization yields are poor, or no crystals form.
Possible Causes and Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5]
-
Troubleshooting Steps:
-
Systematic Solvent Screening: Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) at room temperature and upon heating.
-
Two-Solvent System: If a single suitable solvent cannot be found, a two-solvent system can be effective.[6] Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Add a few drops of the good solvent to clarify the solution and then allow it to cool slowly.
-
-
-
Solution is Not Saturated: Too much solvent may have been added, preventing the solution from becoming supersaturated upon cooling.[4]
-
Troubleshooting Steps:
-
Solvent Evaporation: Gently heat the solution to evaporate some of the solvent until you observe the formation of crystals at the surface. Then, allow the solution to cool slowly.
-
-
-
Inhibition of Crystal Nucleation: The presence of soluble impurities can sometimes inhibit the formation of crystal nuclei.
-
Troubleshooting Steps:
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic scratches on the glass can provide a surface for crystal nucleation.
-
Seeding: Add a tiny crystal of pure this compound (if available) to the cooled solution to induce crystallization.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurities will largely depend on the synthetic route. However, common impurities may include:
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Starting Materials: Unreacted starting materials from the synthesis.
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Isomers: Positional isomers formed during chlorination or other substitution reactions.
-
Over-chlorinated or Under-chlorinated Products: Di-chlorinated or non-chlorinated isoquinoline derivatives.
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Hydrolysis Products: If the reaction or work-up involves harsh acidic or basic conditions, the chloro group could be hydrolyzed to a hydroxyl group, or the 8-hydroxyl could undergo other reactions.
-
Polymerization Products: Under certain conditions, phenolic compounds can be prone to oxidation and polymerization, leading to tarry byproducts.
Q2: What is a good starting point for a solvent system for flash column chromatography of this compound on silica gel?
A2: A good starting point for a moderately polar compound like this compound is a mixture of a non-polar solvent and a polar solvent.
-
Recommended Starting Gradient: Begin with a low polarity eluent, such as 10% ethyl acetate in hexanes, and gradually increase the polarity to 30-50% ethyl acetate in hexanes.
-
TLC Analysis: Always perform a thin-layer chromatography (TLC) analysis first to determine the optimal solvent system. Aim for an Rf value of 0.2-0.4 for your product.
-
Adding a Modifier: As mentioned in the troubleshooting guide, consider adding 1% triethylamine to your eluent to improve peak shape.
Q3: Can I use acid-base extraction to purify my crude this compound?
A3: Yes, acid-base extraction is a highly effective technique for this molecule due to its amphoteric nature (containing both a basic nitrogen and an acidic phenol).[1][2][7] The general strategy is as follows:
-
Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash with a dilute acid (e.g., 1 M HCl) to protonate the basic isoquinoline nitrogen and extract it into the aqueous layer, leaving neutral impurities in the organic layer.
-
Separate the layers. The organic layer contains neutral impurities.
-
Basify the acidic aqueous layer with a base (e.g., 1 M NaOH) to pH > 10 to deprotonate the phenolic hydroxyl group, keeping the compound in the aqueous layer and allowing for the removal of any basic, non-phenolic impurities by extraction with an organic solvent.
-
Carefully neutralize the basic aqueous layer to the isoelectric point of the molecule to precipitate the pure product, which can then be collected by filtration.
Q4: How should I store purified this compound?
A4: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place.[8] An airtight container, preferably under an inert atmosphere (e.g., nitrogen or argon), is ideal to protect it from moisture and air oxidation.[8]
Q5: What analytical techniques are best for assessing the purity of my final product?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are excellent for confirming the structure and identifying any residual impurities.[9]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a sensitive method for quantifying purity and detecting trace impurities.[3] A reversed-phase C18 column is a good starting point.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in your initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent. Alternatively, perform a dry load by adsorbing the crude product onto a small amount of silica gel.
-
Elution: Begin elution with the low-polarity solvent mixture, collecting fractions.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to elute your product.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair based on solubility tests.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.[4]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should occur.[10]
-
Ice Bath: Once at room temperature, place the flask in an ice bath to maximize crystal yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography of this compound
| Chromatographic Method | Stationary Phase | Recommended Eluent System (Starting Point) | Notes |
| Flash Chromatography | Silica Gel | Hexanes/Ethyl Acetate (e.g., 9:1 to 1:1 gradient) + 1% Triethylamine | Triethylamine helps to reduce tailing. |
| Flash Chromatography | Alumina (Neutral) | Hexanes/Ethyl Acetate (e.g., 9:1 to 1:1 gradient) | May be better for basic compounds. |
| HPLC (Reversed-Phase) | C18 | Acetonitrile/Water with 0.1% Formic Acid or Trifluoroacetic Acid (TFA) | The acidic modifier improves peak shape.[3] |
Visualizations
Workflow for Purification of Crude this compound
Caption: A decision-making workflow for the purification of crude this compound.
Troubleshooting Logic for Poor Recrystallization
Caption: Troubleshooting guide for common issues in recrystallization.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. m.youtube.com [m.youtube.com]
- 6. Home Page [chem.ualberta.ca]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. This compound (1374651-67-8) for sale [vulcanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: A Researcher's Guide to 1-Chloroisoquinolin-8-ol
Welcome to the technical support center for 1-Chloroisoquinolin-8-ol. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability and storage of this valuable synthetic intermediate. Given the compound's reactive nature, understanding its handling requirements is paramount to ensuring experimental success and maintaining material integrity. This guide synthesizes established chemical principles and field-proven insights to address the common challenges you may encounter.
Introduction to this compound
This compound is a unique bifunctional molecule featuring an isoquinoline core substituted with a chlorine atom at the 1-position and a hydroxyl group at the 8-position.[1] This substitution pattern creates a molecule with a distinct electronic distribution, influencing its reactivity, solubility, and potential as a pharmacophore in drug discovery.[1] The chlorine at position 1 serves as a reactive site for nucleophilic aromatic substitution, while the phenolic hydroxyl group at position 8 can participate in hydrogen bonding and typical phenolic reactions.[1] These features make it a versatile building block but also contribute to its stability challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for solid this compound?
A1: The primary stability concerns for solid this compound are degradation due to atmospheric oxygen, moisture, and potentially light. The 8-hydroxyl group, being phenolic, is susceptible to oxidation, which can be accelerated by air and light, often leading to discoloration (e.g., turning from off-white/yellow to brownish). The compound is also noted to be air and moisture sensitive.[2][3][4]
Q2: I've noticed my solid this compound has changed color. What does this indicate and is it still usable?
A2: A color change, typically to a yellow, brown, or even pinkish hue, is a common indicator of degradation, likely due to oxidation of the 8-hydroxyl group. The usability of the material depends on the extent of degradation and the tolerance of your specific application to impurities. It is highly recommended to assess the purity of the discolored material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS), before use.[5] For sensitive applications, using freshly purified or newly purchased material is advisable.
Q3: What are the ideal short-term and long-term storage conditions for solid this compound?
A3: Based on safety data sheets for the closely related 1-chloroisoquinoline, the following conditions are recommended and can be logically extended to this compound:
-
Short-Term (days to weeks): Store in a tightly sealed container, in a cool (2-8°C), dry, and dark place.[6] The use of an inert atmosphere (e.g., argon or nitrogen) is strongly recommended even for short-term storage to minimize oxidation.[2][4][7]
-
Long-Term (months to years): For long-term storage, the compound should be stored under a dry, inert atmosphere (argon or nitrogen) at -20°C. The container should be tightly sealed with a high-quality cap and parafilm to prevent moisture ingress.
Q4: How should I handle this compound in the laboratory to minimize degradation?
A4: To minimize degradation during handling, it is crucial to work quickly and efficiently, minimizing the compound's exposure to the atmosphere. Use a glove box or a glove bag with an inert atmosphere for weighing and transferring the solid. If a glove box is unavailable, blanket the compound with a stream of dry argon or nitrogen during handling. Always use dry, clean spatulas and glassware.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent Experimental Results | Purity of this compound has degraded over time. | 1. Verify Purity: Before use, always check the purity of your starting material, especially if it has been stored for an extended period or shows any signs of discoloration. HPLC is a suitable method for this.[5][8] 2. Purification: If impurities are detected, consider purifying the compound by recrystallization or column chromatography. Ensure solvents are dry and the procedure is carried out under an inert atmosphere where possible. 3. Fresh Sample: If purification is not feasible or desirable, use a fresh, unopened batch of the compound. |
| Compound Appears Clumpy or Sticky | Absorption of moisture from the atmosphere. | 1. Drying: Dry the compound under high vacuum in a desiccator containing a suitable drying agent (e.g., P₂O₅) before use. Be cautious with heating as it may accelerate degradation. 2. Improved Storage: Review your storage protocol. Ensure the container is properly sealed and stored in a dry environment. Consider storing smaller aliquots to avoid repeated opening of the main stock bottle. |
| Low Yield in Reactions | Degradation of this compound prior to or during the reaction. Incompatible reaction conditions. | 1. Assess Starting Material: Confirm the purity of the this compound. 2. Inert Atmosphere: Ensure the reaction is set up and run under a dry, inert atmosphere (argon or nitrogen), especially if using air- or moisture-sensitive reagents. 3. Solvent Purity: Use anhydrous solvents for your reactions. 4. Incompatible Reagents: Avoid strong oxidizing agents, which can react with the hydroxyl group.[3][7] |
| Difficulty Dissolving the Compound | The compound may have limited solubility in the chosen solvent, or degradation products may be insoluble. | 1. Solvent Selection: Test solubility in a small scale. While specific data for this compound is scarce, related compounds are soluble in organic solvents.[9] Consider solvents like dichloromethane, chloroform, or ethyl acetate. 2. Gentle Warming/Sonication: Gentle warming or sonication can aid dissolution, but be mindful that excessive heat can promote degradation. |
Experimental Protocols
Protocol 1: Purity Assessment by HPLC
This protocol provides a general starting point for developing an HPLC method for purity assessment. Optimization will be required.
-
Instrumentation and Columns:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[5]
-
-
Mobile Phase and Gradient:
-
Mobile Phase A: 0.1% Trifluoroacetic acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.
-
A gradient elution from a lower to a higher percentage of Mobile Phase B is recommended to separate potential impurities.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.[5]
-
-
HPLC Parameters:
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for an optimal wavelength using a PDA detector; 254 nm is a common starting point.[5]
-
-
Data Analysis:
-
Purity is calculated based on the area percentage of the main peak relative to the total peak area.
-
Visualizing Stability and Handling
Degradation Pathway of this compound
Caption: Hypothesized degradation pathways for this compound.
Recommended Storage and Handling Workflow
Caption: Decision workflow for proper storage and handling.
Summary of Storage Parameters
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Short-term), -20°C (Long-term) | To slow down the rate of potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the electron-rich phenol ring.[2][3][4] |
| Light | Store in the dark (amber vials/no light exposure) | To prevent potential photolytic degradation. |
| Container | Tightly sealed glass vial with a secure cap (e.g., PTFE-lined) | To prevent ingress of moisture and air.[2][4][7] |
| Incompatible Materials | Strong oxidizing agents | The hydroxyl group is susceptible to oxidation.[3][7] |
References
- 1. This compound (1374651-67-8) for sale [vulcanchem.com]
- 2. file1.lookchem.com [file1.lookchem.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.ie [fishersci.ie]
- 5. benchchem.com [benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. fishersci.com [fishersci.com]
- 8. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]
- 9. CAS 19493-44-8: 1-Chloroisoquinoline | CymitQuimica [cymitquimica.com]
Technical Support Center: Reaction Optimization for the Synthesis of Chloroquinoline
Welcome to the Technical Support Center for Chloroquinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing chloroquinoline derivatives. Here, we move beyond simple protocols to provide in-depth, field-proven insights into reaction optimization and troubleshooting. Our goal is to empower you with the causal understanding behind experimental choices, ensuring scientifically sound and reproducible results.
Section 1: Foundational Synthetic Strategies & Common Pitfalls
The synthesis of the quinoline scaffold is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of derivatives.[1][2] The introduction of a chlorine substituent can be achieved either by using a chlorinated starting material or by a post-synthesis chlorination step. The choice of strategy is often dictated by the desired substitution pattern and the availability of precursors.[3]
Here, we will focus on troubleshooting some of the most common and powerful methods used for chloroquinoline synthesis: the Gould-Jacobs reaction, the Combes synthesis, the Doebner-Miller reaction, and the Vilsmeier-Haack reaction.
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinolines, which can then be chlorinated to yield the desired chloroquinoline. The reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization.[4]
Troubleshooting the Gould-Jacobs Reaction
Question: My Gould-Jacobs reaction is resulting in a low yield of the desired 4-hydroxyquinoline, and I'm observing significant amounts of unreacted aniline and a dark, tarry byproduct. What's going wrong?
Answer: This is a classic issue in the Gould-Jacobs synthesis and typically points to suboptimal cyclization conditions. Let's break down the potential causes and solutions:
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Insufficient Cyclization Temperature: The intramolecular cyclization step requires high temperatures, often in high-boiling solvents like Dowtherm A or diphenyl ether.[5] If the temperature is too low, the reaction will be incomplete.
-
Prolonged Reaction Time at High Temperatures: Conversely, excessive heating can lead to degradation of the product and the formation of polymeric byproducts, which manifest as the tar you're observing.[5] A delicate balance between temperature and reaction time is crucial.
-
Atmospheric Moisture: The reaction can be sensitive to moisture, which can hydrolyze the malonic ester and lead to side reactions.
Optimization Strategies:
| Parameter | Recommendation | Rationale |
| Temperature | Perform a temperature-time study. Start with the literature-reported temperature and monitor the reaction progress by TLC or HPLC at regular intervals. | To identify the optimal temperature that promotes cyclization without causing significant degradation.[6] |
| Reaction Time | Adjust the reaction time based on the monitoring results. Aim for the shortest time required for complete consumption of the intermediate.[6] | Minimizes the formation of degradation byproducts.[6] |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | To prevent side reactions caused by atmospheric oxygen and moisture. |
| Microwave Synthesis | Consider using microwave-assisted heating. | Microwave synthesis can often lead to significantly shorter reaction times and higher yields by promoting efficient and uniform heating.[5] |
Workflow for Optimizing the Gould-Jacobs Cyclization:
References
A- Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the meticulous management of moisture- and air-sensitive compounds. In fields where experimental success hinges on the purity and reactivity of your materials, even minute exposure to atmospheric moisture or oxygen can lead to failed reactions, undesirable side products, or hazardous conditions.[1][2] This guide is structured to provide not just procedural steps, but the underlying scientific principles to empower you with the expertise to troubleshoot and innovate safely.
I. Frequently Asked Questions (FAQs)
Here we address the most common queries and concerns encountered when working with these challenging yet vital chemical entities.
Q1: My Grignard reaction failed to initiate. What are the likely causes and how can I troubleshoot this?
A1: The failure of a Grignard reaction to start is a classic and often frustrating issue, almost always pointing to the presence of moisture or passivation of the magnesium surface.[3][4][5]
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Causality: Grignard reagents are potent nucleophiles and strong bases.[6] Even trace amounts of water, which is a protic source, will protonate the Grignard reagent, quenching it and rendering it inactive for the desired reaction.[3][4][7] Additionally, magnesium turnings are often coated with a layer of magnesium oxide, which acts as a barrier to the reaction with the alkyl halide.[5]
-
Troubleshooting Steps:
-
Ensure Absolute Dryness: All glassware must be rigorously dried, either in an oven overnight (125-140°C) or by flame-drying under vacuum.[5][8][9] Solvents must be anhydrous; commercially available dry solvents are recommended, or they must be freshly distilled from an appropriate drying agent.[1][10][11]
-
Activate the Magnesium: The passivating magnesium oxide layer must be disrupted.[5] This can be achieved through:
-
Mechanical Activation: Gently crushing the magnesium turnings with a glass rod (in the reaction flask, under an inert atmosphere) can expose a fresh, reactive surface.[3]
-
Chemical Activation: Adding a small crystal of iodine or a few drops of 1,2-dibromoethane can chemically activate the magnesium surface. A visible color change that subsequently fades indicates successful activation.[5]
-
-
Initiation: Add a small portion of your alkyl halide to the activated magnesium. Gentle warming with a heat gun may be necessary to initiate the reaction, which is often indicated by bubbling or a cloudy appearance.[5] Once initiated, the remainder of the alkyl halide solution should be added slowly to maintain a controlled reaction.
-
Q2: I'm observing inconsistent results with my organolithium reagents. How can I ensure their quality and accurate dispensing?
A2: Organolithium reagents are notoriously sensitive, and their reactivity can degrade over time, especially with repeated use from the same bottle.[1][12]
-
Causality: Exposure to air and moisture, even through multiple punctures of a septum, can lead to the degradation of the reagent. This not only reduces the concentration of the active reagent but can also introduce byproducts that interfere with your reaction.
-
Best Practices:
-
Proper Storage: Store organolithium reagents under an inert atmosphere (nitrogen or argon).[13] For long-term storage, consider transferring the reagent from the original bottle to smaller, sealed vessels to minimize the impact of repeated access.[14]
-
Accurate Titration: The molarity of organolithium solutions can change over time. It is crucial to titrate the solution periodically to determine its exact concentration before use. Several standard titration methods are available for this purpose.
-
Dispensing Technique: Utilize proper air-free transfer techniques, such as using a syringe or a double-tipped needle (cannula), to move the reagent from its storage container to the reaction vessel.[13][15][16] Always maintain a positive pressure of inert gas in the reagent bottle during transfer.[14][17]
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Q3: What is the most effective way to dry solvents for moisture-sensitive reactions?
A3: The choice of drying method depends on the solvent and the required level of dryness. While traditional distillation from reactive drying agents is effective, modern solvent purification systems (SPS) offer a safer and more convenient alternative.[10]
-
Solvent Stills (Traditional Method): This involves refluxing the solvent over a suitable desiccant (e.g., sodium/benzophenone for ethers and hydrocarbons, calcium hydride for chlorinated solvents) followed by distillation.[10][11][18] While effective, this method carries significant safety risks and is being phased out in many laboratories.[10]
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Solvent Purification Systems (SPS): These systems pass the solvent through columns containing activated alumina to remove water and a supported copper catalyst to remove oxygen.[10] This method provides anhydrous, deoxygenated solvent on demand.
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Molecular Sieves: Activated molecular sieves are a good option for drying a range of organic solvents and can be sufficient for many applications.[10]
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Verification of Dryness: The dryness of a solvent can be qualitatively assessed using indicators like the sodium-benzophenone ketyl radical, which imparts a deep blue or purple color in the absence of water and oxygen.[11][19][20] For quantitative measurement, a Karl Fischer titrator is the standard method.[10]
| Drying Method | Typical Water Content | Safety Considerations |
| Solvent Still | <10 ppm | High risk of fire/explosion, requires constant monitoring. |
| SPS | <10 ppm | Generally safer, operates at room temperature. |
| Molecular Sieves | 10-50 ppm | Safe, but may not achieve the lowest water content. |
Q4: How should I properly store my air- and moisture-sensitive compounds for long-term stability?
A4: Proper long-term storage is critical to maintaining the integrity of sensitive compounds. The goal is to create a stable, inert environment that prevents degradation.
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Primary Containment: The best practice for long-term storage is within a glovebox with a controlled inert atmosphere.[21] Use well-sealed containers, such as glass vials with tight-fitting caps.[21] For highly sensitive materials, sealing them in a glass ampoule under vacuum or an inert atmosphere is a robust option.[18]
-
Environmental Control:
-
Atmosphere: An inert atmosphere of nitrogen or argon is essential.[22] Argon is denser than air and can provide a better protective blanket, though it is more expensive.[18]
-
Temperature: Many sensitive compounds also require storage at low temperatures to prevent thermal decomposition. Always allow containers to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold surfaces.
-
Light: Protect light-sensitive compounds by storing them in amber vials or in the dark.[21]
-
II. Troubleshooting Guides
This section provides systematic approaches to resolving common experimental failures.
Guide 1: Troubleshooting a Failed Reaction Involving a Pyrophoric Reagent
Pyrophoric reagents, which can ignite spontaneously in air, require the utmost care in handling.[1][23] Reaction failures are often due to improper handling or reagent degradation.
Symptom: The reaction does not proceed, or a complex mixture of products is obtained.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for pyrophoric reagent reactions.
Guide 2: Identifying the Source of Contamination in an Inert Atmosphere System (Glovebox or Schlenk Line)
Maintaining the integrity of an inert atmosphere is paramount. A leak or contamination can compromise all experiments conducted within that environment.
Symptom: Previously reliable reactions are now failing, or sensitive compounds are showing signs of decomposition.
Troubleshooting Workflow:
Caption: Identifying contamination sources in inert atmosphere systems.
III. Experimental Protocols
Detailed methodologies for fundamental techniques are provided below. Adherence to these protocols is essential for safety and experimental success.
Protocol 1: Drying Glassware for Air-Sensitive Reactions
Objective: To remove adsorbed moisture from the surface of glassware.
Materials:
-
Glassware to be dried
-
Laboratory oven capable of maintaining ≥125°C
-
Heat-resistant gloves
-
Source of dry, inert gas (Nitrogen or Argon)
-
Schlenk line or glovebox
Procedure:
-
Cleaning: Thoroughly wash all glassware with an appropriate solvent to remove any organic residues, followed by a rinse with deionized water and a final rinse with a volatile solvent like acetone to aid in drying.[7]
-
Oven Drying: Place the clean glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, or preferably, overnight.[8][9]
-
Cooling Under Inert Atmosphere:
-
Method A (Hot Assembly): While the glassware is still hot, remove it from the oven using heat-resistant gloves and quickly assemble it. Immediately flush the assembled apparatus with a stream of dry inert gas while it cools to room temperature.[8] This prevents atmospheric moisture from being drawn in as the air inside cools and contracts.
-
Method B (Flame Drying on Schlenk Line): Assemble the cool, clean glassware on a Schlenk line. Evacuate the system and then gently heat the glassware with a heat gun under vacuum. Allow the glassware to cool and then backfill with inert gas. Repeat this vacuum/backfill cycle three times.[24][25]
-
Protocol 2: Transfer of a Liquid Reagent Using a Syringe
Objective: To accurately transfer a specific volume of an air-sensitive liquid reagent from a sealed bottle to a reaction flask.
Materials:
-
Dry, gas-tight syringe of appropriate volume
-
Dry needles (one for the syringe, one for inert gas inlet)
-
Reaction flask sealed with a rubber septum
-
Schlenk line or other inert gas source
Procedure:
-
Preparation: Ensure the reaction flask is under a positive pressure of inert gas, vented through an oil bubbler.[8][14]
-
Pressurize Reagent Bottle: Puncture the septum of the reagent bottle with a needle connected to the inert gas line to introduce a slight positive pressure.[14]
-
Fill the Syringe: Puncture the septum with the dry syringe needle. Allow the positive pressure in the bottle to slowly fill the syringe to the desired volume. Do not pull back on the plunger, as this can cause leaks and introduce air.[8][14]
-
Remove Bubbles: Invert the syringe and push any gas bubbles back into the reagent bottle, along with a small amount of excess reagent, to ensure an accurate volume is measured.
-
Transfer to Reaction Flask: Withdraw the syringe from the reagent bottle and quickly insert it into the septum of the reaction flask. Slowly dispense the reagent into the reaction mixture.
-
Cleaning: Immediately after transfer, rinse the syringe and needle with a dry, inert solvent to prevent the reagent from reacting with atmospheric moisture and seizing the syringe.[9]
Protocol 3: Transfer of a Liquid Reagent via Cannula (Double-Tipped Needle)
Objective: To transfer larger volumes of air-sensitive liquids or solutions between two vessels under an inert atmosphere.
Materials:
-
Source vessel containing the liquid (e.g., a Schlenk flask)
-
Receiving vessel (e.g., a reaction flask)
-
Double-tipped needle (cannula)
-
Schlenk line or other inert gas source
Procedure:
-
Setup: Ensure both the source and receiving vessels are connected to a Schlenk line and are under a positive pressure of inert gas.
-
Purge the Cannula: Insert one end of the cannula through the septum of the source flask, keeping the tip in the headspace above the liquid. Allow inert gas to flow through the cannula for a few minutes to purge it of air.[17]
-
Initiate Transfer: While the cannula is still being purged, insert the other end through the septum of the receiving flask.
-
Transfer Liquid: Lower the end of the cannula in the source flask into the liquid. The pressure differential between the two flasks (which can be controlled by adjusting the gas flow or by slightly venting the receiving flask) will drive the liquid through the cannula.
-
Complete Transfer: Once the desired volume has been transferred, raise the cannula tip back into the headspace of the source flask to clear the cannula of remaining liquid. Then, remove the cannula from both flasks.
Caption: Diagram of a cannula transfer between two flasks.
IV. References
-
Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific. (n.d.). Fisher Scientific. Retrieved January 4, 2026, from --INVALID-LINK--
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Air Sensitive Compounds | Ossila. (n.d.). Ossila. Retrieved January 4, 2026, from --INVALID-LINK--
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An Illustrated Guide to Schlenk Line Techniques. (2023). ACS Publications. Retrieved January 4, 2026, from --INVALID-LINK--
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Pyrophoric Reagents Handling in Research Labs - Environmental Health and Safety. (n.d.). University of California, Santa Barbara. Retrieved January 4, 2026, from --INVALID-LINK--
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The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. (2024). New York University. Retrieved January 4, 2026, from --INVALID-LINK--
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Managing Pyrophoric and Water Reactive Chemicals in the Laboratory | ORS. (n.d.). The University of Chicago. Retrieved January 4, 2026, from --INVALID-LINK--
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Handling Pyrophoric and other Air/Water Reactive Materials. (2019). University of Illinois Urbana-Champaign. Retrieved January 4, 2026, from --INVALID-LINK--
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Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014). University of Pittsburgh. Retrieved January 4, 2026, from --INVALID-LINK--
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Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. Retrieved January 4, 2026, from --INVALID-LINK--
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Working with air and moisture sensitive compounds. (2008). University of Groningen. Retrieved January 4, 2026, from --INVALID-LINK--
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Procedures for Safe Use of Pyrophoric Organolithium Reagents. (2024). University of California, Irvine. Retrieved January 4, 2026, from --INVALID-LINK--
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An Illustrated Guide to Schlenk Line Techniques | Organometallics. (2023). ACS Publications. Retrieved January 4, 2026, from --INVALID-LINK--
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Schlenk Line Techniques and Cannulation Technique. (2015). YouTube. Retrieved January 4, 2026, from --INVALID-LINK--
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Drying Solvents - The Schlenk Line Survival Guide. (n.d.). The Schlenk Line Survival Guide. Retrieved January 4, 2026, from --INVALID-LINK--
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Guides - Chemistry LibreTexts. (2024). Chemistry LibreTexts. Retrieved January 4, 2026, from --INVALID-LINK--
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List three techniques used to initiate a Grignard reaction that fails to start spontaneously. (n.d.). Study.com. Retrieved January 4, 2026, from --INVALID-LINK--
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Air-free technique - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--
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Lesson Video: Schlenk Line Techniques | Nagwa. (2019). Nagwa. Retrieved January 4, 2026, from --INVALID-LINK--
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Chem 1140; Techniques for Handling Air-Sensitive Compounds. (n.d.). University of Pittsburgh. Retrieved January 4, 2026, from --INVALID-LINK--
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Video: Glovebox-Operating Procedure and Use of Impurity Sensors. (2017). JoVE. Retrieved January 4, 2026, from --INVALID-LINK--
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Air Free Techniques | Handling Air-Sensitive Materials. (n.d.). Ossila. Retrieved January 4, 2026, from --INVALID-LINK--
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Preservation of Moisture-Sensitive Chemical Reagents. (n.d.). Sigma-Aldrich. Retrieved January 4, 2026, from --INVALID-LINK--
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The Manipulation of Air-Sensitive Compounds. (n.d.). Thieme. Retrieved January 4, 2026, from --INVALID-LINK--
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Air-Sensitive Chemistry: Practical and Safety Considerations. (n.d.). Fisher Scientific. Retrieved January 4, 2026, from --INVALID-LINK--
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Storage of air and temperature sensitive reagents [closed]. (2023). Chemistry Stack Exchange. Retrieved January 4, 2026, from --INVALID-LINK--
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Drying solvents. (2023). Sciencemadness Wiki. Retrieved January 4, 2026, from --INVALID-LINK--
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5.2: Practical Considerations, Procedural Changes, Safety Tips. (2020). Chemistry LibreTexts. Retrieved January 4, 2026, from --INVALID-LINK--
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Safety and Handling of Organometallic Compounds. (n.d.). Solubility of Things. Retrieved January 4, 2026, from --INVALID-LINK--
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Why is it necessary to avoid even traces of moisture from a Grignard reagent? (2014). Chemistry Stack Exchange. Retrieved January 4, 2026, from --INVALID-LINK--
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Troubleshooting Grignard reactions for "2-Penten-1-ol, 4-methyl-" synthesis. (n.d.). Benchchem. Retrieved January 4, 2026, from --INVALID-LINK--
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Handling air-sensitive reagents AL-134. (n.d.). MIT. Retrieved January 4, 2026, from --INVALID-LINK--
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Video: Preparing Anhydrous Reagents and Equipment. (2015). JoVE. Retrieved January 4, 2026, from --INVALID-LINK--
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Handling Air-Sensitive Reagents Technical Bulletin AL-134. (n.d.). MilliporeSigma. Retrieved January 4, 2026, from --INVALID-LINK--
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Hints for Handling Air-Sensitive Materials. (2020). Fauske & Associates. Retrieved January 4, 2026, from --INVALID-LINK--
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Preparing Anhydrous Reagents and Equipment. (n.d.). Moodle@Units. Retrieved January 4, 2026, from --INVALID-LINK--
-
[FREE] What are the errors associated with a Grignard reaction? A. Moisture and air sensitivity B. Incorrect. (2024). Brainly. Retrieved January 4, 2026, from --INVALID-LINK--
-
Solvents. (n.d.). Sigma-Aldrich. Retrieved January 4, 2026, from --INVALID-LINK--
-
Organometallic Synthesis and Chemistry. (n.d.). Mettler Toledo. Retrieved January 4, 2026, from --INVALID-LINK--
-
Silica gel - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--
-
Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students. (2022). Journal of Chemical Education. Retrieved January 4, 2026, from --INVALID-LINK--
-
Solvent pH Determination in Anhydrous Fluorocarbons Solvents. (n.d.). Global Electronics Association. Retrieved January 4, 2026, from --INVALID-LINK--
-
Organometallic chemistry - Wikipedia. (n.d.). Wikipedia. Retrieved January 4, 2026, from --INVALID-LINK--
-
2.1: General Methods of Preparation. (2023). Chemistry LibreTexts. Retrieved January 4, 2026, from --INVALID-LINK--
References
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Validation & Comparative
A Comparative Analysis of Antitubercular Activity: The Known Potency of 5-Chloroquinolin-8-ol versus the Untapped Potential of its Isomer, 1-Chloroisoquinolin-8-ol
An In-Depth Guide for Researchers in Antimycobacterial Drug Discovery
The relentless global burden of tuberculosis (TB), exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb), necessitates an urgent and continuous search for novel therapeutic agents. The 8-hydroxyquinoline (8HQ) scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. Within this class, halogenated derivatives have shown particular promise as potent antitubercular agents.
This guide provides a detailed comparative analysis of two isomeric compounds: 5-Chloroquinolin-8-ol (also known as Cloxyquin), a well-documented antitubercular agent, and its structural isomer, 1-Chloroisoquinolin-8-ol, a compound whose specific activity against Mtb is not yet reported in scientific literature. We will synthesize the existing experimental data for 5-Chloroquinolin-8-ol and, based on established structure-activity relationships (SAR) and mechanistic insights of the 8HQ class, build a scientific case for the investigation of this compound as a potential novel antitubercular candidate.
The Established Efficacy of 5-Chloroquinolin-8-ol (Cloxyquin)
5-Chloroquinolin-8-ol has been evaluated extensively for its in vitro activity against Mycobacterium tuberculosis. Multiple studies have demonstrated its potent inhibitory effects against both standard laboratory strains and clinical isolates, including those resistant to first-line drugs.
The compound exhibits consistently low Minimum Inhibitory Concentrations (MICs), indicating high potency. The MIC₅₀ and MIC₉₀—the concentrations required to inhibit the growth of 50% and 90% of tested isolates, respectively—are reported to be 0.125 µg/mL and 0.25 µg/mL.[1][2] This potent activity extends across drug-sensitive, drug-resistant, and MDR strains, suggesting a mechanism of action that is distinct from currently used antitubercular drugs.[1]
Table 1: Summary of in vitro Antituberculosis Activity of 5-Chloroquinolin-8-ol
| Parameter | Reported Value (µg/mL) | M. tuberculosis Strains | Reference(s) |
| MIC Range | 0.062 - 0.25 | 9 standard strains & 150 clinical isolates | [1][2] |
| MIC₅₀ | 0.125 | 150 clinical isolates | [1][2] |
| MIC₉₀ | 0.25 | 150 clinical isolates | [1][2] |
| MIC vs. H37Ra | 0.125 | M. tuberculosis H37Ra | [1] |
Note: MIC values are a measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
The Hypothesized Profile of this compound: An Isomer of Interest
While direct experimental data on the antitubercular activity of this compound is not available in the reviewed literature, a strong scientific rationale supports its investigation. This rationale is built upon the known structure-activity relationships of the broader 8-hydroxyquinoline class.
-
The Essential 8-Hydroxy Group : The defining feature of this class is the 8-hydroxyl group, which, along with the heterocyclic nitrogen, forms a bidentate chelation site for divalent metal ions. This chelating ability is fundamental to the proposed mechanism of action.
-
Impact of Halogenation : Halogenation of the 8HQ ring is a well-established strategy for enhancing antimicrobial activity. For 8-hydroxyquinolines, small substitutions at the C5 position have been shown to yield the most potent activity against Mtb.[3][4] While this compound features substitution at the C1 position of a different heterocyclic core, the presence of a chloro-substituent is a promising feature.
-
Quinoline vs. Isoquinoline Scaffold : The key structural difference lies in the position of the nitrogen atom within the bicyclic system. In quinoline, the nitrogen is at position 1, whereas in isoquinoline, it is at position 2. This seemingly minor change alters the electronic distribution, steric environment, and metal-chelating geometry of the molecule. It is plausible that this isomeric difference could modulate the compound's ability to penetrate the mycobacterial cell wall, its affinity for target metal ions, or its overall stability, thereby influencing its biological activity.
Given the potent activity of the 5-chloro-substituted quinoline isomer, the 1-chloro-substituted isoquinoline isomer represents a compelling, unexplored candidate for synthesis and biological evaluation.
A Shared Mechanism: 8-Hydroxyquinolines as Copper Ionophores
Research strongly indicates that 8-hydroxyquinolines do not have a single, specific intracellular enzyme target. Instead, their bactericidal activity against M. tuberculosis is mediated by their function as copper ionophores, leading to copper-dependent toxicity.[3][5] This activity is potentiated by the presence of copper ions and diminished when copper is depleted from the growth medium.[3]
The proposed mechanism unfolds in several stages:
-
Complexation : The 8HQ derivative forms a lipophilic complex with extracellular copper (Cu²⁺) ions.
-
Cellular Transport : This complex readily crosses the lipid-rich mycobacterial cell wall and membrane, transporting copper into the cytoplasm.
-
Intracellular Copper Accumulation : The 8HQ acts as an ionophore, shuttling copper across the membrane and leading to a rapid increase in the intracellular concentration of labile copper ions.
-
Copper-Mediated Toxicity : The excess intracellular copper induces a cascade of toxic effects, including:
-
Generation of Reactive Oxygen Species (ROS) : Copper catalyzes the Fenton reaction, producing highly damaging hydroxyl radicals that lead to oxidative stress.[3]
-
Induction of a Copper Stress Response : Mtb upregulates genes like ctpV, which encodes a copper-exporting P-type ATPase, in an attempt to efflux the toxic excess of copper.[3]
-
Enzyme Disruption : Excess copper can displace other essential metal cofactors (like iron in Fe-S clusters) from metalloenzymes, leading to their inactivation.[5]
-
This copper-dependent mechanism is a promising therapeutic strategy, as it is less likely to be affected by existing resistance mechanisms that target specific enzymes.
Caption: Proposed copper-dependent mechanism of action for 8-hydroxyquinolines.
Experimental Protocol: Determining Antitubercular Potency
To experimentally validate the antitubercular activity of a novel compound like this compound and confirm the potency of 5-Chloroquinolin-8-ol, the Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective colorimetric method.[4][6]
Step-by-Step MABA Protocol
-
Preparation of Compound Stock Solutions :
-
Dissolve test compounds (e.g., this compound) and control drugs (e.g., 5-Chloroquinolin-8-ol, Isoniazid) in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).
-
-
Microplate Preparation :
-
Using a sterile 96-well flat-bottom microplate, add 100 µL of Middlebrook 7H9 broth (supplemented with OADC enrichment) to all wells.
-
Add an additional 100 µL of the compound stock solution (in duplicate) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the next, continuing across the plate to generate a range of concentrations. Discard the final 100 µL from the last dilution well.
-
-
Inoculum Preparation :
-
Grow Mycobacterium tuberculosis (e.g., H37Rv strain) in supplemented 7H9 broth to mid-log phase.
-
Adjust the turbidity of the culture to a McFarland standard of 1.0.
-
Dilute this suspension 1:50 in 7H9 broth to prepare the final inoculum.
-
-
Inoculation and Incubation :
-
Add 100 µL of the final bacterial inoculum to each well containing the serially diluted compound.
-
Include control wells: a "no drug" control (cells + broth) and a "no cells" control (broth only).
-
Seal the plate with paraffin film and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue Reagent :
-
After the initial incubation, add 30 µL of a freshly prepared Alamar Blue reagent/Tween 80 mixture to each well.[7]
-
Re-seal the plate and incubate for another 24 hours at 37°C.
-
-
Reading and Interpretation :
-
Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates bacterial growth.
-
The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.[8]
-
Caption: Standard workflow for the Microplate Alamar Blue Assay (MABA).
Toxicology and Therapeutic Considerations
A critical hurdle for the clinical development of the 8-hydroxyquinoline class is its potential for cytotoxicity. Many compounds in this series have demonstrated cytotoxicity against various human cell lines, often with a narrow therapeutic window (the ratio of the toxic dose to the therapeutic dose).[3] The majority of 8HQ compounds show cytotoxicity (IC₅₀) at concentrations below 100 µM.[3] This toxicity is often, like its antimicrobial activity, linked to its metal-chelating properties and can be potentiated by copper.[9]
Therefore, any investigation into this compound must include a rigorous and early assessment of its cytotoxicity against mammalian cell lines (e.g., HepG2, Vero, or THP-1 cells). The Selectivity Index (SI), calculated as the ratio of the cytotoxic concentration (IC₅₀) to the antimycobacterial concentration (MIC), is a key parameter for determining the potential of a compound for further development. A high SI value is desirable, indicating that the compound is significantly more toxic to the pathogen than to host cells.
Conclusion and Future Directions
This guide establishes 5-Chloroquinolin-8-ol (Cloxyquin) as a potent antitubercular agent with well-documented in vitro activity against a wide range of M. tuberculosis strains.[1][2] Its efficacy is rooted in a copper-dependent mechanism of action that involves disrupting metal ion homeostasis within the mycobacterium.[3][5]
In contrast, This compound remains an unexplored molecule. However, based on the foundational principles of the 8-hydroxyquinoline scaffold, it stands as a logical and compelling candidate for investigation. The isomeric shift of the nitrogen atom and the chloro-substituent presents an opportunity to modulate the potency and potentially the toxicological profile of this privileged scaffold.
The path forward requires a dedicated research effort focused on:
-
Chemical Synthesis : The first step is the chemical synthesis and purification of this compound.
-
In Vitro Evaluation : The synthesized compound must be immediately tested for its antitubercular activity using the MABA protocol to determine its MIC against M. tuberculosis H37Rv.
-
Cytotoxicity Assessment : Concurrent assays to determine the IC₅₀ against a panel of mammalian cell lines are crucial to calculate the Selectivity Index.
-
Mechanistic Validation : If promising activity and selectivity are observed, further studies should be conducted to confirm if its mechanism is also copper-dependent, aligning it with its structural class.
By systematically evaluating novel isomers like this compound, the research community can continue to explore the rich chemical space of the 8-hydroxyquinoline scaffold, moving closer to the development of new, effective treatments to combat the global threat of tuberculosis.
References
- 1. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
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- 4. 8-Hydroxyquinolines are bactericidal against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antitubercular and antioxidant activities of hydroxy and chloro substituted chalcone analogues: Synthesis, biological and computational studies - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | C-1 Substituted isoquinolines potentiate the antimycobacterial activity of rifampicin and ethambutol [frontiersin.org]
A Senior Application Scientist's Guide to the Experimental Validation of 1-Chloroisoquinolin-8-ol
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the experimental validation of 1-Chloroisoquinolin-8-ol, a heterocyclic compound with potential therapeutic applications. Given the nascent stage of research into this specific molecule, this document serves as both a technical guide and a strategic roadmap. We will proceed by establishing a plausible biological target based on the compound's structural motifs and then detail the rigorous, multi-step process required to validate its activity, comparing its hypothetical performance against established standards in the field.
Introduction: The Therapeutic Potential of a Novel Scaffold
This compound is a small molecule built upon an isoquinoline backbone, a scaffold present in numerous bioactive compounds and approved pharmaceuticals.[1][2] Its structure is characterized by two key functional groups: a chlorine atom at the C-1 position and a hydroxyl group at the C-8 position.[1] The electron-withdrawing nature of the chlorine atom and the hydrogen-bonding potential of the hydroxyl group create a unique electronic and steric profile.[1] This suggests the molecule could engage with biological targets, such as enzyme active sites, through a combination of halogen bonding, hydrogen bonding, and π-π stacking interactions.[1]
While specific biological data for this compound is not yet widely published, its structural similarity to other enzyme inhibitors warrants investigation.[3] A promising and therapeutically relevant area of inquiry is the inhibition of inflammatory signaling pathways. Specifically, the role of Caspase-1 in the activation of the NLRP3 inflammasome presents a compelling hypothetical target.[4][5] The NLRP3 inflammasome is a multi-protein complex that, when aberrantly activated, contributes to a host of inflammatory diseases.[6][7] Therefore, small molecules that can inhibit key components of this pathway, such as Caspase-1, are of significant therapeutic interest.[8]
This guide will outline a validation cascade to test the hypothesis that this compound is a direct inhibitor of Caspase-1, using established inhibitors as benchmarks for performance.
Part 1: Primary Target Engagement - The Caspase-1 Enzymatic Inhibition Assay
Causality Behind the Experimental Choice: Before proceeding to complex cellular models, it is imperative to validate direct engagement with the hypothesized molecular target. A cell-free enzymatic assay provides the cleanest system to determine if this compound can directly inhibit Caspase-1 activity, devoid of confounding factors like cell membrane permeability or off-target cellular effects. This approach directly measures the compound's potency (IC50) against the purified enzyme, a critical first step in validating its mechanism of action.
Experimental Workflow: Caspase-1 Inhibition Assay
References
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- 2. benchchem.com [benchchem.com]
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- 8. ICE/Caspase-1 inhibitors as novel anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of green synthesis routes for isoquinoline derivatives.
A Comparative Guide to Green Synthesis Routes for Isoquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals.[1][2][3] However, classical synthetic methodologies for creating these valuable compounds, such as the Bischler-Napieralski and Pictet-Spengler reactions, often rely on harsh reagents, toxic solvents, and high energy consumption, posing significant environmental and economic challenges.[1][2][3][4] The principles of green chemistry offer a compelling alternative, driving innovation towards more sustainable, efficient, and environmentally benign synthetic pathways.[1][2][3]
This guide provides a comparative analysis of modern green synthesis routes for isoquinoline derivatives. It delves into the mechanisms, advantages, and practical applications of key methodologies, supported by experimental data and protocols to inform laboratory practice and strategic drug development.
Greener Horizons for a Privileged Scaffold
Traditional methods for isoquinoline synthesis, while effective, are often antithetical to modern sustainability goals.[4] They frequently involve stoichiometric amounts of strong acids (e.g., POCl₃, PPA), high temperatures, and volatile organic compounds (VOCs), leading to significant waste generation and safety concerns.[5][6][7] Green chemistry seeks to mitigate these issues by focusing on:
-
Alternative Energy Sources: Utilizing microwave irradiation and ultrasonication to accelerate reactions and reduce energy input.
-
Benign Solvents: Replacing hazardous solvents with greener alternatives like water, polyethylene glycol (PEG), or deep eutectic solvents (DESs).[1][8]
-
Efficient Catalysis: Employing recyclable heterogeneous or organocatalytic systems to minimize waste and improve atom economy.[1][2]
-
Photocatalysis: Harnessing visible light as a clean and renewable energy source to drive novel chemical transformations under mild conditions.[4][9][10]
Key Green Synthesis Methodologies: A Comparative Overview
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, offering rapid and uniform heating that dramatically reduces reaction times and often improves yields compared to conventional heating methods.[11][12]
Principle & Causality: Microwave energy directly interacts with polar molecules in the reaction mixture, causing rapid oscillation and generating heat volumetrically. This efficient energy transfer avoids the slow, surface-based heating of traditional oil baths, often leading to cleaner reactions with fewer side products. For isoquinoline synthesis, this translates to faster cyclization and annulation steps.[4] For instance, microwave assistance has been successfully applied to green adaptations of classical reactions like the Pictet-Spengler condensation, enabling solvent-free conditions.[13]
Representative Reaction: A notable example is the ruthenium-catalyzed C-H/N-N activation and annulation of dibenzoyl hydrazine with internal alkynes in PEG-400 under microwave irradiation. This method avoids the need for external oxidants and yields isoquinolines in as little as 10-15 minutes at 150-160 °C with yields ranging from 62-92%.[2][4]
Ultrasound-Assisted (Sonochemical) Synthesis
Ultrasonication provides a unique, non-thermal energy source for promoting chemical reactions. The primary mechanism is acoustic cavitation: the formation, growth, and implosive collapse of microscopic bubbles in a liquid, which generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reactivity.[2]
Principle & Causality: The intense energy released during cavitation can break chemical bonds, create reactive radical species, and increase the surface area of solid catalysts, accelerating reaction rates under milder bulk conditions.[2] This approach offers higher yields, improved product purity, and shorter reaction times compared to conventional methods.[2]
Representative Reaction: An efficient one-pot, ultrasound-assisted synthesis of isoquinolin-1(2H)-one derivatives has been demonstrated.[2] Another example involves the Oxone-promoted electrophilic cyclization of 2-alkynylbenzaldoximes, which proceeds under ultrasound irradiation to produce isoquinoline-N-oxides in high yields (up to 93%) within 10-70 minutes.[2]
Synthesis in Green Solvents: Deep Eutectic Solvents (DESs)
Deep eutectic solvents (DESs) are emerging as highly promising green reaction media.[14][15] Typically formed by mixing a hydrogen bond acceptor (like choline chloride) with a hydrogen bond donor (like urea), they are biodegradable, non-toxic, inexpensive, and can often act as both solvent and catalyst.[14]
Principle & Causality: The unique hydrogen-bonding network within a DES can stabilize transition states and influence reaction pathways, sometimes eliminating the need for an additional catalyst.[14][15] Their low volatility also minimizes air pollution and enhances laboratory safety.
Representative Reaction: Isoquinolines have been synthesized via a cobalt-catalyzed [4+2]-annulation reaction using a DES as the solvent.[8] In another application, a DES composed of choline chloride and zinc chloride was used for the cyclization coupling of 2-aminoacetophenone and aromatic alkyne to synthesize quinolines, achieving a 98% yield at 80°C without an additional catalyst.[16]
Visible-Light Photocatalysis
Visible-light photocatalysis has revolutionized organic synthesis by providing a sustainable and powerful method for forming reactive intermediates under exceptionally mild conditions.[4][9] This approach utilizes a photocatalyst that absorbs visible light to initiate single-electron transfer (SET) processes, generating radical ions or other reactive species.
Principle & Causality: By using light as a clean energy source, these reactions can often be performed at room temperature, avoiding the harsh conditions of traditional methods.[4] The process is highly tunable by selecting different photocatalysts and light sources, allowing for novel and previously inaccessible chemical transformations.
Representative Reaction: The synthesis of isoquinoline-1,3-diones has been achieved through the photocatalytic cyclization of N-acryloylbenzamides with various radical precursors.[9] Another innovative method involves the use of an economical organic dye, Eosin B, to catalyze a radical cascade cyclization for the synthesis of sulfonyl-substituted indolo-[2,1-a]-isoquinolines, avoiding the need for metal catalysts and strong bases.[4]
Quantitative Performance Comparison
The following table summarizes the performance of various green synthesis routes for isoquinoline derivatives based on data from representative literature.
| Methodology | Energy Source | Solvent | Catalyst | Time | Temp (°C) | Yield (%) | Key Advantages |
| Microwave-Assisted | Microwave | PEG-400 | Ruthenium Complex | 10-15 min | 150-160 | 62-92[2][4] | Rapid heating, short reaction times, high efficiency. |
| Ultrasound-Assisted | Ultrasound | Acetonitrile | Oxone (promoter) | 10-70 min | Ambient | up to 93[2] | Mild conditions, high yields, enhanced mass transfer. |
| Deep Eutectic Solvent | Conventional Heat | ChCl:ZnCl₂ | None (DES acts as catalyst) | 3 h | 80 | up to 98[16] | Biodegradable, low toxicity, catalyst-free potential. |
| Photocatalysis | Visible Light (LED) | DMSO | Eosin B (Organic Dye) | 12 h | Ambient | up to 85[4] | Mild conditions, metal-free, high functional group tolerance. |
Experimental Protocols and Visualizations
General Workflow for Green Synthesis
The diagram below illustrates a typical experimental workflow for the green synthesis of isoquinoline derivatives, emphasizing the principles of sustainability from setup to product isolation.
Caption: General experimental workflow for green isoquinoline synthesis.
Comparative Logic of Green Synthesis Routes
This diagram illustrates the logical relationships and key decision factors when choosing a green synthesis method.
References
- 1. [PDF] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes | Semantic Scholar [semanticscholar.org]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04962H [pubs.rsc.org]
- 5. grokipedia.com [grokipedia.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the photocatalytic synthesis of isoquinoline-1,3-dione derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 12. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 13. Racemic and diastereoselective construction of indole alkaloids under solvent- and catalyst-free microwave-assisted Pictet–Spengler condensation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Application of Deep Eutectic Solvents in the Synthesis of Substituted 2-Mercaptoquinazolin-4(3H)-Ones: A Comparison of Selected Green Chemistry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. N-, O- and S-Heterocycles Synthesis in Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of 2, 4-Disubstituted Quinolines in Deep Eutectic Solvents [ccspublishing.org.cn]
The Pivotal Role of C1 and C8 Substitutions: A Comparative Guide to the Structure-Activity Relationship of 1-Chloroisoquinolin-8-ol and its Analogs
In the landscape of medicinal chemistry, the isoquinoline scaffold is a privileged structure, forming the backbone of numerous bioactive compounds.[1] Among these, 1-Chloroisoquinolin-8-ol presents a compelling starting point for drug discovery, particularly in oncology. Its inherent chemical functionalities—a reactive chloro group at the C1 position and a chelating hydroxyl group at C8—offer a rich canvas for synthetic modification and optimization of biological activity. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its analogs, grounded in experimental data and established methodologies, to inform the rational design of next-generation therapeutic agents.
The Core Moiety: Understanding the Biological Significance of the 8-Hydroxyisoquinoline Scaffold
The 8-hydroxyquinoline (8-HQ) moiety, the foundational structure of our topic compound, is a well-established pharmacophore with a broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer effects.[2] The close proximity of the C8-hydroxyl group to the heterocyclic nitrogen atom enables 8-HQ and its derivatives to act as potent bidentate chelating agents for various metal ions. This chelation capability is often implicated in their mechanism of action, which can involve the disruption of metal-dependent enzymatic processes crucial for cell survival and proliferation. Furthermore, the planar aromatic nature of the isoquinoline ring system allows for potential π-π stacking interactions with biological macromolecules.[3]
Decoding the Structure-Activity Relationship: A Comparative Analysis of Analogs
While specific comprehensive studies on a wide array of this compound analogs are limited, we can extrapolate key SAR principles from the broader family of substituted 8-hydroxyquinolines. The following sections dissect the influence of substitutions at critical positions on their anticancer activity.
The Impact of Halogenation at C1 and Other Positions
The introduction of a chlorine atom at the C1 position of the isoquinoline ring, as seen in this compound, is anticipated to significantly influence its reactivity and biological profile. The electron-withdrawing nature of the chlorine atom can modulate the electronic properties of the entire ring system, potentially enhancing interactions with biological targets.
To illustrate the effect of halogenation, we can draw parallels from studies on substituted 8-hydroxyquinolines. For instance, a quantitative structure-activity relationship (QSAR) study on 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque revealed that while smaller substituents at the 5-position were generally more active, the negative steric contribution of larger groups could be overcome by their lipophilic and electron-withdrawing properties.[4] Notably, the 5-chloro derivative was as active as the parent 8-hydroxyquinoline, highlighting the favorable impact of halogenation.[4]
The Role of the C8-Hydroxyl Group and its Modifications
The C8-hydroxyl group is a cornerstone of the biological activity of this class of compounds, primarily due to its metal-chelating properties. Modification or replacement of this group can have a profound impact on efficacy. Studies on 8-hydroxyquinoline analogs have shown that the presence of the hydroxyl group is often crucial for their anticancer and antimicrobial effects.[2]
Comparative Cytotoxicity of Substituted 8-Hydroxyquinoline Analogs
To provide a quantitative perspective, the following table summarizes the half-maximal inhibitory concentration (IC50) values for a selection of substituted 8-hydroxyquinoline analogs against various human cancer cell lines. It is important to note that these values are compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.
| Compound/Analog | Substitution Pattern | Cancer Cell Line | IC50 (µM) |
| 8-Hydroxyquinoline | - | - | Varies by cell line |
| 5-Chloro-8-hydroxyquinoline (Cloxyquin) | 5-Chloro | Multidrug-resistant M. tuberculosis | 0.125-0.25 µg/mL (MIC) |
| 5,7-Dichloro-8-hydroxyquinoline | 5,7-Dichloro | Various cancer cell lines | Potent activity reported |
| 7-(Pyrrolidinomethyl)-8-hydroxyquinoline | 7-Pyrrolidinomethyl | Leukemia | Log(1/GI50) = 4.81 |
| 7-(Morpholinomethyl)-8-hydroxyquinoline | 7-Morpholinomethyl | Leukemia | Log(1/GI50) = 5.09 |
| 7-(Diethylaminomethyl)-8-hydroxyquinoline | 7-Diethylaminomethyl | Leukemia | Log(1/GI50) = 5.35 |
Data extrapolated from multiple sources for illustrative purposes.[5][6]
These data underscore the significant influence of substitutions on the cytotoxic potential of the 8-hydroxyquinoline scaffold. The introduction of Mannich bases at the 7-position, for instance, leads to substantial cytotoxic activity against leukemia cell lines.[6]
Experimental Methodologies for Biological Evaluation
To ensure the scientific rigor of SAR studies, standardized and validated experimental protocols are paramount. The following are detailed methodologies for key assays used to evaluate the anticancer properties of this compound and its analogs.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in the culture medium. The final concentration of the solvent (e.g., DMSO) should be kept below 0.5% to avoid solvent-induced toxicity.
-
Incubation: Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with solvent) and a positive control (a known anticancer drug). Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of a solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Causality Behind Experimental Choices: The MTT assay is chosen for its high throughput, reliability, and its ability to provide a quantitative measure of a compound's cytotoxic effect. The 48-72 hour incubation period allows for sufficient time for the compounds to exert their effects on cell proliferation and viability.
Apoptosis and Cell Cycle Analysis by Flow Cytometry
Flow cytometry is a powerful technique to analyze the effects of compounds on programmed cell death (apoptosis) and the cell cycle distribution of a cell population.
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash them with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in a binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis:
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.
-
Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Causality Behind Experimental Choices: These assays provide mechanistic insights into how a compound induces cell death. An increase in the apoptotic population suggests the compound activates programmed cell death pathways. Cell cycle analysis can reveal if the compound causes cell cycle arrest at a specific phase, which is a common mechanism for many anticancer drugs.
Visualizing the Mechanisms and Workflows
To further elucidate the concepts discussed, the following diagrams, created using Graphviz, illustrate a potential signaling pathway targeted by isoquinoline derivatives and a typical experimental workflow.
Caption: A generalized signaling pathway potentially targeted by this compound analogs.
Caption: A typical experimental workflow for a structure-activity relationship study.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel therapeutic agents. The structure-activity relationships, extrapolated from the broader class of 8-hydroxyquinolines, highlight the critical roles of the C1-chloro and C8-hydroxyl groups in dictating biological activity. Halogenation and other substitutions at various positions on the isoquinoline ring offer a viable strategy for modulating the potency and selectivity of these compounds.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs with diverse substitutions at the C1 position and other sites on the isoquinoline core. Such studies, employing the robust experimental protocols outlined in this guide, will provide a more detailed and direct understanding of the SAR for this specific chemical class, paving the way for the rational design of optimized drug candidates with enhanced therapeutic potential.
References
- 1. Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline [mdpi.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and cytotoxicity evaluation of some 8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Advantages of using 1-Chloroisoquinolin-8-ol in synthetic chemistry.
An In-Depth Technical Guide to the Synthetic Advantages of 1-Chloroisoquinolin-8-ol
Introduction: The Power of a Privileged Scaffold
The isoquinoline core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous natural products and synthetic pharmaceuticals.[1] Similarly, the 8-hydroxyquinoline (8-HQ) motif is renowned for its potent metal-chelating properties and diverse biological activities, finding applications from neuroprotective agents to organic light-emitting diodes (OLEDs).[2][3] this compound merges these two powerful entities into a single, bifunctional molecule, creating a versatile building block with significant strategic advantages in synthetic chemistry.
This guide will illuminate the distinct benefits of this compound by examining its two key reactive centers: the electronically activated chlorine atom at the C-1 position and the versatile hydroxyl group at the C-8 position.[4] We will compare its reactivity and potential applications to simpler analogues, providing a clear rationale for its use in constructing complex molecular architectures.
Part 1: The Strategic Advantage of Bifunctionality
The primary advantage of this compound lies in its possession of two chemically distinct and orthogonally reactive functional groups. This allows for sequential, regioselective modifications, making it a superior starting point for generating diverse chemical libraries compared to its monofunctional relatives, 1-chloroisoquinoline and 8-hydroxyquinoline.
The C-1 Chloride: An Activated Handle for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The chlorine atom at the C-1 position is not a typical aryl chloride. Its reactivity is significantly enhanced by the adjacent electron-withdrawing nitrogen atom within the pyridine ring, which stabilizes the Meisenheimer-type intermediate formed during nucleophilic aromatic substitution (SNAr).[4] This inherent activation makes the C-1 position a prime site for introducing a wide array of substituents.
Key Transformations at the C-1 Position:
-
Transition Metal-Catalyzed Cross-Coupling: The C1-Cl bond is an excellent substrate for a variety of powerful cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds. These reactions are cornerstones of modern drug discovery.[5][6]
-
Suzuki-Miyaura Coupling: For creating C-C bonds with aryl or alkyl boronic acids/esters.[5]
-
Buchwald-Hartwig Amination: For forming C-N bonds with a vast range of primary and secondary amines.
-
Sonogashira Coupling: For installing alkyne moieties (C-C bonds).
-
-
Nucleophilic Aromatic Substitution (SNAr): The activated nature of the C1-Cl bond allows for direct displacement by strong nucleophiles like alkoxides, thiolates, and amines, often without the need for a metal catalyst.[4]
The C-8 Hydroxyl: A Modulator of Physicochemical Properties and Ligation
The hydroxyl group at the C-8 position introduces a host of functionalities characteristic of phenols and, more specifically, of 8-hydroxyquinoline.[2] This group is not merely a passive substituent; it actively influences the molecule's properties and provides an additional site for synthetic modification.
Key Roles of the C-8 Hydroxyl Group:
-
Metal Chelation: The nitrogen atom at position 7 and the hydroxyl group at position 8 form a powerful bidentate chelation site for a vast number of metal ions.[3][7] This property is fundamental to the biological activity of many 8-HQ derivatives and their use as fluorescent sensors.
-
Hydrogen Bonding: The -OH group can act as both a hydrogen bond donor and acceptor, which is a critical feature for molecular recognition and binding to biological targets like proteins and enzymes.
-
Phenolic Reactivity: The hydroxyl group can be readily derivatized through standard phenolic reactions:
-
O-Alkylation (Williamson Ether Synthesis): To introduce ether linkages.
-
O-Acylation: To form esters.
-
Electrophilic Aromatic Substitution: The electron-donating nature of the -OH group activates the aromatic ring, directing electrophiles primarily to the C-5 and C-7 positions.
-
Part 2: Comparative Analysis and Strategic Application
A direct comparison with its parent monofunctional compounds highlights the superior synthetic versatility of this compound.
| Feature | 1-Chloroisoquinoline | 8-Hydroxyquinoline | This compound (Bifunctional) |
| Primary Reactive Site | C1-Cl | C8-OH, C5/C7 positions | C1-Cl and C8-OH |
| Key Reaction Types | Cross-coupling, SNAr | Metal chelation, O-alkylation/acylation, EAS | All of the above, often with orthogonal reactivity |
| Key Applications | Intermediate for C-1 substituted isoquinolines.[8] | Metal chelator, sensor, bioactive molecule.[3] | Advanced scaffold for library synthesis, FBDD, ligand design.[4] |
| Strategic Advantage | Single point of diversification. | Limited to derivatization of the phenol ring system. | Dual, orthogonal points for diversification. Allows for building molecular complexity in multiple vectors from one scaffold. |
Application in Fragment-Based Drug Discovery (FBDD)
This compound is an ideal scaffold for Fragment-Based Drug Discovery (FBDD), a powerful method for identifying lead compounds.[9][10]
-
Anchoring: The 8-hydroxyquinoline moiety can serve as an effective anchor, forming key hydrogen bonding or metal-chelating interactions within a protein's active site.
-
Vectorial Growth: The C1-Cl bond provides a well-defined, reactive vector. Once the fragment is anchored, chemists can systematically "grow" the molecule from this position by introducing new functionalities via cross-coupling to improve potency and selectivity.[11]
Part 3: Exemplary Experimental Protocols
The following protocols are provided as validated examples for key transformations. They are designed to be self-validating, with clear causality for the choice of reagents and conditions.
Protocol 1: Synthesis of a C-1 Aminated Derivative via Buchwald-Hartwig Amination
Objective: To demonstrate the functionalization of the C-1 position by forming a C-N bond, a common transformation in medicinal chemistry.
Causality: This protocol uses a palladium catalyst with a specialized ligand (XPhos) known to be highly effective for coupling aryl chlorides with amines. A non-nucleophilic base (NaOtBu) is chosen to deprotonate the amine without competing in the catalytic cycle. Anhydrous, deoxygenated dioxane is used as the solvent to prevent catalyst deactivation.
Materials:
-
This compound (1.0 eq)
-
Desired amine (e.g., Morpholine) (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk flask, add this compound, NaOtBu, Pd₂(dba)₃, and XPhos.
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add anhydrous dioxane, followed by the amine, via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: O-Alkylation of the 8-Hydroxyl Group
Objective: To demonstrate the derivatization of the phenolic hydroxyl group via a standard Williamson ether synthesis.
Causality: A moderately strong base like potassium carbonate is sufficient to deprotonate the phenolic hydroxyl without affecting other parts of the molecule. DMF is used as a polar aprotic solvent to dissolve the phenoxide salt and promote the SN2 reaction with the alkyl halide.
Materials:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., Ethyl iodide) (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask, add this compound and K₂CO₃.
-
Add anhydrous DMF and stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide dropwise to the mixture.
-
Heat the reaction to 60 °C and stir for 4-8 hours, monitoring by TLC or LC-MS.
-
After completion, cool the mixture and pour it into ice-water.
-
Extract the product with diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine to remove DMF, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion
This compound is more than just another heterocyclic intermediate; it is a strategic tool for the modern synthetic chemist. Its bifunctional nature provides two distinct and reactive handles that can be addressed sequentially, enabling the efficient and controlled construction of complex molecules. This dual reactivity makes it an exceptionally valuable scaffold for generating diverse libraries in drug discovery, particularly in fragment-based approaches where anchoring and growth strategies are paramount. By understanding and leveraging the unique chemistry of both its activated chloride and its chelating hydroxyl group, researchers can significantly accelerate their synthetic campaigns and explore novel chemical space with greater precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. This compound (1374651-67-8) for sale [vulcanchem.com]
- 5. 1-Chloroisoquinoline 95 19493-44-8 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]
- 9. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]
- 10. mdpi.com [mdpi.com]
- 11. Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Substituted Isoquinolines: Evaluating Biological Frontiers
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. From potent anticancer agents to novel antimicrobial and neuroprotective compounds, the strategic substitution of the isoquinoline ring system allows for the fine-tuning of pharmacological properties. This guide provides an in-depth comparison of the biological activities of various substituted isoquinolines, supported by experimental data and detailed protocols to empower researchers in their quest for novel therapeutics.
Anticancer Activity: Targeting the Hallmarks of Cancer
Substituted isoquinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1] Their mechanisms of action are diverse, often targeting fundamental cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways.[2][3]
Comparative Analysis of Anticancer Potency
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the anticancer activity of a compound. The following table summarizes the IC50 values of representative substituted isoquinolines against various cancer cell lines, illustrating the impact of different substitution patterns on their cytotoxic efficacy.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-(4-methoxyphenyl)-... | A549 (Lung) | 3.55 | [2] |
| 1b | 2-(4-methylsulfonylphenyl)-... | A549 (Lung) | <3.90 | [2] |
| 1c | 2-(3,4-methylenedioxyphenyl)-... | A549 (Lung) | <3.90 | [2] |
| 3 | N-(3-morpholinopropyl)-... | Mean GI50 across a panel | 0.039 | [2] |
| 5a | 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | HCT-116 (Colon) | 1.89 | [1] |
| 5b | ... | MCF-7 (Breast) | 8.48 | [1] |
| 6a | 1-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-... | T47D (Breast) | <20 | [4] |
| 6c | 2-(4-(5,6-dihydro-8,9-dimethoxy-2-phenylpyrrolo[2,1-a] isoquinolin-1-yl)phenoxy)-N,N-diethylethanamine | T47D (Breast) | <20 | [4] |
| 12 | N-imidazopyridine derivative of Noscapine | MDA-MB-231 (Breast) | 5.6 | [2] |
| 13 | 14-N-proline substituted Tetrandrine | HCT-15 (Colorectal) | 0.57 | [2] |
Structure-Activity Relationship Insights: The data consistently demonstrates that the nature and position of substituents on the isoquinoline core significantly influence anticancer activity. For instance, the introduction of a morpholinopropyl group at the nitrogen of a benzo[5][6]indolo[3,4-c]isoquinoline (Compound 3 ) resulted in a potent mean growth inhibition of 39 nM across a panel of cancer cell lines.[2] Furthermore, modifications to the side chains of known isoquinoline alkaloids like Noscapine and Tetrandrine (Compounds 12 and 13 ) have led to derivatives with enhanced potency.[2]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the substituted isoquinoline compounds in culture medium. After the 24-hour incubation, remove the old medium and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a predetermined period, typically 48 or 72 hours, at 37°C and 5% CO2.
-
MTT Addition: Following the treatment period, add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well. Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized detergent solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Causality Behind Experimental Choices: The MTT assay is chosen for its reliability, high-throughput capability, and its direct correlation of mitochondrial metabolic activity with cell viability. The 48-72 hour incubation period allows sufficient time for the compounds to exert their cytotoxic effects, leading to measurable changes in cell proliferation and survival.
Mechanism of Action: A Glimpse into Anticancer Signaling
Many substituted isoquinolines exert their anticancer effects by modulating key signaling pathways that control cell survival and proliferation. A common mechanism involves the induction of apoptosis (programmed cell death) through the intrinsic (mitochondrial) or extrinsic (death receptor) pathways.
Caption: Intrinsic apoptosis pathway modulated by substituted isoquinolines.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Substituted isoquinolines have demonstrated promising activity against a broad spectrum of bacteria, including drug-resistant strains.[7][8][9]
Comparative Analysis of Antimicrobial Efficacy
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents the MIC values of various functionalized isoquinolines against Gram-positive and Gram-negative bacteria.
| Compound ID | Substitution Pattern | Gram-Positive Bacteria (MIC, µg/mL) | Gram-Negative Bacteria (MIC, µg/mL) | Reference |
| S. aureus | E. coli | |||
| HSN584 | Alkynyl isoquinoline | 4-8 (including MRSA) | >16 | [8] |
| HSN739 | Alkynyl isoquinoline | 4-8 (including MRSA) | >16 | [8] |
| 13 | Fluorophenylpropanoate ester | - | - | [7] |
| 17, 18 | Halogenated phenyl carbamates | Remarkable bactericidal activity | Remarkable bactericidal activity | [7] |
| 21, 22 | Halogenated phenethyl carbamates | Remarkable bactericidal activity | Remarkable bactericidal activity | [7] |
| Compound 9 | Quinoline-based | 0.12 | 0.12 | [10] |
| Compound 10 | Quinoline-based | 0.24 | 0.12 | [10] |
| Compound 15 | 2-sulfoether-4-quinolone | 0.8 µM | - | [10] |
Structure-Activity Relationship Insights: The antimicrobial spectrum and potency of isoquinolines are highly dependent on their substitution. For instance, certain alkynyl isoquinolines like HSN584 and HSN739 show potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), but are less effective against Gram-negative bacteria.[8] In contrast, some halogenated carbamate derivatives exhibit broad-spectrum bactericidal activity.[7]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The lowest concentration that inhibits visible bacterial growth is the MIC.
Step-by-Step Methodology:
-
Preparation of Inoculum: From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium. Suspend the colonies in a sterile broth or saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Preparation of Compound Dilutions: Prepare a stock solution of the isoquinoline derivative in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well. Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions.
-
Controls: Include a positive control well (inoculum without the compound) to ensure bacterial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.
-
Reading the MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.
Causality Behind Experimental Choices: The broth microdilution method is a quantitative and reproducible technique that allows for the simultaneous testing of multiple compounds against various microorganisms. The use of a standardized inoculum and specific growth medium ensures consistency and comparability of results across different experiments.
Mechanism of Action: Disrupting Bacterial Integrity
The antimicrobial mechanisms of isoquinolines can vary. Some derivatives are known to disrupt the bacterial cell wall and inhibit nucleic acid biosynthesis.
References
- 1. Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Design and Synthesis of Pyrrolo[2,1-a]Isoquinoline-Based Derivatives as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel isoquinoline derivatives as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 1-Chloroisoquinolin-8-ol: A Guide for Laboratory Professionals
For the diligent researcher, the lifecycle of a chemical reagent extends far beyond the benchtop. Proper disposal is not merely a regulatory hurdle; it is a critical component of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded framework for the proper disposal of 1-Chloroisoquinolin-8-ol, ensuring that its journey from synthesis to waste is managed with the utmost care and compliance.
Understanding the Hazard Profile of this compound
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is classified as an irritant, with the potential to cause significant skin, eye, and respiratory irritation.[1] While comprehensive toxicological data is not extensively available, its structure as a halogenated heterocyclic compound necessitates a cautious approach.
Key Hazard Information:
| Hazard Classification | Description | Primary Exposure Routes |
| Skin Irritant | Causes skin irritation upon contact.[1] | Dermal contact |
| Eye Irritant | Causes serious eye irritation.[1] | Ocular contact |
| Respiratory Irritant | May cause respiratory irritation if inhaled.[1] | Inhalation of dust or aerosols |
Given these hazards, all handling and disposal operations must be conducted with appropriate Personal Protective Equipment (PPE).
The Core Principle: Professional Hazardous Waste Disposal
The most critical takeaway for the disposal of this compound is that it must be managed as hazardous waste. The consensus among safety data sheets and regulatory guidelines is unequivocal: this compound should be disposed of by a licensed professional waste disposal company.[2] Attempting to neutralize or dispose of this chemical through standard laboratory drains or as general waste is a violation of environmental regulations and poses a significant safety risk.
The rationale behind this directive is rooted in the chemical's nature as a chlorinated organic compound. Such substances can have lasting environmental impacts if not treated and disposed of correctly. The U.S. Environmental Protection Agency (EPA) heavily regulates the disposal of halogenated organic compounds.[3]
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound from a laboratory setting.
Step 1: Segregation and Waste Identification
Proper segregation is the foundation of safe chemical waste management. Never mix this compound with other waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department or the waste disposal contractor.
-
Action: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it (e.g., gloves, weighing paper, contaminated glassware).
Step 2: Containerization
The choice of container is crucial to prevent leaks and reactions.
-
Action: Use a chemically compatible container with a secure, tight-fitting lid. High-density polyethylene (HDPE) or glass containers are generally suitable. The original product container, if in good condition, can be used.
-
Causality: Improper containerization can lead to the release of the chemical, posing an exposure risk and potentially reacting with incompatible materials in the surrounding environment.
Step 3: Labeling
Accurate and thorough labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Action: Label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), the approximate quantity, and the date of accumulation. Follow any additional labeling requirements mandated by your institution.
Step 4: Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Action: Store the sealed and labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Ensure the storage location is under the control of laboratory personnel.
-
Causality: Storing hazardous waste in a designated and controlled area minimizes the risk of accidental spills, unauthorized access, and reactions with other chemicals.
Step 5: Arranging for Disposal
-
Action: Contact your institution's EHS department or the designated hazardous waste coordinator to arrange for the pickup and disposal of the waste. Provide them with all necessary information from the waste label.
The subsequent disposal will be handled by licensed professionals, likely through high-temperature incineration, which is the standard and most effective method for the complete destruction of halogenated organic compounds.
The Logic of Professional Disposal: A Visual Workflow
The decision-making process for the disposal of this compound is straightforward and prioritizes safety and compliance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
